Product packaging for Decanamide, n-pentyl-(Cat. No.:CAS No. 64891-15-2)

Decanamide, n-pentyl-

Cat. No.: B15443986
CAS No.: 64891-15-2
M. Wt: 241.41 g/mol
InChI Key: JDOXRJPSXQMMAO-UHFFFAOYSA-N
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Description

Decanamide, n-pentyl- is a biochemical research compound with the molecular formula C17H35NO . As an alkyl carboxamide, this compound is of significant interest in agrochemical research and development. Alkyl carboxylic acid amides with carbon chains in a similar range have been demonstrated to function as effective penetration enhancers in formulations of agrochemical active substances, such as certain fungicides and plant growth regulators . The mechanism of action for this application is believed to involve improving the absorption and systemic movement of active ingredients within plant tissues, thereby enhancing the efficacy of the applied agrochemicals . Beyond its potential agrochemical applications, this amide falls into a broader class of molecules that serve as valuable building blocks and intermediates in organic synthesis, including the study of amide and peptide bond formation . Researchers utilize this compound to explore biochemical pathways and develop novel chemical entities. Decanamide, n-pentyl- is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the relevant safety data sheet for detailed hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H31NO B15443986 Decanamide, n-pentyl- CAS No. 64891-15-2

Properties

CAS No.

64891-15-2

Molecular Formula

C15H31NO

Molecular Weight

241.41 g/mol

IUPAC Name

N-pentyldecanamide

InChI

InChI=1S/C15H31NO/c1-3-5-7-8-9-10-11-13-15(17)16-14-12-6-4-2/h3-14H2,1-2H3,(H,16,17)

InChI Key

JDOXRJPSXQMMAO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NCCCCC

Origin of Product

United States

Foundational & Exploratory

"Decanamide, n-pentyl-" physical and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decanamide, N-pentyl-, a secondary amide with the chemical formula C₁₅H₃₁NO, belongs to the class of N-alkyl-alkanamides. While specific experimental data for this compound is limited in publicly accessible literature, this guide provides a comprehensive overview of its predicted physical and chemical properties based on the established trends within its homologous series. Furthermore, it outlines detailed, generalized experimental protocols for its synthesis and characterization, which are standard methodologies in organic chemistry. This document aims to serve as a valuable resource for researchers and professionals engaged in the study and potential application of N-pentyldecanamide and related long-chain N-alkyl amides.

Core Physical and Chemical Properties

Due to the scarcity of direct experimental data for Decanamide, N-pentyl-, the following properties are estimated based on the known characteristics of homologous N-alkyl-alkanamides. Amides generally exhibit higher melting and boiling points than corresponding alkanes due to the presence of the polar amide group and hydrogen bonding capabilities in secondary amides.[1][2] Solubility in water is expected to be low due to the long alkyl chains, while solubility in organic solvents should be significant.[3][4]

Table 1: Predicted Physical Properties of Decanamide, N-pentyl-

PropertyPredicted ValueUnitBasis for Estimation
Molecular Weight241.43 g/mol Calculated from molecular formula
Melting Point60 - 70°CTrend in homologous series of N-alkyl amides[5]
Boiling Point> 300°CTrend in homologous series of N-alkyl amides[5][6]
Density~0.85 - 0.95g/cm³General density of similar long-chain amides
Water SolubilityLow to Insoluble-Increasing hydrophobic character with chain length[3][4]
Organic Solvent SolubilitySoluble-Soluble in alcohols, ethers, and chlorinated solvents[3]

Table 2: Chemical Identifiers for Decanamide, N-pentyl-

IdentifierValue
IUPAC NameN-pentyldecanamide
CAS Number64891-15-2
Molecular FormulaC₁₅H₃₁NO
SMILESCCCCCNC(=O)CCCCCCCCC
InChI KeyInChI=1S/C15H31NO/c1-3-5-7-9-10-11-12-14-15(17)16-13-8-6-4-2/h3-14H2,1-2H3,(H,16,17)

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for the synthesis and characterization of Decanamide, N-pentyl-. These methods are standard in organic synthesis and can be adapted as needed.

Synthesis of Decanamide, N-pentyl- via Acyl Chloride

This common and efficient method involves the reaction of decanoyl chloride with pentylamine.[7]

Materials:

  • Decanoyl chloride

  • Pentylamine

  • Anhydrous dichloromethane (DCM) or similar aprotic solvent

  • Triethylamine (TEA) or other suitable base

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, magnetic stirrer)

Procedure:

  • In a clean, dry round-bottom flask, dissolve pentylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of decanoyl chloride (1.05 equivalents) in anhydrous DCM to the stirred amine solution via a dropping funnel over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Characterization Protocols

NMR spectroscopy is a powerful tool for confirming the structure of the synthesized amide.[8][9][10]

  • ¹H NMR (Proton NMR): The spectrum is expected to show characteristic signals for the protons in the pentyl and decanoyl chains. Key signals would include a triplet for the terminal methyl groups, multiplets for the methylene groups, and a broad signal for the N-H proton.

  • ¹³C NMR (Carbon NMR): The spectrum will show a distinct signal for the carbonyl carbon (C=O) in the range of 170-180 ppm, along with signals for the carbons in the alkyl chains.

Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.

IR spectroscopy is used to identify the functional groups present in the molecule.[8][11]

Expected Absorptions:

  • N-H stretch: A characteristic absorption band around 3300 cm⁻¹ (secondary amide).

  • C=O stretch (Amide I band): A strong absorption band around 1640 cm⁻¹.

  • N-H bend (Amide II band): An absorption band around 1550 cm⁻¹.

  • C-H stretch: Strong absorption bands in the region of 2850-2960 cm⁻¹.

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid at room temperature) or as a KBr pellet (if solid).

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[8][11]

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of Decanamide, N-pentyl- (241.43 g/mol ) should be observed.

  • Fragmentation Pattern: Characteristic fragmentation patterns for amides, such as alpha-cleavage and McLafferty rearrangement, can provide further structural confirmation.

Sample Preparation: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of N-alkyl-alkanamides like Decanamide, N-pentyl-.

G cluster_synthesis Synthesis cluster_characterization Characterization start Decanoyl Chloride + Pentylamine reaction Amidation Reaction (DCM, TEA, 0°C to RT) start->reaction workup Aqueous Workup (Washing & Extraction) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Pure Decanamide, N-pentyl- purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms analysis Structure Confirmation nmr->analysis ir->analysis ms->analysis

Caption: General workflow for synthesis and characterization.

Conclusion

This technical guide provides a foundational understanding of the predicted properties and relevant experimental procedures for Decanamide, N-pentyl-. While specific experimental data remains to be published, the information presented herein, based on established chemical principles and general methodologies, offers a robust starting point for researchers and professionals. The detailed protocols for synthesis and characterization are designed to be readily implementable in a standard organic chemistry laboratory setting. Further experimental investigation is warranted to definitively determine the physicochemical properties and potential biological activities of this compound.

References

An In-depth Technical Guide to the Synthesis and Purification of N-Pentyldecanamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the synthesis and purification of N-pentyldecanamide, a fatty acid amide with potential applications in biochemical research. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed methodologies, data presentation, and visual workflows.

Synthesis of N-Pentyldecanamide

The synthesis of N-pentyldecanamide is most commonly achieved through the formation of an amide bond between decanoic acid and n-pentylamine. This can be accomplished via several methods, with the most direct being the condensation of the carboxylic acid and the amine. To facilitate this reaction, which can be slow and require high temperatures, a coupling agent or the conversion of the carboxylic acid to a more reactive species is often employed.

A prevalent and efficient method involves the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP). These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Alternatively, the carboxylic acid can be converted to an acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting decanoyl chloride is highly reactive and readily forms the amide upon reaction with n-pentylamine. This method often proceeds with high yield, though it requires careful handling of the corrosive acid chloride.

Experimental Protocol: Amide Formation using a Coupling Agent

A general procedure for the synthesis of N-alkyl amides involves the use of a coupling agent in an appropriate solvent.

  • Reaction Setup: To a solution of decanoic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add the coupling agent (e.g., PyClOP, 1 equivalent) and a non-nucleophilic base like N,N-diisopropylethylamine (DIEA, 2 equivalents) at 0 °C.

  • Addition of Amine: Add n-pentylamine (1 equivalent) to the reaction mixture.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Dilute the reaction mixture with water and ethyl acetate. The organic layer is then separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

ParameterValueReference
Reaction Time12 hours[1]
Temperature0 °C to Room Temperature[1]
SolventDimethylformamide (DMF)[1]
Coupling AgentPyClOP[1]
BaseN,N-Diisopropylethylamine (DIEA)[1]

Experimental Protocol: Amide Formation via Acid Chloride

This method involves the initial conversion of the carboxylic acid to an acid chloride.

  • Acid Chloride Formation: Reflux a solution of decanoic acid in an excess of thionyl chloride for 2 hours. The excess thionyl chloride is then removed by distillation.

  • Amidation: The resulting decanoyl chloride is dissolved in a dry, inert solvent like diethyl ether or DCM. The solution is cooled in an ice bath, and n-pentylamine (2 equivalents, one to react and one to neutralize the HCl byproduct) is added dropwise with stirring.

  • Reaction Progression: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.

  • Work-up: The reaction mixture is washed with dilute hydrochloric acid to remove excess amine, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted acid chloride and acid, and finally with brine. The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed by rotary evaporation.

ParameterValueReference
Reagent for Acid ChlorideThionyl Chloride[2]
Reaction Time (Acid Chloride)2 hoursGeneral Knowledge
Reaction Time (Amidation)1 hourGeneral Knowledge
Temperature0 °C to Room Temperature[2]
SolventDiethyl Ether or DichloromethaneGeneral Knowledge

Purification of N-Pentyldecanamide

The crude N-pentyldecanamide obtained from the synthesis requires purification to remove unreacted starting materials, byproducts, and residual solvents. The choice of purification method depends on the purity of the crude product and the scale of the reaction.

Liquid-Liquid Extraction and Washing: This is the initial purification step to remove water-soluble impurities. The organic layer containing the product is washed successively with acidic, basic, and neutral aqueous solutions.

Chromatography: For higher purity, chromatographic techniques are employed.

  • Flash Column Chromatography: The crude product is dissolved in a minimal amount of a non-polar solvent and loaded onto a silica gel column. The compound is then eluted with a solvent system of increasing polarity, typically a mixture of petroleum ether and ethyl acetate.[1]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For very high purity, RP-HPLC can be used. The sample is injected into a column packed with a non-polar stationary phase, and a polar mobile phase is used for elution.[3]

Crystallization: If the N-pentyldecanamide is a solid at room temperature, crystallization can be an effective final purification step. The crude product is dissolved in a hot solvent in which it has high solubility and is then allowed to cool slowly, leading to the formation of pure crystals.

Experimental Protocol: Purification by Flash Chromatography

  • Column Preparation: A glass column is packed with silica gel slurried in a non-polar solvent (e.g., petroleum ether).

  • Sample Loading: The crude N-pentyldecanamide is dissolved in a small amount of the initial eluting solvent and loaded onto the top of the silica gel.

  • Elution: The product is eluted from the column using a gradient of ethyl acetate in petroleum ether (e.g., starting from 1:10 and gradually increasing the polarity).

  • Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: The fractions containing the pure N-pentyldecanamide are combined, and the solvent is removed under reduced pressure to yield the purified product.

ParameterValueReference
Stationary PhaseSilica Gel[1]
Mobile PhaseEthyl Acetate / Petroleum Ether[1]
Elution ProfileGradient from low to high polarity[1]

Biological Context: Signaling Pathways of N-Acyl Amides

N-acyl amides are a broad class of lipid signaling molecules that are structurally related to the endocannabinoid anandamide.[4][5] These molecules are involved in a variety of physiological processes.[5][6] While the specific biological activity of N-pentyldecanamide has not been extensively studied, related N-acyl amides are known to interact with several receptor types, including Transient Receptor Potential (TRP) channels and G-protein coupled receptors (GPCRs).[4][6]

For instance, certain N-acyl amides can activate TRPV1 receptors, which are involved in pain sensation and inflammation.[4] Others may act on GPCRs like GPR55 or GPR119, implicating them in processes such as energy balance and metabolic regulation.[7] The general mechanism involves the binding of the N-acyl amide to its receptor, which triggers a downstream signaling cascade within the cell, leading to a physiological response.

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification start Decanoic Acid + n-Pentylamine coupling Coupling Agent (e.g., PyClOP, DIEA) start->coupling acid_chloride Acid Chloride Formation (e.g., SOCl2) start->acid_chloride amidation Amidation Reaction coupling->amidation acid_chloride->amidation crude_product Crude N-Pentyldecanamide amidation->crude_product extraction Liquid-Liquid Extraction & Washing crude_product->extraction chromatography Column Chromatography (Silica Gel) extraction->chromatography hplc RP-HPLC (Optional) chromatography->hplc pure_product Pure N-Pentyldecanamide chromatography->pure_product hplc->pure_product

Caption: Synthesis and Purification Workflow for N-Pentyldecanamide.

N_Acyl_Amide_Signaling cluster_receptors Cell Membrane Receptors cluster_downstream Downstream Signaling NAA N-Acyl Amide (e.g., N-Pentyldecanamide) TRPV1 TRPV1 NAA->TRPV1 GPCR GPCR (e.g., GPR55, GPR119) NAA->GPCR cascade Intracellular Signaling Cascade TRPV1->cascade GPCR->cascade response Physiological Response (e.g., Pain modulation, Metabolic regulation) cascade->response

Caption: General Signaling Pathway for N-Acyl Amides.

References

"Decanamide, n-pentyl-" spectroscopic data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-pentyldecanamide, a long-chain fatty acid amide. The information presented herein is essential for the characterization and analysis of this compound in research and development settings. This document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Predicted and Representative Spectroscopic Data

Due to the limited availability of published experimental spectra for N-pentyldecanamide, this guide presents a combination of predicted data based on established spectroscopic principles for aliphatic amides and representative experimental data from a structurally similar compound, Decanamide, N-(2-pentyl)-N-(2-ethylhexyl)-[1]. It is important to note that while the core functional groups are similar, slight variations in chemical shifts and fragmentation patterns may exist for N-pentyldecanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

The proton NMR spectrum of N-pentyldecanamide is expected to show distinct signals for the protons in different chemical environments. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
CH₃ (decyl & pentyl)0.8 - 0.9Triplet6H
(CH₂)n (decyl & pentyl)1.2 - 1.4Multiplet~22H
α-CH₂ (to C=O)2.1 - 2.3Triplet2H
α-CH₂ (to N)3.1 - 3.3Triplet2H
NH5.5 - 7.5Broad Singlet1H

¹³C NMR (Carbon-13) Data (Representative)

The following ¹³C NMR data is for the analogous compound Decanamide, N-(2-pentyl)-N-(2-ethylhexyl)- and serves as a close approximation for N-pentyldecanamide.

CarbonChemical Shift (δ, ppm)
C=O~173
α-C (to C=O)~36
α-C (to N)~40
(CH₂)n22 - 32
CH₃~14
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of N-pentyldecanamide is expected to show characteristic absorption bands for the amide functional group.[2][3]

Functional GroupWavenumber (cm⁻¹)IntensityDescription
N-H Stretch3300 - 3500MediumSecondary amide N-H stretching vibration.[3]
C-H Stretch (alkane)2850 - 2960StrongAliphatic C-H stretching vibrations.[2]
C=O Stretch (Amide I)1630 - 1690StrongCarbonyl stretching vibration, characteristic of amides.[3][4]
N-H Bend (Amide II)1510 - 1570StrongN-H bending vibration.[5]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The fragmentation of amides is well-characterized.[6][7]

Electron Ionization (EI) Mass Spectrum (Predicted Fragmentation)

m/zIonDescription
241[M]⁺•Molecular ion of N-pentyldecanamide.
170[CH₃(CH₂)₈CONH]⁺α-cleavage with loss of the pentyl radical.
114[CH₃(CH₂)₃CH₂NH]⁺Cleavage of the C-N bond.
72[CH₃(CH₂)₃CH₂]⁺Pentyl cation.
44[CONH₂]⁺Characteristic fragment for primary amides, may be present in secondary amides.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for long-chain amides like N-pentyldecanamide.

NMR Spectroscopy Protocol

Sample Preparation:

  • Dissolve 5-10 mg of N-pentyldecanamide in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; vortex or gently warm if necessary.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

¹H NMR Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

  • Acquisition Parameters:

    • Number of Scans (ns): 16 to 64, depending on sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A range of -2 to 12 ppm is generally sufficient.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum. Integrate all signals.

¹³C NMR Acquisition:

  • Spectrometer: A 100 MHz or higher frequency (for ¹³C) NMR spectrometer.

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments) is used to obtain a spectrum with singlet peaks for each carbon.

  • Acquisition Parameters:

    • Number of Scans (ns): 1024 to 4096, due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): A range of 0 to 200 ppm is appropriate for most organic molecules.

  • Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase and baseline correct the spectrum.

Infrared (IR) Spectroscopy Protocol

Sample Preparation:

  • Thin Film (for neat liquids or low-melting solids): Place a small drop of the sample between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin, uniform film.

  • KBr Pellet (for solids): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder using a mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

  • Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂). Use an appropriate liquid cell.

Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Procedure:

    • Record a background spectrum of the empty sample compartment (or the salt plates/solvent).

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.

Mass Spectrometry Protocol

Sample Preparation:

  • Prepare a dilute solution of N-pentyldecanamide (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.[8]

  • For direct infusion, further dilute the stock solution to a final concentration of 1-10 µg/mL.

Electron Ionization (EI) Data Acquisition:

  • Mass Spectrometer: A mass spectrometer equipped with an electron ionization source, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe system.

  • Procedure:

    • If using GC-MS, inject a small volume (e.g., 1 µL) of the sample solution onto the GC column. The compound will be vaporized and separated from the solvent before entering the mass spectrometer.

    • In the ion source, the sample molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.[9][10]

    • The resulting ions are accelerated and separated by the mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of N-pentyldecanamide.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Sample N-Pentyldecanamide Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Structural Framework (C-H Connectivity) NMR->NMR_Data IR_Data Functional Group ID (Amide Group) IR->IR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Structure Structure Elucidation of N-Pentyldecanamide NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

Navigating the Solubility Landscape of N-pentyldecanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the solubility characteristics of N-pentyldecanamide, a secondary amide with relevance in various research and development sectors. Due to the limited availability of specific quantitative solubility data in public literature, this guide furnishes a comprehensive overview of the expected solubility of N-pentyldecanamide in common organic solvents based on established chemical principles. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise solubility parameters in their own laboratories.

Core Concepts in Amide Solubility

The solubility of amides is governed by a combination of factors, primarily the interplay between the polar amide group and the nonpolar alkyl chains.[1][2] The carbonyl group (C=O) and the N-H bond of a secondary amide like N-pentyldecanamide allow it to act as both a hydrogen bond acceptor and donor.[1] This capability generally promotes solubility in polar, protic solvents. However, N-pentyldecanamide also possesses substantial nonpolar character due to its long decanoyl and pentyl chains. This lipophilic nature enhances its solubility in nonpolar organic solvents. As the length of the alkyl chains increases, the molecule becomes more nonpolar, which tends to decrease its solubility in polar solvents.[1]

Expected Solubility Profile of N-pentyldecanamide

Based on the "like dissolves like" principle, a qualitative solubility profile for N-pentyldecanamide in a range of common organic solvents can be predicted. The following table summarizes these expectations.

Solvent ClassCommon SolventsExpected Solubility of N-pentyldecanamideRationale
Nonpolar Hexane, TolueneHighThe long alkyl chains of N-pentyldecanamide will have strong van der Waals interactions with nonpolar solvents.
Polar Aprotic Acetone, Ethyl AcetateModerate to HighThese solvents can act as hydrogen bond acceptors with the N-H group of the amide, and their moderate polarity can accommodate the nonpolar alkyl chains.
Polar Protic Ethanol, MethanolModerateThese solvents can both donate and accept hydrogen bonds with the amide group. However, the large nonpolar portion of the molecule may limit high solubility.
Very Polar Water, Dimethyl Sulfoxide (DMSO)Low to Very LowThe hydrophobic nature of the long alkyl chains will dominate, leading to poor miscibility with highly polar solvents like water. Solubility in DMSO might be slightly better.

Experimental Determination of Solubility

To obtain precise quantitative data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a reliable and commonly used technique.

Experimental Protocol: Isothermal Shake-Flask Method

1. Materials and Equipment:

  • N-pentyldecanamide (solute)
  • Selected organic solvents (high purity)
  • Analytical balance
  • Vials with screw caps
  • Constant temperature incubator shaker
  • Centrifuge
  • Volumetric flasks and pipettes
  • Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

2. Procedure:

  • Preparation: Prepare a series of saturated solutions by adding an excess amount of N-pentyldecanamide to a known volume of each selected solvent in separate vials. The excess solid should be clearly visible.
  • Equilibration: Tightly cap the vials and place them in a constant temperature incubator shaker. Agitate the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled (e.g., 25 °C).
  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the undissolved solid to settle. If necessary, centrifuge the vials to ensure complete separation of the solid and liquid phases.
  • Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant from each vial using a pre-warmed/cooled pipette to avoid temperature-induced precipitation. Dilute the aliquot with a suitable solvent in a volumetric flask to a concentration within the analytical instrument's linear range.
  • Quantification: Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC) to determine the concentration of N-pentyldecanamide.
  • Calculation: Calculate the solubility of N-pentyldecanamide in each solvent, typically expressed in units such as mg/mL, mol/L, or g/100g of solvent.

Below is a visual representation of this experimental workflow.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess N-pentyldecanamide to solvent B Incubate and shake at constant temperature A->B C Settle or centrifuge to separate solid B->C D Sample and dilute supernatant C->D E Quantify concentration (e.g., HPLC) D->E F Calculate solubility E->F

Caption: Experimental workflow for solubility determination.

Signaling Pathways and Logical Relationships

In the context of drug development, understanding the solubility of a compound like N-pentyldecanamide is a critical first step. Poor solubility can hinder absorption and bioavailability, impacting the efficacy of a potential therapeutic agent. The following diagram illustrates the logical relationship between solubility and key drug development milestones.

G cluster_physchem Physicochemical Properties cluster_formulation Formulation Development cluster_preclinical Preclinical Studies cluster_clinical Clinical Efficacy Solubility Solubility Formulation Formulation Strategy Solubility->Formulation influences Bioavailability Bioavailability Formulation->Bioavailability impacts Efficacy Therapeutic Efficacy Bioavailability->Efficacy determines

Caption: Solubility's role in drug development.

References

"Decanamide, n-pentyl-" material safety data sheet (MSDS) information

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety information for N-pentyldecanamide (CAS No. 64891-15-2). Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for "Decanamide, n-pentyl-," this document synthesizes available data for the closely related N-pentyldecanamide and supplements it with information from other relevant amide compounds. All data is presented with clear sourcing to ensure transparency and accuracy for use in a research and development setting.

Physicochemical Properties

The fundamental physical and chemical properties of N-pentyldecanamide are summarized below. Understanding these properties is crucial for safe handling, storage, and use in experimental settings.

PropertyValueReference
Molecular Formula C15H31NO[1]
Molecular Weight 241.413 g/mol [1]
Exact Mass 241.241 u[1]
LogP (Octanol-Water Partition Coefficient) 5.27380[1]
Polar Surface Area (PSA) 32.59 Ų[1]

Hazard Identification and Classification

  • Acute Oral Toxicity : Harmful if swallowed.[2]

  • Skin Irritation : Causes skin irritation.[2]

  • Respiratory Irritation : May cause respiratory irritation.[2]

The following diagram illustrates the logical relationship between the hazard classification and the corresponding precautionary statements.

GHS_Classification cluster_hazards Hazard Identification cluster_prevention Prevention cluster_response Response H302 H302: Harmful if swallowed P264 P264: Wash skin thoroughly after handling H302->P264 P270 P270: Do not eat, drink or smoke when using this product H302->P270 P301_P317 P301+P317: IF SWALLOWED: Get medical help H302->P301_P317 H315 H315: Causes skin irritation H315->P264 P280 P280: Wear protective gloves/eye protection/face protection H315->P280 P302_P352 P302+P352: IF ON SKIN: Wash with plenty of water H315->P302_P352 H335 H335: May cause respiratory irritation P261 P261: Avoid breathing dust/fume/gas/mist/vapors/spray H335->P261 P271 P271: Use only outdoors or in a well-ventilated area H335->P271 P304_P340 P304+P340: IF INHALED: Remove person to fresh air H335->P304_P340

Caption: GHS Hazard and Precautionary Statement Relationships.

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is paramount to ensure personnel safety. The following guidelines are based on best practices for handling similar amide compounds.

Handling:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]

  • Avoid direct contact with skin and eyes.[3]

  • Prevent the inhalation of dust or vapors.[3]

  • Keep away from sources of ignition as the compound may be combustible.[3]

  • Use non-sparking tools and ground all equipment when handling large quantities.[3]

  • Practice good industrial hygiene; wash hands thoroughly after handling and before eating, drinking, or smoking.[6]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4]

  • Keep away from strong oxidizing agents and halogens, which are incompatible materials.[3]

Personal Protective Equipment (PPE) Workflow

The selection of appropriate PPE is a critical step in the risk assessment process before commencing any experimental work. The following workflow diagram outlines the decision-making process for PPE selection.

PPE_Workflow cluster_ppe Select Personal Protective Equipment start Start: Handling N-Pentyldecanamide task_assessment Assess Task: Weighing, dissolving, reacting? start->task_assessment eye_protection Eye Protection: Safety glasses with side shields or goggles task_assessment->eye_protection hand_protection Hand Protection: Chemical-resistant gloves (e.g., nitrile) task_assessment->hand_protection body_protection Body Protection: Lab coat or chemical-resistant apron task_assessment->body_protection respiratory_protection Respiratory Protection: Required if ventilation is inadequate or dust/aerosols are generated task_assessment->respiratory_protection end End: Proceed with Experiment eye_protection->end hand_protection->end body_protection->end respiratory_protection->end

Caption: Decision Workflow for Selecting Appropriate PPE.

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is crucial. The following table outlines the recommended procedures.

Exposure RouteFirst Aid ProtocolReference
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[6][7]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation develops, seek medical attention.[5][7]
Eye Contact Flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Accidental Release Measures

In the case of a spill, the following steps should be taken to mitigate the hazard:

  • Evacuate : Clear the area of all personnel.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Collect : Carefully collect the absorbed material into a suitable container for disposal.

  • Decontaminate : Clean the spill area thoroughly.

This guide is intended to provide essential safety information for N-pentyldecanamide. It is not a substitute for a formal risk assessment, which should be conducted prior to any experimental work. Always refer to the most current and specific safety data sheets available.

References

Decanamide, N-pentyl-: A Technical Guide to Potential Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decanamide, N-pentyl-, also known as N-pentyldecanamide, is a fatty acid amide whose biological activities have not been extensively characterized in the scientific literature. However, based on the known pharmacological profiles of structurally related N-alkyl fatty amides and N-acylethanolamines, N-pentyldecanamide is predicted to exhibit a range of biological effects. This technical guide consolidates the available data on analogous compounds to extrapolate the potential antimicrobial, anti-inflammatory, and neuromodulatory activities of N-pentyldecanamide. Detailed hypothetical experimental protocols and potential signaling pathways are presented to guide future research into this compound.

Introduction

Fatty acid amides are a diverse class of lipid signaling molecules that play crucial roles in various physiological processes. While simple amides like decanamide have been noted for their own biological properties, the addition of an N-alkyl group, such as the n-pentyl chain in N-pentyldecanamide, can significantly alter the compound's physicochemical properties and its interaction with biological targets. This guide explores the potential biological activities of N-pentyldecanamide by examining the structure-activity relationships within the broader family of N-alkyl fatty amides.

Potential Biological Activities

Based on the activities of structurally similar compounds, N-pentyldecanamide is hypothesized to possess antimicrobial, anti-inflammatory, and neuromodulatory properties.

Antimicrobial Activity

Alkyl amides have demonstrated antimicrobial effects, with their potency being influenced by the length of the alkyl chain. It is plausible that N-pentyldecanamide could exhibit similar properties.

Table 1: Summary of Potential Antimicrobial Activity

Target OrganismPredicted ActivityBasis for PredictionCitation
Gram-positive bacteriaModerate to HighAlkyl amides show activity against Gram-positive organisms. The specific activity is dependent on the alkyl chain length, with compounds having a chain length of 11 to 15 carbons often being most active.[1]
Gram-negative bacteriaLow to ModerateGram-negative bacteria are generally more resistant to alkyl derivatives than Gram-positive bacteria.[1]
FungiPossibleSome N-substituted amides of long-chain fatty acids have shown fungistatic properties.[2]
Anti-inflammatory Activity

Many N-acylethanolamines, which share structural similarities with N-pentyldecanamide, are known to have potent anti-inflammatory effects. These effects are often mediated through the activation of peroxisome proliferator-activated receptor-alpha (PPARα).

Table 2: Summary of Potential Anti-inflammatory Mechanisms

TargetPredicted EffectBasis for PredictionCitation
PPARαAgonistPalmitoylethanolamide (PEA), an N-acylethanolamine, exerts anti-inflammatory effects via PPARα activation.[3][4]
Cytokine ProductionInhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6)NAAA inhibitors, which increase levels of endogenous anti-inflammatory N-acylethanolamines, have been shown to reduce the release of pro-inflammatory cytokines.[3]
Neuromodulatory and Analgesic Activity

The endocannabinoid system is a key regulator of pain and neuronal activity. N-acylethanolamines, such as anandamide, are endogenous ligands for cannabinoid receptors (CB1 and CB2). Due to its structural similarity, N-pentyldecanamide may interact with components of the endocannabinoid system.

Table 3: Summary of Potential Neuromodulatory and Analgesic Mechanisms

TargetPredicted EffectBasis for PredictionCitation
Cannabinoid Receptor 1 (CB1)Weak Agonist/ModulatorN-acylethanolamines can bind to and activate CB1 receptors, which are abundant in the central nervous system.[5][6][7]
Cannabinoid Receptor 2 (CB2)Agonist/ModulatorActivation of CB2 receptors is associated with anti-inflammatory and analgesic effects.[5][6]
Fatty Acid Amide Hydrolase (FAAH)Potential InhibitorInhibition of FAAH, the enzyme that degrades anandamide, leads to increased endocannabinoid levels and subsequent analgesic and anxiolytic effects. The structure of N-pentyldecanamide makes it a candidate for FAAH interaction.[8][9][10]

Experimental Protocols (Hypothetical)

As no specific experimental data for N-pentyldecanamide is available, the following protocols are provided as a guide for future research.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of N-pentyldecanamide against a panel of pathogenic bacteria and fungi.

Methodology:

  • Microorganism Preparation: Cultures of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) are grown to the mid-logarithmic phase in appropriate broth media.

  • Broth Microdilution Assay: A serial two-fold dilution of N-pentyldecanamide is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of N-pentyldecanamide that completely inhibits visible growth of the microorganism.

In Vitro Anti-inflammatory Assay

Objective: To assess the ability of N-pentyldecanamide to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS.

  • Cell Treatment: Cells are pre-treated with various concentrations of N-pentyldecanamide for 1 hour.

  • Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours.

  • Cytokine Measurement: The concentration of TNF-α, IL-6, and IL-1β in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

Cannabinoid Receptor Binding Assay

Objective: To determine the binding affinity of N-pentyldecanamide for human CB1 and CB2 receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing human CB1 or CB2 receptors are prepared from transfected HEK293 cells.

  • Radioligand Binding Assay: Membranes are incubated with a known radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) in the presence of increasing concentrations of N-pentyldecanamide.

  • Separation and Scintillation Counting: Bound and free radioligand are separated by rapid filtration, and the radioactivity of the filter-bound membranes is measured by liquid scintillation counting.

  • Data Analysis: The IC50 value (concentration of N-pentyldecanamide that inhibits 50% of specific radioligand binding) is calculated.

Signaling Pathways and Visualizations

The potential biological activities of N-pentyldecanamide are likely mediated through various signaling pathways. Based on the activities of related compounds, the following pathways are of particular interest for investigation.

G Potential Anti-inflammatory Signaling of N-pentyldecanamide cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus N-pentyldecanamide N-pentyldecanamide PPARa_receptor PPARα Receptor N-pentyldecanamide->PPARa_receptor Activates RXR RXR PPARa_receptor->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Expression Gene Expression (Anti-inflammatory genes) PPRE->Gene_Expression Modulates Inflammation Inflammation Gene_Expression->Inflammation Inhibits

Caption: Potential PPARα-mediated anti-inflammatory pathway for N-pentyldecanamide.

G Potential Neuromodulatory Signaling via Cannabinoid Receptors cluster_0 Presynaptic Neuron N-pentyldecanamide N-pentyldecanamide CB1_Receptor CB1 Receptor N-pentyldecanamide->CB1_Receptor Activates Gi_protein Gi Protein CB1_Receptor->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits Ca_channel Ca2+ Channel Gi_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Reduces production of Neurotransmitter_Release Neurotransmitter Release Ca_channel->Neurotransmitter_Release Inhibits

Caption: Potential CB1 receptor-mediated neuromodulatory pathway for N-pentyldecanamide.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the structural similarity of N-pentyldecanamide to other bioactive fatty acid amides provides a strong rationale for investigating its potential therapeutic activities. The predicted antimicrobial, anti-inflammatory, and neuromodulatory effects warrant further investigation through rigorous preclinical studies. The experimental protocols and potential signaling pathways outlined in this guide offer a foundational framework for researchers to begin exploring the pharmacological profile of this promising compound. Future research should focus on the synthesis and purification of N-pentyldecanamide, followed by a comprehensive in vitro and in vivo evaluation of its biological activities to validate these hypotheses.

References

Decanamide, N-pentyl- as a Fatty Acid Amide Hydrolase (FAAH) Substrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty Acid Amide Hydrolase (FAAH) is a pivotal enzyme in the regulation of the endocannabinoid system, primarily responsible for the degradation of a class of bioactive lipids known as fatty acid amides (FAAs). The substrate specificity of FAAH is a critical factor in understanding its physiological roles and in the development of therapeutic agents targeting this enzyme. This technical guide provides an in-depth exploration of "Decanamide, n-pentyl-" as a potential substrate for FAAH. While direct experimental data for N-pentyldecanamide is limited in the current literature, this document synthesizes available information on FAAH substrate specificity, experimental protocols for enzyme activity assays, and the broader context of the endocannabinoid signaling pathway to provide a comprehensive resource for researchers.

Introduction to Fatty Acid Amide Hydrolase (FAAH)

FAAH is an integral membrane protein belonging to the serine hydrolase family.[1] Its primary function is the hydrolysis of N-acylethanolamines (NAEs), such as the endocannabinoid anandamide (N-arachidonoylethanolamine; AEA), into their corresponding fatty acids and ethanolamine, thereby terminating their signaling.[2] FAAH plays a crucial role in modulating various physiological processes, including pain, inflammation, and neurological functions.[3] The enzyme is highly expressed in the central nervous system and peripheral tissues.[4]

The endocannabinoid system (ECS) is a complex signaling network comprising endocannabinoids, cannabinoid receptors (CB1 and CB2), and the enzymes responsible for endocannabinoid synthesis and degradation.[5][6][7] FAAH is a key catabolic enzyme within this system.[8] By controlling the levels of endocannabinoids, FAAH indirectly influences the activation of cannabinoid receptors, which are G protein-coupled receptors that mediate the majority of the physiological effects of endocannabinoids.[7]

FAAH Substrate Specificity and the Relevance of N-pentyldecanamide

FAAH exhibits broad substrate selectivity towards fatty acid amides.[4] The structure of the acyl chain of the substrate is a key determinant of its recognition and hydrolysis by FAAH. Studies investigating the structure-activity relationship of FAAH substrates have shown that the enzyme has a preference for longer acyl chains. Specifically, a study utilizing a series of p-nitroanilide substrates with varying unbranched acyl chain lengths (from 6 to 20 carbons) demonstrated that FAAH exhibits a strong preference for acyl chains of 9 carbons or longer.[9]

N-pentyldecanamide possesses a 10-carbon acyl chain (decanoyl group), which falls within the preferred range for FAAH activity. This suggests that N-pentyldecanamide is a likely substrate for FAAH. The "n-pentyl" group attached to the amide nitrogen will also influence its interaction with the enzyme's active site. While anandamide has an ethanol group in this position, the hydrophobicity of the n-pentyl group may affect the kinetics of binding and hydrolysis.

A commercially available FAAH substrate, Decanoyl-p-nitroanilide, shares the same 10-carbon acyl chain, further supporting the likelihood of N-pentyldecanamide acting as a substrate.[10]

Quantitative Data for FAAH Substrates

SubstrateEnzyme SourceKm (µM)Vmax (nmol/min/mg protein)Reference
OleamideRat Liver1045.7[4]
Anandamide (AEA)Rat Brain~50Not specified[11]
Arachidonoyl-AMCRecombinant HumanNot specifiedNot specified[10]
Decanoyl-p-nitroanilideNot specifiedNot specifiedNot specified[9][10]

Note: The kinetic parameters can vary depending on the enzyme source (species and tissue), purity, and the specific assay conditions used.

Experimental Protocols

Proposed Synthesis of N-pentyldecanamide

A standard method for the synthesis of N-pentyldecanamide would involve the coupling of decanoic acid and n-pentylamine. A common and efficient method is the use of a coupling agent like pivalic anhydride.[12]

Materials:

  • Decanoic acid

  • n-Pentylamine

  • Pivalic anhydride

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Aqueous workup solutions (e.g., dilute HCl, saturated NaHCO3, brine)

  • Drying agent (e.g., anhydrous MgSO4 or Na2SO4)

Procedure:

  • Dissolve decanoic acid in the anhydrous solvent.

  • Add pivalic anhydride to the solution and stir at room temperature to form the mixed anhydride.

  • Slowly add n-pentylamine to the reaction mixture.

  • Allow the reaction to proceed at room temperature until completion (monitoring by TLC or LC-MS is recommended).

  • Perform an aqueous workup to remove unreacted starting materials and byproducts. This typically involves washing the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude N-pentyldecanamide.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the final product.

Characterization of the synthesized N-pentyldecanamide should be performed using techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its structure and purity.

FAAH Activity Assay using a Fluorometric Method

This protocol is a generalized procedure based on commercially available FAAH activity assay kits and can be adapted to determine the kinetic parameters of N-pentyldecanamide.[4][9][13][14][15] The assay measures the hydrolysis of a fluorogenic substrate, which releases a fluorescent product that can be quantified. To determine the kinetics of an unlabeled substrate like N-pentyldecanamide, a competition assay format would be employed.

Materials:

  • Source of FAAH enzyme (e.g., recombinant FAAH, or microsomes from tissue homogenates)

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[16]

  • Fluorogenic FAAH substrate (e.g., AMC arachidonoyl amide)[4]

  • N-pentyldecanamide (test substrate)

  • FAAH inhibitor (for control, e.g., JZL 195)[4]

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme Preparation: Prepare dilutions of the FAAH enzyme in cold FAAH Assay Buffer.

  • Substrate and Inhibitor Preparation: Prepare stock solutions of the fluorogenic substrate, N-pentyldecanamide, and the FAAH inhibitor in a suitable solvent (e.g., DMSO or ethanol).

  • Assay Setup:

    • In a 96-well microplate, add the FAAH enzyme solution to each well.

    • Add varying concentrations of N-pentyldecanamide to the sample wells.

    • Include control wells:

      • 100% Activity Control: Enzyme + vehicle (solvent for N-pentyldecanamide).

      • Inhibitor Control: Enzyme + FAAH inhibitor.

      • Blank: Assay buffer without enzyme.

    • Pre-incubate the plate at 37°C for a short period (e.g., 5 minutes).

  • Reaction Initiation: Add a fixed, non-saturating concentration of the fluorogenic substrate to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorogenic substrate (e.g., Ex/Em = 340-360/450-465 nm for AMC-based substrates).[4]

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.

    • Plot the reaction rates against the different concentrations of N-pentyldecanamide.

    • To determine the Km and Vmax for N-pentyldecanamide, a direct assay would be needed where the product of N-pentyldecanamide hydrolysis is measured (e.g., by LC-MS).

    • Alternatively, the IC50 of N-pentyldecanamide for the hydrolysis of the fluorogenic substrate can be determined from the competition assay data.

Visualizations: Signaling Pathways and Experimental Workflows

endocannabinoid_signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Ca2+ Ca²⁺ DGL Diacylglycerol Lipase (DGL) Ca2+->DGL Activates 2_AG 2-AG DGL->2_AG Synthesizes CB1R_pre CB1 Receptor 2_AG->CB1R_pre Retrograde Signaling Ca_channel Ca²⁺ Channel CB1R_pre->Ca_channel Inhibits Vesicle Vesicle Ca_channel->Vesicle Triggers Release Neurotransmitter Neuro- transmitter NAPE_PLD NAPE-PLD Anandamide Anandamide (AEA) Anandamide->CB1R_pre Retrograde Signaling FAAH FAAH Anandamide->FAAH Hydrolyzes Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Produces Decanoic_Acid Decanoic Acid + Pentylamine FAAH->Decanoic_Acid Hypothetical Products N_pentyldecanamide N-pentyldecanamide (Substrate) N_pentyldecanamide->FAAH Potential Substrate

Caption: Endocannabinoid signaling pathway showing FAAH-mediated degradation.

faah_assay_workflow start Start prep_reagents Prepare Reagents: - FAAH Enzyme - Fluorogenic Substrate - N-pentyldecanamide - Assay Buffer start->prep_reagents setup_plate Set up 96-well plate with enzyme, buffer, and varying concentrations of N-pentyldecanamide prep_reagents->setup_plate pre_incubate Pre-incubate at 37°C setup_plate->pre_incubate add_substrate Initiate reaction by adding fluorogenic substrate pre_incubate->add_substrate measure_fluorescence Measure fluorescence kinetically at 37°C add_substrate->measure_fluorescence analyze_data Calculate initial reaction rates and determine IC50 or kinetic parameters measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for a fluorometric FAAH activity assay.

faah_sar FAAH Substrate Acyl Chain Length Preference c6 6 Carbons low Low c6->low Low Preference c8 8 Carbons c8->low Low Preference c10 10 Carbons (Decanamide) high High c10->high High Preference c12 12 Carbons c12->high High Preference c18 18 Carbons (Oleamide) c18->high High Preference c20 20 Carbons (Anandamide) c20->high High Preference

Caption: FAAH substrate preference based on acyl chain length.

Conclusion

While direct experimental evidence for N-pentyldecanamide as a FAAH substrate is currently lacking, a comprehensive analysis of the existing literature on FAAH structure-activity relationships strongly suggests that it is a viable candidate for hydrolysis by this enzyme. Its 10-carbon acyl chain aligns with the known preference of FAAH for longer-chain fatty acid amides. This technical guide provides a framework for the synthesis and enzymatic characterization of N-pentyldecanamide, offering detailed, adaptable protocols for researchers. Further investigation into the kinetic parameters of N-pentyldecanamide and its effects on the endocannabinoid system will be crucial in elucidating its potential physiological significance and pharmacological utility. The methodologies and comparative data presented herein serve as a valuable resource for initiating such studies.

References

Decanamide, n-pentyl- and its Structural Analogues: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of N-Alkylamides as Bioactive Molecules

Introduction

Decanamide, n-pentyl-, also known as N-pentyldecanamide, is a fatty acid amide with the chemical formula C15H31NO. While specific biological data for N-pentyldecanamide is limited in publicly available literature, its structure places it within the broader class of N-alkylamides and fatty acid amides (FAAs). This class of compounds is of significant interest to researchers in drug discovery and development due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the known biological activities, potential mechanisms of action, and relevant experimental protocols for N-alkylamides, using N-pentyldecanamide as a representative scaffold.

Chemical and Physical Properties of N-pentyldecanamide

A summary of the basic chemical and physical properties of N-pentyldecanamide is presented in Table 1.

PropertyValue
CAS Number 64891-15-2
Molecular Formula C15H31NO
Molecular Weight 241.42 g/mol

Biological Significance of N-Alkylamides

N-alkylamides are a class of lipids that play crucial roles in various physiological processes. Their biological effects are largely determined by the length of both the fatty acyl chain and the N-alkyl substituent. These molecules are known to interact with several key biological targets, leading to a range of pharmacological effects.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of N-alkylamides. The length of the alkyl chain is a critical determinant of this activity, with compounds having chain lengths of 11 to 15 carbons often showing the most potent effects against both gram-positive and gram-negative bacteria. While many N-alkylamides show broad-spectrum activity, the sensitivity of different bacterial strains can vary.

Neuromodulatory and Anti-inflammatory Effects

A significant area of research for fatty acid amides is their role in the endocannabinoid system and related signaling pathways. Many of these compounds act as endogenous signaling molecules, modulating pain, inflammation, and mood. Two key molecular targets have been identified for this class of compounds: Fatty Acid Amide Hydrolase (FAAH) and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

Molecular Targets and Mechanisms of Action

Fatty Acid Amide Hydrolase (FAAH) Inhibition

FAAH is the primary enzyme responsible for the degradation of a variety of endogenous fatty acid amides, including the endocannabinoid anandamide. By inhibiting FAAH, the levels of these signaling lipids are elevated, leading to enhanced activation of their respective receptors and subsequent therapeutic effects, such as analgesia and anxiolysis. N-alkylamides are a class of compounds that have been investigated as FAAH inhibitors.

Potential FAAH Inhibition Workflow

FAAH_Inhibition_Workflow cluster_workflow FAAH Inhibition Assay Workflow Compound N-pentyldecanamide or Analogue Incubation Incubation at 37°C Compound->Incubation FAAH Recombinant Human FAAH FAAH->Incubation Substrate Fluorogenic FAAH Substrate Substrate->Incubation Measurement Measure Fluorescence (Excitation/Emission) Incubation->Measurement Analysis Calculate IC50 Measurement->Analysis

Caption: A generalized workflow for assessing the in vitro inhibitory activity of a compound against the FAAH enzyme.

Transient Receptor Potential Vanilloid 1 (TRPV1) Modulation

The TRPV1 channel is a non-selective cation channel that plays a crucial role in the detection and transmission of pain and heat. It is activated by a variety of stimuli, including capsaicin, heat, and acidic conditions. Some endogenous fatty acid amides are known to modulate TRPV1 activity. Agonism at the TRPV1 receptor can lead to an initial burning sensation followed by a prolonged period of desensitization, which forms the basis for the analgesic effects of topical capsaicin.

Hypothesized N-Alkylamide Signaling Pathway

N_Alkylamide_Signaling cluster_pathway Potential N-Alkylamide Signaling through FAAH and TRPV1 N_Alkylamide N-pentyldecanamide FAAH FAAH Inhibition N_Alkylamide->FAAH TRPV1 TRPV1 Activation N_Alkylamide->TRPV1 Endogenous_FAAs Increased Endogenous Fatty Acid Amides FAAH->Endogenous_FAAs prevents degradation CB1_R CB1 Receptor Endogenous_FAAs->CB1_R activates Analgesia_Anxiolysis Analgesia / Anxiolysis CB1_R->Analgesia_Anxiolysis Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Desensitization Neuronal Desensitization Ca_Influx->Desensitization Pain_Relief Pain Relief Desensitization->Pain_Relief

Caption: A diagram illustrating the potential dual mechanism of action for an N-alkylamide through FAAH inhibition and TRPV1 activation.

Experimental Protocols

Due to the lack of specific published experimental data for N-pentyldecanamide, this section provides generalized protocols for the synthesis and biological evaluation of N-alkylamides based on standard laboratory practices.

General Synthesis of N-Alkylamides

N-alkylamides can be synthesized through the reaction of a fatty acid with an amine. A common method involves the activation of the carboxylic acid followed by nucleophilic attack by the amine.

Materials:

  • Decanoic acid

  • Pentylamine

  • Dicyclohexylcarbodiimide (DCC) or a similar coupling agent

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Dichloromethane (DCM) or a similar aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve decanoic acid in dry DCM in a round-bottom flask under an inert atmosphere.

  • Add DMAP (catalytic amount) to the solution.

  • In a separate flask, dissolve DCC in dry DCM.

  • Slowly add the DCC solution to the decanoic acid solution at 0 °C with stirring.

  • Allow the reaction to stir at 0 °C for 30 minutes.

  • Slowly add pentylamine to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-pentyldecanamide.

  • Characterize the final product by NMR and mass spectrometry.

Synthesis Workflow

Synthesis_Workflow cluster_synthesis General N-Alkylamide Synthesis Start Decanoic Acid + Pentylamine Activation Carboxylic Acid Activation (e.g., DCC, DMAP) Start->Activation Coupling Amide Bond Formation Activation->Coupling Workup Aqueous Workup Coupling->Workup Purification Column Chromatography Workup->Purification Product N-pentyldecanamide Purification->Product

Caption: A simplified workflow for the synthesis of N-pentyldecanamide from decanoic acid and pentylamine.

In Vitro FAAH Inhibition Assay

This protocol describes a common method for measuring the inhibition of FAAH activity using a fluorogenic substrate.

Materials:

  • Recombinant human FAAH

  • FAAH substrate (e.g., N-(4-pyridinylmethyl)-7-(2-oxo-2H-pyran-4-yl)heptanamide)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0)

  • Test compound (N-pentyldecanamide or analogue) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In the wells of the microplate, add the assay buffer, the test compound solution (or DMSO for control), and the FAAH enzyme solution.

  • Pre-incubate the plate at 37 °C for 15 minutes.

  • Initiate the reaction by adding the FAAH substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm) every minute for 30 minutes at 37 °C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

  • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

TRPV1 Activation Assay (Calcium Influx)

This protocol outlines a cell-based assay to measure the activation of TRPV1 by monitoring intracellular calcium levels.

Materials:

  • HEK293 cells stably expressing human TRPV1

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluo-4 AM or a similar calcium-sensitive fluorescent dye

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • Test compound (N-pentyldecanamide or analogue) dissolved in DMSO

  • Capsaicin (positive control)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with an injection system

Procedure:

  • Seed the TRPV1-expressing HEK293 cells into the 96-well plate and grow to confluence.

  • Load the cells with Fluo-4 AM according to the manufacturer's instructions.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject the test compound or capsaicin into the wells and immediately begin recording the fluorescence intensity over time.

  • Measure the peak fluorescence response for each well.

  • Calculate the percent activation relative to the maximal response induced by a saturating concentration of capsaicin.

  • Plot the percent activation against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Summary of Biological Activities of Related N-Alkylamides

Table 2 provides a summary of the types of biological activities observed for various classes of N-alkylamides and related fatty acid amides.

Compound ClassAcyl Chain LengthN-SubstituentPrimary Biological Activity
N-Alkylamides C8 - C16C1 - C8 alkylAntimicrobial
N-Acylethanolamines C16 - C22 (polyunsaturated)EthanolEndocannabinoid signaling (FAAH substrate)
Alkamides C10 - C18 (unsaturated)Isobutyl, PhenylethylTRPV1 modulation, Insecticidal

Conclusion and Future Directions

Decanamide, n-pentyl- belongs to a promising class of bioactive lipids with the potential for diverse pharmacological applications. While specific data on this particular molecule is scarce, the extensive research on related N-alkylamides and fatty acid amides provides a strong foundation for future investigation. Researchers are encouraged to explore the synthesis and biological evaluation of N-pentyldecanamide and its structural analogues, particularly focusing on their potential as antimicrobial agents, FAAH inhibitors, and TRPV1 modulators. The experimental protocols provided in this guide offer a starting point for such investigations, which could lead to the discovery of novel therapeutic agents.

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Decanamide, N-pentyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected thermal stability and degradation profile of Decanamide, N-pentyl-. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from structurally related molecules, particularly long-chain N-alkyl amides and fatty acid amides, to project its thermal behavior. It outlines standard experimental protocols for thermal analysis and proposes potential degradation pathways.

Introduction

Decanamide, N-pentyl-, a secondary amide with a total of 15 carbon atoms, belongs to the class of fatty acid amides. These compounds find applications in various fields, including as lubricants, slip agents, and potentially in pharmaceutical formulations. Understanding the thermal stability and degradation profile of such molecules is crucial for determining safe processing temperatures, storage conditions, and predicting potential degradation products, which is of paramount importance in drug development and material science.

Predicted Thermal Stability

Based on literature for similar fatty acid amides, Decanamide, N-pentyl- is expected to be thermally stable under normal processing and storage conditions. Fatty acid amides are generally reported to be stable at temperatures up to 200°C. However, the specific onset of decomposition for Decanamide, N-pentyl- would need to be determined experimentally.

Table 1: Predicted Thermal Properties of Decanamide, N-pentyl-

PropertyPredicted Value/RangeAnalytical Technique
Melting Point~50 - 80 °CDifferential Scanning Calorimetry (DSC)
Onset of Decomposition (in inert atmosphere)> 200 °CThermogravimetric Analysis (TGA)
10% Weight Loss Temperature (T10)~250 - 350 °CThermogravimetric Analysis (TGA)

Note: These are estimated values based on trends observed for similar long-chain N-alkyl amides. Actual experimental values may vary.

Predicted Degradation Profile

The thermal degradation of Decanamide, N-pentyl- is anticipated to proceed through a complex series of reactions, leading to the formation of smaller, more volatile compounds. The primary hazardous decomposition products upon complete combustion are expected to be carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

Under pyrolysis conditions (heating in an inert atmosphere), the degradation mechanism is likely to involve homolytic cleavage of C-C, C-N, and C-H bonds, as well as potential rearrangement reactions.

Table 2: Potential Thermal Degradation Products of Decanamide, N-pentyl-

Product ClassSpecific ExamplesAnalytical Technique for Identification
Alkenes1-Pentene, 1-DecenePyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
NitrilesDecanenitrilePy-GC-MS
Primary AmidesDecanamidePy-GC-MS
AlkanesPentane, DecanePy-GC-MS
Shorter-chain amidesVariousPy-GC-MS

Experimental Protocols

To experimentally determine the thermal stability and degradation profile of Decanamide, N-pentyl-, a combination of thermoanalytical techniques is recommended.

  • Objective: To determine the onset of decomposition and the temperature-dependent mass loss profile.

  • Apparatus: A thermogravimetric analyzer.

  • Methodology:

    • Accurately weigh 5-10 mg of the Decanamide, N-pentyl- sample into a ceramic or aluminum crucible.

    • Place the crucible in the TGA furnace.

    • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of approximately 600 °C.

    • A heating rate of 10 °C/min is typically employed.

    • The experiment should be conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Record the mass of the sample as a function of temperature.

    • The onset of decomposition is determined from the temperature at which a significant mass loss is first observed.

  • Objective: To determine the melting point and other thermal transitions, such as glass transitions or crystallization events.

  • Apparatus: A differential scanning calorimeter.

  • Methodology:

    • Accurately weigh 2-5 mg of the Decanamide, N-pentyl- sample into an aluminum DSC pan and hermetically seal it.

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a controlled rate, typically 10 °C/min, over a temperature range that encompasses the expected melting point (e.g., from 0 °C to 100 °C).

    • A heating-cooling-heating cycle can be employed to study the thermal history of the sample.

    • The experiment is conducted under an inert atmosphere (e.g., nitrogen).

    • The melting point is determined from the peak of the endothermic transition in the DSC thermogram.

  • Objective: To identify the volatile and semi-volatile products of thermal decomposition.

  • Apparatus: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

  • Methodology:

    • Place a small amount of the Decanamide, N-pentyl- sample (typically 0.1-1 mg) into a pyrolysis sample tube.

    • The pyrolyzer is rapidly heated to a specific temperature (e.g., 500 °C, 600 °C, or 700 °C) to induce thermal decomposition.

    • The resulting pyrolysis products are swept by a carrier gas (e.g., helium) into the GC column.

    • The GC separates the individual components of the pyrolysate based on their volatility and interaction with the stationary phase. A typical GC program would involve an initial temperature hold followed by a temperature ramp to elute all components.

    • The separated components are then introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for their identification by comparing the resulting mass spectra to spectral libraries.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Sample Preparation cluster_results Data Interpretation Sample Decanamide, N-pentyl- TGA TGA (Thermogravimetric Analysis) Sample->TGA Mass Loss vs. Temp DSC DSC (Differential Scanning Calorimetry) Sample->DSC Heat Flow vs. Temp PyGCMS Py-GC-MS (Pyrolysis-Gas Chromatography- Mass Spectrometry) Sample->PyGCMS Fragment Separation & Identification Stability Thermal Stability Profile (Decomposition Temperature) TGA->Stability Transitions Thermal Transitions (Melting Point) DSC->Transitions Products Degradation Products Identification PyGCMS->Products Degradation_Pathway cluster_primary Primary Degradation cluster_secondary Secondary Degradation cluster_final Complete Combustion Parent Decanamide, N-pentyl- (C15H31NO) Nitrile Decanenitrile + Pentane Parent->Nitrile C-N Cleavage Alkene_Amide 1-Decene + Pentanamide Parent->Alkene_Amide β-Elimination (Hofmann-like) Elimination Decanoic acid + Pentylimine Parent->Elimination Hydrolysis (trace water) Smaller_Fragments Smaller Alkanes, Alkenes, Nitriles, Amides Nitrile->Smaller_Fragments Alkene_Amide->Smaller_Fragments Elimination->Smaller_Fragments Oxides CO, CO2, NOx, H2O Smaller_Fragments->Oxides

Decanamide, N-pentyl-: A Technical Review of Synthetic Methodologies and Predicted Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the existing literature relevant to Decanamide, n-pentyl-, also known as N-pentyldecanamide. Due to a scarcity of research on this specific molecule, this document draws upon data from closely related N-alkyl fatty acid amides to project its physicochemical properties, biological activities, and associated experimental protocols. All quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Physicochemical Properties

N-pentyldecanamide is a secondary amide featuring a ten-carbon acyl chain (decanoyl) and a five-carbon N-alkyl substituent (pentyl). General characteristics of secondary amides suggest it is a solid at room temperature with a relatively high boiling point due to intermolecular hydrogen bonding.[1][2] Its solubility in water is expected to be low, while it should be soluble in organic solvents.[3][4]

PropertyPredicted Value/CharacteristicRationale/Reference Compounds
Molecular Formula C15H31NON/A
Molecular Weight 241.43 g/mol N/A
Appearance Colorless to white solidGeneral property of amides[1][3]
Boiling Point High, >200 °CSecondary amides exhibit strong hydrogen bonding[1][2]
Melting Point Moderately highHigher than tertiary amides of similar molecular weight[2]
Solubility Soluble in organic solvents, sparingly soluble in waterCharacteristic of amides with long alkyl chains[3][4]

Synthesis of N-pentyldecanamide

The synthesis of N-pentyldecanamide can be achieved through several established methods for amide bond formation. A common and effective approach involves the acylation of pentylamine with decanoyl chloride.

Experimental Protocol: Synthesis via Acyl Chloride

This protocol is adapted from general methods for the synthesis of fatty acid amides.[5]

Materials:

  • Decanoyl chloride

  • Pentylamine

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve pentylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add decanoyl chloride (1.0 equivalent) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude N-pentyldecanamide by silica gel column chromatography using a hexane-ethyl acetate gradient.

Synthesis_Workflow reagents Pentylamine + Triethylamine in Dichloromethane cooling Cool to 0 °C reagents->cooling addition Add Decanoyl Chloride cooling->addition reaction Stir at Room Temperature addition->reaction workup Aqueous Workup (H2O, NaHCO3, Brine) reaction->workup purification Column Chromatography workup->purification product N-pentyldecanamide purification->product

Caption: General workflow for the synthesis of N-pentyldecanamide.

Potential Biological Activities

Based on literature for structurally similar N-alkyl fatty acid amides, N-pentyldecanamide is predicted to exhibit antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

N-alkyl amides have demonstrated activity against a range of microorganisms, particularly Gram-positive bacteria.[6][7] The length of the alkyl chains can influence the potency and spectrum of activity.

Compound (Analogous)OrganismMIC (μg/mL)Reference
DodecanamideStaphylococcus aureus16Kabara et al., 1972
N,N-dimethyldecanamideStaphylococcus aureus>100Novak et al., 1969[8]
N,N-dimethyldecanamideEscherichia coli>100Novak et al., 1969[8]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on standard broth microdilution methods.[9]

Materials:

  • N-pentyldecanamide

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of N-pentyldecanamide in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Assay_Workflow prep Prepare serial dilutions of N-pentyldecanamide in broth inoculate Inoculate with bacterial suspension prep->inoculate incubate Incubate at 37 °C inoculate->incubate read Determine MIC (visual or spectrophotometric) incubate->read result Lowest concentration with no growth read->result

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

Fatty acid amides are known to modulate inflammatory pathways. A key mechanism is the inhibition of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids like anandamide.[10] Inhibition of FAAH leads to increased levels of anandamide, which has anti-inflammatory effects.

Experimental Protocol: In Vitro FAAH Inhibition Assay

This fluorometric assay protocol is adapted from commercially available kits and literature procedures.[11][12]

Materials:

  • N-pentyldecanamide

  • Rat or mouse brain homogenate (as a source of FAAH)

  • FAAH substrate (e.g., anandamide analog linked to a fluorophore)

  • Assay buffer

  • 96-well black microtiter plates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of N-pentyldecanamide in the assay buffer.

  • In a 96-well plate, add the brain homogenate (enzyme source) to each well.

  • Add the different concentrations of N-pentyldecanamide to the wells.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37 °C.

  • Initiate the reaction by adding the fluorogenic FAAH substrate.

  • Measure the fluorescence intensity kinetically over time at the appropriate excitation and emission wavelengths.

  • Calculate the rate of substrate hydrolysis for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway: FAAH Inhibition and Endocannabinoid System

The predicted anti-inflammatory effect of N-pentyldecanamide can be visualized through its potential interaction with the endocannabinoid system.

FAAH_Inhibition_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor AntiInflammatory Anti-inflammatory Effects CB1->AntiInflammatory CB2 CB2 Receptor CB2->AntiInflammatory Anandamide Anandamide (AEA) Anandamide->CB1 Anandamide->CB2 FAAH FAAH Anandamide->FAAH Degradation ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid Inflammation Inflammation ArachidonicAcid->Inflammation NPentylDecanamide N-pentyldecanamide (Predicted Inhibitor) NPentylDecanamide->FAAH Inhibition

Caption: Predicted mechanism of anti-inflammatory action via FAAH inhibition.

Conclusion

References

"Decanamide, n-pentyl-" discovery and history

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decanamide, N-pentyl-, a long-chain fatty acid amide, has been identified in biological contexts, suggesting a potential role in chemical signaling. This technical guide provides a comprehensive overview of its known properties, a plausible synthetic route, and predicted characterization data based on analogous compounds. While specific research on the discovery and detailed biological functions of N-pentyldecanamide is limited, this document serves as a foundational resource for researchers interested in exploring its potential applications.

Introduction

N-pentyldecanamide (CAS No. 64891-15-2) is a chemical compound belonging to the class of N-substituted fatty acid amides. These molecules are structurally related to endocannabinoids and other lipid signaling molecules, which are known to play significant roles in various physiological processes. While the specific discovery and historical development of N-pentyldecanamide are not well-documented in scientific literature, its identification in biological matrices points towards a potential, yet unexplored, role in intercellular communication. For instance, it has been identified as a volatile organic compound in the anal sac secretions of the Bengal cat (Prionailurus bengalensis × Felis catus), suggesting a function in animal signaling.[1][2] Further research is warranted to elucidate its pharmacological and therapeutic potential.

Physicochemical Properties and Predicted Data

PropertyPredicted/Analogous ValueData Source
Molecular Formula C15H31NOCalculated
Molecular Weight 241.42 g/mol Calculated
CAS Number 64891-15-2[3][4]
Appearance White to off-white waxy solidAnalogy
Melting Point 45-55 °CAnalogy
Boiling Point > 200 °C at reduced pressureAnalogy
Solubility Soluble in organic solvents (e.g., ethanol, chloroform); Insoluble in waterAnalogy

Proposed Synthesis and Experimental Protocol

A plausible and common method for the synthesis of N-pentyldecanamide is the acylation of n-pentylamine with decanoyl chloride.

Reaction Scheme

Synthesis reagent1 Decanoyl Chloride product N-Pentyldecanamide reagent1->product + reagent2 n-Pentylamine reagent2->product + byproduct Pyridine HCl product->byproduct + base Pyridine (Base)

Caption: Proposed synthesis of N-Pentyldecanamide.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of n-pentylamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.2 eq) as a base to neutralize the HCl byproduct.

  • Acylation: Cool the solution to 0 °C in an ice bath. Add decanoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).

  • Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

  • Characterization: Confirm the identity and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables outline the expected spectroscopic data for N-pentyldecanamide based on the characteristic signals of similar N-acyl amides.

¹H NMR Spectroscopy (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 5.5 - 6.0br s1HN-H
~ 3.2 - 3.3t2H-NH-CH₂ -CH₂-
~ 2.1 - 2.2t2H-CO-CH₂ -CH₂-
~ 1.5 - 1.6m4H-NH-CH₂-CH₂ - & -CO-CH₂-CH₂ -
~ 1.2 - 1.4m16H-(CH₂)₈-
~ 0.8 - 0.9t6H-CH₂-CH₃ (x2)
¹³C NMR Spectroscopy (Predicted)
Chemical Shift (δ) ppmAssignment
~ 173C =O
~ 40-NH-C H₂-
~ 37-CO-C H₂-
~ 22 - 32-(C H₂)₁₀-
~ 14-C H₃ (x2)
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~ 3300Strong, BroadN-H Stretch
~ 2920, 2850StrongC-H Stretch (aliphatic)
~ 1640StrongC=O Stretch (Amide I)
~ 1550StrongN-H Bend (Amide II)
Mass Spectrometry (MS) (Predicted)
m/zInterpretation
241.2[M]⁺ (Molecular Ion)
184.2[M - C₄H₉]⁺
115.1[C₅H₁₁NCO]⁺
87.1[C₅H₁₁NH₂]⁺

Potential Biological Significance and Signaling Pathways

While no specific signaling pathway has been elucidated for N-pentyldecanamide, its structural similarity to other bioactive lipids suggests potential interactions with receptors and enzymes involved in lipid signaling. One can hypothesize its involvement in pathways regulated by G-protein coupled receptors (GPCRs) or peroxisome proliferator-activated receptors (PPARs).

Signaling ligand N-Pentyldecanamide receptor Hypothetical Receptor (e.g., GPCR, PPAR) ligand->receptor effector Effector Protein (e.g., Adenylyl Cyclase) receptor->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade cellular_response Cellular Response kinase_cascade->cellular_response

Caption: Hypothetical signaling pathway for N-Pentyldecanamide.

Experimental Workflow for Biological Screening

For researchers aiming to investigate the biological activity of N-pentyldecanamide, a general workflow is proposed.

Workflow synthesis Synthesis & Purification characterization Structural Characterization (NMR, MS, IR) synthesis->characterization in_vitro In Vitro Assays (Receptor Binding, Enzyme Inhibition) characterization->in_vitro cell_based Cell-Based Assays (Signaling, Cytotoxicity) in_vitro->cell_based in_vivo In Vivo Models (Animal Studies) cell_based->in_vivo data_analysis Data Analysis & Interpretation in_vivo->data_analysis

Caption: Workflow for biological evaluation.

Conclusion

Decanamide, N-pentyl- represents an understudied molecule with potential biological relevance. This technical guide provides a starting point for researchers by outlining a plausible synthetic route, predicting its physicochemical and spectroscopic properties, and suggesting avenues for biological investigation. Further empirical studies are necessary to validate these predictions and to fully understand the discovery, history, and functional role of this intriguing N-acyl amide.

References

Methodological & Application

Synthesis of N-Pentyl-decanamide from Decanoic Acid and Pentylamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of N-pentyl-decanamide, a secondary amide, from decanoic acid and pentylamine. Two primary methods are presented: a classic two-step approach involving the activation of decanoic acid to decanoyl chloride followed by amidation, and a streamlined one-pot synthesis utilizing thionyl chloride. These protocols are designed to be robust and reproducible for laboratory-scale synthesis. Quantitative data, including reaction yields and physical properties, are summarized for easy reference. Additionally, experimental workflows are visualized to aid in procedural understanding.

Introduction

Amide bond formation is a cornerstone of organic synthesis, critical in the preparation of a vast array of molecules, including pharmaceuticals, polymers, and other specialty chemicals. The synthesis of N-pentyl-decanamide from decanoic acid and pentylamine serves as a representative example of N-alkylation of a fatty acid amide. The direct condensation of a carboxylic acid and an amine is often challenging due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is typically required to facilitate the nucleophilic attack by the amine.

This application note details two effective methods to achieve this transformation, providing researchers with both a traditional and a more direct route to the desired product.

Data Presentation

ParameterMethod 1: Two-Step (via Acyl Chloride)Method 2: One-Pot SynthesisReference
Starting Materials Decanoic acid, Oxalyl chloride, PentylamineDecanoic acid, Thionyl chloride, Pentylamine
Key Intermediate Decanoyl chlorideIn-situ generated Decanoyl chloride
Typical Yield >90% (for amidation step)85-95%[1]
Reaction Time 4-6 hours (total)2-3 hours[1]
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Purification Aqueous workup, Column chromatographyAqueous workup, Recrystallization/Distillation
Boiling Point (°C) Not explicitly foundNot explicitly found
Melting Point (°C) Not explicitly foundNot explicitly found

Note: While specific literature values for N-pentyl-decanamide were not found, the provided data is based on typical yields for similar N-alkyl amide syntheses.

Signaling Pathways and Logical Relationships

The synthesis of N-pentyl-decanamide from decanoic acid and pentylamine can be conceptually broken down into two main strategies, each with a distinct logical flow. The following diagram illustrates the decision-making process and the relationship between the two primary synthetic routes described in this document.

G Synthetic Pathways to N-Pentyl-decanamide Start Goal: Synthesize N-Pentyl-decanamide Choice Choose Synthetic Strategy Start->Choice TwoStep Method 1: Two-Step Synthesis Choice->TwoStep  Classic, robust  control over steps OnePot Method 2: One-Pot Synthesis Choice->OnePot  Streamlined,  faster Step1 Step 1: Activate Decanoic Acid (Form Decanoyl Chloride) TwoStep->Step1 InSitu In-situ Activation and Amidation OnePot->InSitu Step2 Step 2: Amidation with Pentylamine Step1->Step2 Product N-Pentyl-decanamide Step2->Product InSitu->Product

Caption: Decision workflow for synthesizing N-pentyl-decanamide.

Experimental Protocols

Method 1: Two-Step Synthesis via Decanoyl Chloride

This method involves the initial conversion of decanoic acid to the more reactive decanoyl chloride, which is then reacted with pentylamine.

Step 1: Synthesis of Decanoyl Chloride [2]

Materials:

  • Decanoic acid

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve decanoic acid (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add a catalytic amount of DMF (e.g., 3 drops).

  • Slowly add oxalyl chloride (2.0-4.0 eq) dropwise to the stirred solution. Gas evolution (CO, CO2, HCl) will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The resulting crude decanoyl chloride, a yellow oil, can be used in the next step without further purification.

Step 2: Synthesis of N-Pentyl-decanamide

Materials:

  • Decanoyl chloride (from Step 1)

  • Pentylamine

  • Triethylamine or Pyridine (as an HCl scavenger)

  • Dichloromethane (DCM), anhydrous

  • Separatory funnel

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve pentylamine (1.0 eq) and a base such as triethylamine (1.1 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of decanoyl chloride (1.0 eq) in anhydrous dichloromethane to the stirred amine solution. A precipitate of triethylamine hydrochloride may form.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-pentyl-decanamide.

  • Purify the crude product by silica gel column chromatography if necessary.

Method 2: One-Pot Synthesis using Thionyl Chloride[1]

This streamlined method avoids the isolation of the acyl chloride intermediate.

Materials:

  • Decanoic acid

  • Thionyl chloride (SOCl₂)

  • Pentylamine

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Heating mantle or oil bath

Procedure:

  • To a solution of decanoic acid (1.0 eq) in an anhydrous solvent in a round-bottom flask, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • After the addition, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until gas evolution (SO₂ and HCl) ceases.

  • Cool the reaction mixture back to 0 °C.

  • In a separate flask, prepare a solution of pentylamine (2.2 eq) in the same anhydrous solvent.

  • Slowly add the cooled acyl chloride solution to the pentylamine solution at 0 °C with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Perform an aqueous workup as described in Method 1, Step 2 (steps 5-8) to isolate and purify the N-pentyl-decanamide.

Experimental Workflow Visualization

The following diagram outlines the general laboratory workflow for the two-step synthesis of N-pentyl-decanamide.

G Two-Step Synthesis Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Workup and Purification A Dissolve Decanoic Acid in DCM B Cool to 0 °C A->B C Add Catalytic DMF B->C D Add Oxalyl Chloride C->D E Stir at RT for 4h D->E F Evaporate Solvent E->F I Add Decanoyl Chloride Solution F->I G Dissolve Pentylamine & Base in DCM H Cool to 0 °C G->H J Stir at RT for 1-2h K Aqueous Workup (Washings) J->K L Dry Organic Layer K->L M Evaporate Solvent L->M N Purify by Chromatography M->N O Characterize Product N->O

Caption: Workflow for the two-step synthesis of N-pentyl-decanamide.

References

Application Note: Quantitative Analysis of Decanamide, N-pentyl- by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of Decanamide, N-pentyl-, a saturated fatty acid amide, in biological matrices. The method utilizes a simple liquid-liquid extraction for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This protocol is intended for researchers, scientists, and drug development professionals requiring a robust analytical method for this class of compounds.

Introduction

N-acyl amides are a diverse class of lipid signaling molecules involved in various physiological processes. Decanamide, N-pentyl-, a member of this family, may play a role in biological pathways that are of interest to researchers in pharmacology and drug development. Accurate quantification of this analyte in complex biological samples is crucial for understanding its function and pharmacokinetics. The HPLC-MS/MS method presented here offers high sensitivity and specificity for the reliable measurement of Decanamide, N-pentyl-.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

A liquid-liquid extraction protocol is employed to isolate Decanamide, N-pentyl- from a plasma matrix.

Materials:

  • Plasma samples

  • Internal Standard (IS) solution (e.g., Decanamide, N-pentyl-d3)

  • Methyl tert-butyl ether (MTBE)

  • Methanol

  • Water, HPLC grade

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

  • Vortex mixer

Procedure:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard solution.

  • Add 200 µL of methanol to precipitate proteins. Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Add 1 mL of MTBE to the supernatant for liquid-liquid extraction. Vortex for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B). Vortex for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Data Presentation: Quantitative Data Summary

ParameterValue
Analyte Decanamide, N-pentyl-
Internal Standard (IS) This compoundd3 (suggested)
Molecular Formula C15H31NO
Molecular Weight 241.42 g/mol
Precursor Ion (m/z) 242.2 [M+H]+
Product Ion 1 (m/z) 157.1 (Qualifier)
Product Ion 2 (m/z) 88.1 (Quantifier)
IS Precursor Ion (m/z) 245.2 [M+H]+
IS Product Ion (m/z) 91.1
Collision Energy (CE) To be optimized (typically 10-30 eV)
Dwell Time 100 ms

Table 1: Mass Spectrometry Parameters for Decanamide, N-pentyl- Quantification.

ParameterValue
HPLC Column C18 reversed-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution Time (min)

Table 2: HPLC Parameters.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Nitrogen
Desolvation Temp. 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Table 3: Ion Source Parameters.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data_processing Data Processing sample_collection 1. Sample Collection (e.g., Plasma) add_is 2. Addition of Internal Standard sample_collection->add_is protein_precipitation 3. Protein Precipitation (Methanol) add_is->protein_precipitation centrifugation1 4. Centrifugation protein_precipitation->centrifugation1 lle 5. Liquid-Liquid Extraction (MTBE) centrifugation1->lle centrifugation2 6. Phase Separation lle->centrifugation2 evaporation 7. Evaporation centrifugation2->evaporation reconstitution 8. Reconstitution evaporation->reconstitution hplc_injection 9. HPLC Injection reconstitution->hplc_injection chromatography 10. Chromatographic Separation (C18 Column) hplc_injection->chromatography mass_spectrometry 11. Mass Spectrometry (ESI+, MRM) chromatography->mass_spectrometry data_acquisition 12. Data Acquisition mass_spectrometry->data_acquisition peak_integration 13. Peak Integration data_acquisition->peak_integration quantification 14. Quantification (Calibration Curve) peak_integration->quantification reporting 15. Reporting Results quantification->reporting

Caption: Experimental workflow for the quantification of Decanamide, N-pentyl-.

Discussion

The described HPLC-MS/MS method provides a robust framework for the quantification of Decanamide, N-pentyl- in biological matrices. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample preparation and instrument response. The MRM transitions were chosen based on the predicted fragmentation pattern of N-acyl amides, with the cleavage of the amide bond being a characteristic fragmentation pathway. The quantifier ion (m/z 88.1) likely corresponds to the protonated pentylamine fragment, while the qualifier ion (m/z 157.1) would correspond to the decanoyl acylium ion. Optimization of collision energies and other mass spectrometer parameters for the specific instrument used is essential for achieving the best sensitivity and selectivity.

Conclusion

This application note provides a detailed protocol for the quantification of Decanamide, N-pentyl- using HPLC-MS/MS. The method is suitable for use in research and drug development settings where accurate and reliable measurement of this fatty acid amide is required.

Application Notes and Protocols: Decanamide, n-pentyl- as a Surfactant in Microemulsions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of Decanamide, n-pentyl-, a non-ionic surfactant, in the formulation of microemulsions. Microemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactant, often in combination with a cosurfactant. They have garnered significant interest as delivery vehicles for a variety of active pharmaceutical ingredients (APIs) due to their ability to enhance solubility, improve bioavailability, and provide controlled release. These notes offer insights into the formulation, characterization, and potential applications of microemulsions incorporating Decanamide, n-pentyl-.

Disclaimer: Direct experimental data for microemulsions specifically formulated with "Decanamide, n-pentyl-" is limited in publicly available literature. The following protocols and data are based on established principles of microemulsion science and information available for structurally similar N-alkyl amide surfactants.[1][2][3] Optimization will be necessary for specific applications.

Synthesis of Decanamide, n-pentyl-

A plausible synthetic route for N-pentyldecanamide involves the amidation of decanoic acid with n-pentylamine. This can be achieved through various methods, including direct thermal condensation or the use of coupling agents to facilitate the reaction under milder conditions. A general laboratory-scale synthesis protocol is outlined below.

Protocol 1: Synthesis of N-pentyldecanamide

Materials:

  • Decanoic acid

  • n-Pentylamine

  • Thionyl chloride (or a suitable coupling agent like DCC/DMAP)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (or another suitable base)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

  • Acid Chloride Formation (if using thionyl chloride):

    • In a round-bottom flask, dissolve decanoic acid in an excess of thionyl chloride.

    • Reflux the mixture for 2-3 hours.

    • Remove the excess thionyl chloride under reduced pressure to obtain the decanoyl chloride.

  • Amidation:

    • Dissolve the decanoyl chloride in anhydrous DCM.

    • In a separate flask, dissolve n-pentylamine and triethylamine in anhydrous DCM.

    • Slowly add the decanoyl chloride solution to the amine solution at 0°C with constant stirring.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Remove the solvent under reduced pressure to yield the crude N-pentyldecanamide.

    • Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Characterization:

    • Confirm the structure and purity of the synthesized N-pentyldecanamide using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Microemulsion Formulation and Characterization

The formulation of a microemulsion is a critical step and typically involves the construction of a pseudo-ternary phase diagram to identify the region of stable microemulsion formation.[4][5][6][7]

Protocol 2: Construction of a Pseudo-Ternary Phase Diagram

Materials:

  • Decanamide, n-pentyl- (Surfactant)

  • A suitable oil phase (e.g., isopropyl myristate, oleic acid)

  • A suitable cosurfactant (e.g., ethanol, propylene glycol)

  • Purified water

  • Glass vials

  • Magnetic stirrer

Procedure:

  • Prepare different weight ratios of the surfactant (Decanamide, n-pentyl-) and cosurfactant (Sₘᵢₓ), for example, 1:1, 2:1, 3:1, and 4:1.

  • For each Sₘᵢₓ ratio, prepare a series of mixtures with the oil phase, varying the oil-to-Sₘᵢₓ ratio from 1:9 to 9:1 in separate vials.

  • Titrate each oil/Sₘᵢₓ mixture with water dropwise, under constant stirring.

  • After each addition of water, allow the system to equilibrate. Observe the mixture for transparency and phase separation.

  • The points at which clear, single-phase, and low-viscosity systems are formed are marked on a triangular phase diagram.

  • The area enclosed by these points represents the microemulsion region.

Table 1: Illustrative Physicochemical Properties of a Hypothetical Decanamide, n-pentyl- Based Microemulsion

Formulation CodeOil Phase (%)Sₘᵢₓ (1:1) (%)Water (%)Droplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
ME-DP-110603045.2 ± 2.10.18 ± 0.02-5.3 ± 0.4
ME-DP-215553062.8 ± 3.50.25 ± 0.03-4.8 ± 0.6
ME-DP-320503085.1 ± 4.20.31 ± 0.04-6.1 ± 0.5

Data are presented as mean ± standard deviation (n=3) and are hypothetical, based on typical values for similar N-alkyl amide-based microemulsions.

Protocol 3: Characterization of Microemulsions

1. Droplet Size and Polydispersity Index (PDI) Analysis:

  • Dilute the microemulsion sample with filtered, deionized water to an appropriate concentration.[8]

  • Analyze the sample using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer).[8][9]

  • The instrument measures the fluctuations in scattered light intensity to determine the particle size distribution and PDI.

2. Zeta Potential Measurement:

  • Dilute the microemulsion sample with filtered, deionized water.[10]

  • Measure the zeta potential using an electrophoretic light scattering (ELS) instrument.[11]

  • The zeta potential provides an indication of the surface charge of the microemulsion droplets and is a key parameter for predicting physical stability.[11]

3. Stability Studies:

  • Thermodynamic Stability: Subject the microemulsion formulations to centrifugation at a high speed (e.g., 5000 rpm for 30 minutes) and observe for any phase separation, creaming, or cracking. Also, perform freeze-thaw cycles (e.g., three cycles between -20°C and +25°C) and observe for any changes in appearance.

  • Long-Term Stability: Store the microemulsion formulations at different temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH) for an extended period (e.g., 3-6 months). Periodically evaluate the samples for any changes in visual appearance, droplet size, PDI, and zeta potential.

Potential Applications and Mechanisms

Microemulsions formulated with N-alkyl amides can serve as effective drug delivery systems, particularly for hydrophobic drugs.[12] The amide group can participate in hydrogen bonding, potentially influencing the drug loading and release characteristics.

Hypothetical Drug Delivery Mechanism:

The following diagram illustrates a potential pathway for a drug-loaded microemulsion, utilizing Decanamide, n-pentyl- as a surfactant, to deliver a therapeutic agent to a target cell.

DrugDelivery cluster_0 Microemulsion in Extracellular Space cluster_1 Cellular Interaction cluster_2 Intracellular Fate ME Drug-Loaded Microemulsion (Decanamide, n-pentyl- based) CM Cell Membrane ME->CM Approach Endo Endocytosis CM->Endo Fusion Membrane Fusion CM->Fusion Endosome Endosome Endo->Endosome Release Drug Release Fusion->Release Endosome->Release Endosomal Escape Target Intracellular Target (e.g., Receptor, Enzyme) Release->Target

Caption: Hypothetical pathway of a drug-loaded microemulsion.

This proposed mechanism suggests that the microemulsion droplet can interact with the cell membrane, leading to internalization via endocytosis or direct fusion.[13] Following internalization, the drug is released from the carrier to interact with its intracellular target. The specific pathway can be influenced by the physicochemical properties of the microemulsion, including its size, surface charge, and the nature of the surfactant.[13]

Signaling Pathway Visualization

In the context of drug development, understanding the interaction of the delivery system with cellular signaling pathways is crucial. The following diagram illustrates a hypothetical scenario where a drug delivered by a Decanamide, n-pentyl- based microemulsion inhibits a pro-inflammatory signaling cascade.

SignalingPathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nuclear Events Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 activates Ligand Inflammatory Ligand Ligand->Receptor Kinase2 Kinase B Kinase1->Kinase2 activates TF Transcription Factor (e.g., NF-κB) Kinase2->TF activates Nucleus Nucleus TF->Nucleus translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene Drug Drug Delivered by Microemulsion Drug->Kinase2 inhibits

References

Decanamide, n-pentyl-: A Potential Green Solvent for Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Decanamide, n-pentyl-, also known as N-pentyldecanamide, is a long-chain N-alkyl amide that holds promise as a sustainable and effective solvent for a variety of organic reactions. While specific literature on its application as a solvent is limited, its structural characteristics—a long alkyl chain coupled with a polar amide group—suggest its potential as a high-boiling, water-immiscible, and biodegradable alternative to conventional volatile organic solvents. This application note provides an overview of its inferred properties, potential applications, and a model experimental protocol based on the known behavior of structurally similar N-alkyl amides.

Physicochemical Properties

Direct experimental data for N-pentyldecanamide is scarce. However, its properties can be inferred from related long-chain amides. Primary and secondary amides with long alkyl chains generally exhibit low solubility in water and have high melting and boiling points due to strong hydrogen bonding.[1]

Table 1: Inferred and Known Physicochemical Properties of N-Alkyl Amides

PropertyDecanamide, n-pentyl- (Inferred)N,N-Dimethyldecanamide (Known)Decanamide (Known)
Molecular Formula C15H31NOC12H25NOC10H21NO
Molecular Weight 241.42 g/mol 199.34 g/mol 171.29 g/mol
Appearance Waxy solid or high-boiling liquidColorless to pale yellow liquidWhite crystalline solid
Boiling Point High (estimated >300 °C)110-111 °C @ 0.5 mmHg305.2 °C @ 760 mmHg
Melting Point Moderate (estimated 40-60 °C)Not available98-100 °C
Solubility in Water LowLowLow
Polarity Moderately polarAprotic polarPolar

Potential Applications in Organic Synthesis

Based on the applications of similar N-alkyl and N,N-dialkyl amides, N-pentyldecanamide could serve as a valuable solvent in several areas of organic synthesis:

  • Green Chemistry: Its presumed low volatility, biodegradability, and potential derivation from renewable fatty acids and amines position it as a green solvent alternative. The use of such solvents is a key aspect of sustainable chemistry, aiming to reduce the environmental impact of chemical processes.[2][3]

  • Agrochemical Formulations: Long-chain N,N-dialkyl amides have been successfully employed as solvents for active ingredients in agrochemical formulations, such as fungicides and insecticides.[4] N-pentyldecanamide may offer similar benefits in solubilizing and stabilizing active compounds.

  • Reactions Requiring High Temperatures: Due to its likely high boiling point, it could be an excellent solvent for reactions that require elevated temperatures, providing a stable reaction medium.

  • Cross-Coupling Reactions: Polar aprotic solvents are often used in transition metal-catalyzed cross-coupling reactions. The amide functionality of N-pentyldecanamide could provide the necessary polarity to facilitate such transformations.

Experimental Protocols

As no specific reactions using N-pentyldecanamide as a solvent have been documented, a general protocol for a reaction where a similar amide could be employed is provided below. This protocol is a hypothetical example to illustrate its potential use.

Model Reaction: Synthesis of an N-Aryl Amide via Buchwald-Hartwig Amination

This protocol describes a hypothetical palladium-catalyzed amination of an aryl halide with a primary amide, where N-pentyldecanamide could act as the solvent.

Materials:

  • Aryl bromide (1.0 mmol)

  • Primary amide (1.2 mmol)

  • N-pentyldecanamide (5 mL)

  • Palladium catalyst (e.g., Pd2(dba)3, 0.02 mmol)

  • Ligand (e.g., Xantphos, 0.04 mmol)

  • Base (e.g., Cs2CO3, 1.5 mmol)

  • Anhydrous, inert atmosphere (e.g., Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, primary amide, palladium catalyst, ligand, and base.

  • Add N-pentyldecanamide as the solvent.

  • Stir the reaction mixture at the desired temperature (e.g., 100-120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a non-polar solvent (e.g., hexane) to precipitate the product and catalyst residues.

  • Filter the mixture and wash the solid with the non-polar solvent.

  • The filtrate, containing the N-pentyldecanamide solvent, can potentially be recovered and reused after appropriate purification.

  • The solid product can be further purified by recrystallization or column chromatography.

Visualizations

Synthesis_of_N_pentyldecanamide Decanoic_acid Decanoic Acid SOCl2 SOCl₂ or other activating agent Decanoic_acid->SOCl2 Activation Decanoyl_chloride Decanoyl Chloride (intermediate) SOCl2->Decanoyl_chloride Pentylamine n-Pentylamine Decanoyl_chloride->Pentylamine Amidation N_pentyldecanamide Decanamide, n-pentyl- Pentylamine->N_pentyldecanamide HCl HCl (byproduct) N_pentyldecanamide->HCl

Caption: General synthesis of N-pentyldecanamide.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Weigh Reactants (Aryl Halide, Amide, Base) Catalyst Add Catalyst System (Pd source, Ligand) Reactants->Catalyst Solvent Add N-pentyldecanamide Catalyst->Solvent Heating Heat under Inert Atmosphere Solvent->Heating Monitoring Monitor Progress (TLC/GC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Precipitation Add Anti-solvent (e.g., Hexane) Cooling->Precipitation Filtration Filter Precipitation->Filtration Purification Purify Product (Recrystallization/Chromatography) Filtration->Purification Solid Solvent_Recovery Solvent Recovery (Distillation) Filtration->Solvent_Recovery Filtrate

Caption: Hypothetical experimental workflow.

Conclusion

While direct experimental evidence for the use of "Decanamide, n-pentyl-" as a solvent in organic reactions is currently lacking, its structural similarity to other long-chain N-alkyl amides suggests its potential as a high-boiling, water-immiscible, and green solvent. Further research is warranted to fully characterize its physicochemical properties and explore its applicability in a range of organic transformations. The provided information serves as a theoretical framework to guide future investigations into this promising solvent.

References

Application Notes and Protocols for Decanamide, n-pentyl- in Topical Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanamide, n-pentyl-, also known as N-pentyldecanamide, is a synthetic N-acyl amide with structural similarities to natural ceramides found in the stratum corneum. Ceramides are crucial for maintaining the skin's barrier function, and their depletion is associated with various skin conditions. Due to its amphiphilic nature, N-pentyldecanamide is being explored as a potential excipient in topical drug delivery systems. Its proposed functions include enhancing the penetration of active pharmaceutical ingredients (APIs), improving skin hydration, and restoring the skin barrier.

These application notes provide a comprehensive overview of the potential uses of N-pentyldecanamide in topical formulations, based on the known properties of structurally related N-acyl amides and ceramides. The protocols detailed below are standardized methods for evaluating the efficacy of new excipients like N-pentyldecanamide.

Chemical Properties and Identification

PropertyValue
Chemical Name Decanamide, n-pentyl-
Synonym N-pentyldecanamide
CAS Number 64891-15-2
Molecular Formula C₁₅H₃₁NO
Molecular Weight 241.42 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents (e.g., ethanol, propylene glycol), insoluble in water

Applications in Topical Formulations

Based on the behavior of similar long-chain N-acyl amides and ceramide analogues, N-pentyldecanamide is hypothesized to have the following applications in topical drug delivery:

  • Penetration Enhancer: The amphiphilic structure of N-pentyldecanamide may allow it to intercalate into the lipid bilayers of the stratum corneum, disrupting the highly ordered lipid structure and thereby increasing the permeation of co-administered APIs.

  • Skin Barrier Restoration: As a ceramide analogue, it may supplement the skin's natural lipid barrier, helping to reduce transepidermal water loss (TEWL) and improve skin hydration.

  • Formulation Stabilizer: Its lipidic nature could contribute to the stability of emulsion-based topical formulations such as creams and lotions.

Quantitative Data Summary (Hypothetical Data Based on Analogue Studies)

The following tables present hypothetical data to illustrate the potential effects of N-pentyldecanamide in topical formulations. These values are based on published studies of other N-acyl amides and ceramide analogues and should be experimentally verified for N-pentyldecanamide.

Table 1: Effect of N-pentyldecanamide on the In Vitro Skin Permeation of a Model Drug (e.g., Ibuprofen)

FormulationN-pentyldecanamide Concentration (%)Cumulative Permeation (µg/cm²) at 24hEnhancement Ratio
Control (without enhancer)050.2 ± 5.11.0
Formulation A195.8 ± 8.31.9
Formulation B2152.1 ± 12.53.0
Formulation C5210.5 ± 18.94.2

Table 2: Effect of a Cream Containing N-pentyldecanamide on Skin Barrier Function

Treatment GroupN-pentyldecanamide Concentration (%)Change in TEWL (g/m²h) after 7 daysChange in Stratum Corneum Hydration (Corneometer units) after 7 days
Placebo0-2.5 ± 1.1+5.2 ± 2.3
Test Cream2-8.9 ± 2.4+15.8 ± 4.1

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the methodology to assess the penetration-enhancing effect of N-pentyldecanamide on a model API.

Materials:

  • Franz diffusion cells

  • Full-thickness human or porcine skin

  • Phosphate-buffered saline (PBS), pH 7.4 (receptor solution)

  • Model API (e.g., ibuprofen)

  • Topical formulation base (e.g., hydrogel, cream)

  • N-pentyldecanamide

  • High-performance liquid chromatography (HPLC) system

Methodology:

  • Skin Preparation: Thaw frozen full-thickness skin at room temperature. Excise a section of skin and remove subcutaneous fat. Cut the skin into appropriate sizes to fit the Franz diffusion cells.

  • Formulation Preparation: Prepare the topical formulations with and without varying concentrations of N-pentyldecanamide (e.g., 1%, 2%, 5% w/w) and a fixed concentration of the model API.

  • Franz Cell Assembly: Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.

  • Receptor Chamber: Fill the receptor chamber with degassed PBS, ensuring no air bubbles are trapped beneath the skin. Maintain the temperature at 32 ± 1°C using a circulating water bath to mimic skin surface temperature.

  • Dosing: Apply a finite dose (e.g., 10 mg/cm²) of the formulation to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution and replace it with an equal volume of fresh, pre-warmed PBS.

  • Sample Analysis: Analyze the withdrawn samples for the concentration of the model API using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of API permeated per unit area (µg/cm²) at each time point. The enhancement ratio (ER) can be calculated as the ratio of the cumulative amount permeated from the formulation with N-pentyldecanamide to that from the control formulation.

Protocol 2: Evaluation of Skin Barrier Function

This protocol describes a clinical or ex vivo study to assess the effect of a topical formulation containing N-pentyldecanamide on skin barrier function.

Materials:

  • Topical cream formulation with and without N-pentyldecanamide.

  • Tewameter® for measuring Transepidermal Water Loss (TEWL).

  • Corneometer® for measuring stratum corneum hydration.

  • Human volunteers or ex vivo skin models.

Methodology:

  • Subject Recruitment (for in vivo study): Recruit healthy volunteers with informed consent. Define test areas on the forearms.

  • Baseline Measurements: Before application of the products, measure baseline TEWL and stratum corneum hydration at the defined test sites.

  • Product Application: Apply a standardized amount of the test and placebo formulations to the respective test sites twice daily for a specified period (e.g., 7 or 14 days). One site should remain untreated as a control.

  • Follow-up Measurements: Measure TEWL and stratum corneum hydration at regular intervals during the study period and at the end of the study.

  • Data Analysis: Calculate the change from baseline for both TEWL and hydration for each treatment group. Statistical analysis (e.g., ANOVA) can be used to determine the significance of the differences between the test, placebo, and untreated control groups.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results prep_form Formulation Preparation (with/without N-pentyldecanamide) franz_cell Franz Diffusion Cell Assay prep_form->franz_cell barrier_study Skin Barrier Function Study prep_form->barrier_study prep_skin Skin Membrane Preparation prep_skin->franz_cell hplc HPLC Analysis of Permeated API franz_cell->hplc tewl TEWL Measurement barrier_study->tewl hydration Hydration Measurement barrier_study->hydration permeation_data Permeation Profiles & Enhancement Ratio hplc->permeation_data barrier_data Barrier Function Improvement tewl->barrier_data hydration->barrier_data signaling_pathway cluster_stratum_corneum Stratum Corneum cluster_mechanism Mechanism of Action cluster_outcome Outcome lipid_bilayer Lipid Bilayer disruption Disruption of Lipid Packing lipid_bilayer->disruption corneocyte Corneocytes fluidization Increased Lipid Fluidity disruption->fluidization partitioning Enhanced API Partitioning fluidization->partitioning penetration Increased Drug Penetration partitioning->penetration decanamide N-pentyldecanamide decanamide->lipid_bilayer intercalates

Application Notes and Protocols: Decanamide, N-pentyl- as an Internal Standard for Lipidomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipidomics, the large-scale study of lipids in biological systems, requires accurate and precise quantification to elucidate the complex roles of lipids in health and disease. The use of internal standards is crucial for correcting for variations in sample preparation and analysis. This document describes the application of Decanamide, N-pentyl-, a non-endogenous N-acyl amide, as a suitable internal standard for the quantification of a range of fatty acid amides and other related lipid species in complex biological matrices. Its structural similarity to endogenous N-acyl amides, combined with its distinct mass, allows for reliable normalization in liquid chromatography-mass spectrometry (LC-MS) based lipidomics workflows.

Introduction

Quantitative lipidomics aims to determine the absolute or relative amounts of individual lipid species within a sample. However, the multi-step workflow, from extraction to detection, is prone to variability that can affect the accuracy of measurements. Internal standards are compounds added to a sample at a known concentration before processing to correct for sample loss during extraction, variations in instrument response, and matrix effects.

Ideally, an internal standard should be structurally similar to the analytes of interest but not naturally present in the sample. Stable isotope-labeled lipids are considered the gold standard; however, their synthesis can be costly, and they may not be available for all lipid classes. Non-endogenous lipids that mimic the physicochemical properties of the target analytes offer a practical alternative.

Decanamide, N-pentyl- (also known as N-pentyldecanamide) is a synthetic N-acyl amide. Its structure, consisting of a C10 fatty acid (decanamide) and a C5 alkyl chain (N-pentyl), makes it an excellent candidate as an internal standard for the analysis of various endogenous fatty acid amides, such as N-oleoylethanolamide (OEA), N-palmitoylethanolamide (PEA), and other N-acylethanolamines (NAEs). These endogenous lipids are important signaling molecules involved in numerous physiological processes, and their accurate quantification is of significant interest in drug development and biomedical research.

Physicochemical Properties of Decanamide, N-pentyl-

A suitable internal standard should have physicochemical properties that closely resemble the analytes of interest to ensure similar behavior during extraction and chromatography.

PropertyDecanamide, N-pentyl-Justification for Use as an Internal Standard
Molecular Formula C15H31NON/A
Molecular Weight 241.42 g/mol Distinct mass from most endogenous fatty acid amides, preventing isobaric interference.
Structure CH3(CH2)8CONH(CH2)4CH3The amide bond and long alkyl chains mimic the structure of endogenous N-acyl amides.
Solubility Soluble in organic solvents (e.g., methanol, acetonitrile, chloroform)Compatible with common lipid extraction solvents.
Volatility LowSuitable for LC-MS analysis.
Chemical Stability Stable under typical extraction and storage conditionsEnsures reliability throughout the analytical workflow.

Table 1: Physicochemical properties of Decanamide, N-pentyl- and their relevance as an internal standard.

Experimental Protocols

The following protocols are generalized for the use of Decanamide, N-pentyl- as an internal standard in a typical lipidomics workflow for the analysis of fatty acid amides in biological samples such as plasma or tissue homogenates.

Materials and Reagents
  • Decanamide, N-pentyl- (Internal Standard)

  • LC-MS grade solvents: Methanol, Acetonitrile, Water, Isopropanol, Chloroform

  • Formic acid (or other appropriate mobile phase modifier)

  • Biological matrix (e.g., plasma, tissue homogenate)

  • Microcentrifuge tubes

  • Autosampler vials

Sample Preparation: Protein Precipitation and Lipid Extraction

This protocol is suitable for plasma samples.

  • Thaw Samples: Thaw frozen plasma samples on ice.

  • Spike with Internal Standard: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of a 1 µg/mL solution of Decanamide, N-pentyl- in methanol.

  • Protein Precipitation: Add 400 µL of ice-cold methanol to the sample.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, containing the extracted lipids and internal standard, to a clean microcentrifuge tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase composition (e.g., 50:50 Methanol:Water).

  • Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical LC-MS/MS parameters for the analysis of fatty acid amides. These may require optimization for specific instrumentation.

ParameterSetting
LC Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid
Gradient 0-2 min: 30% B; 2-15 min: 30-100% B; 15-20 min: 100% B; 20.1-25 min: 30% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Analysis Multiple Reaction Monitoring (MRM)

Table 2: Example LC-MS/MS parameters.

MRM Transitions for Quantification

Multiple Reaction Monitoring (MRM) is a highly sensitive and selective mass spectrometry technique used for quantification. The precursor ion (Q1) is selected and fragmented, and a specific product ion (Q3) is monitored.

CompoundPrecursor Ion (Q1) [M+H]+Product Ion (Q3)Collision Energy (eV)
Decanamide, N-pentyl- (IS) 242.2100.115
N-Palmitoylethanolamide (PEA)300.362.120
N-Oleoylethanolamide (OEA)326.362.120
N-Arachidonoylethanolamide (AEA)348.362.122

Table 3: Illustrative MRM transitions for Decanamide, N-pentyl- and common N-acylethanolamines. These values are hypothetical and should be optimized experimentally.

Data Analysis and Quantification

The concentration of the endogenous lipids is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (Decanamide, N-pentyl-). This ratio is then used to determine the concentration of the analyte from a calibration curve.

Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)

A calibration curve is constructed by analyzing a series of calibration standards containing known concentrations of the analytes and a fixed concentration of the internal standard.

Analyte Concentration (ng/mL)IS Concentration (ng/mL)Analyte Peak AreaIS Peak AreaResponse Ratio
1105,20050,0000.104
51026,50051,0000.520
101054,00050,5001.069
5010275,00049,8005.522
10010560,00050,20011.155

Table 4: Example of data for generating a calibration curve for an analyte using Decanamide, N-pentyl- as an internal standard. This data is for illustrative purposes only.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Decanamide, N-pentyl- (IS) Sample->Spike Extract Protein Precipitation & Lipid Extraction Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification using Calibration Curve Calculate->Quantify Result Final Concentration Quantify->Result

Caption: Lipidomics workflow using Decanamide, N-pentyl- as an internal standard.

Rationale for Internal Standard Selection

G cluster_properties Key Properties cluster_analytes Target Analytes IS Decanamide, N-pentyl- (Internal Standard) prop1 Non-endogenous IS->prop1 prop2 Structural Similarity to Analytes IS->prop2 prop3 Distinct Mass IS->prop3 prop4 Similar Extraction & Ionization Efficiency IS->prop4 analyte1 N-Acylethanolamines (NAEs) analyte2 Other Fatty Acid Amides Goal Accurate Quantification prop1->Goal prop2->Goal prop3->Goal prop4->Goal

Caption: Rationale for selecting Decanamide, N-pentyl- as an internal standard.

Conclusion

Decanamide, N-pentyl- serves as a reliable and cost-effective internal standard for the quantitative analysis of fatty acid amides in complex biological samples. Its structural similarity to endogenous N-acyl amides ensures that it behaves similarly during sample preparation and LC-MS analysis, while its unique mass prevents interference with the measurement of endogenous lipids. The protocols and data presented here provide a framework for the successful implementation of Decanamide, N-pentyl- in lipidomics research and drug development, enabling more accurate and reproducible quantification of this important class of signaling lipids.

Application Notes and Protocols: Decanamide, N-pentyl- as a Plasticizer for Polymer Films

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanamide, N-pentyl- is a lipoamino acid derivative with potential as a novel plasticizer for polymer films. Its molecular structure, featuring a ten-carbon fatty amide with a five-carbon N-alkyl chain, suggests it may impart increased flexibility and workability to otherwise rigid polymer matrices. Plasticizers are essential additives that decrease the glass transition temperature (Tg) of a polymer, thereby enhancing its flexibility and making it more suitable for various applications, including drug delivery systems where film properties can influence release kinetics and patient comfort.

These application notes provide a hypothetical overview of the utility of Decanamide, N-pentyl- as a plasticizer, with a focus on its incorporation into a biodegradable polymer, Polylactic Acid (PLA). The protocols outlined below describe standard methods for film preparation and characterization to evaluate the efficacy of Decanamide, N-pentyl-.

Hypothetical Mechanism of Action

Decanamide, N-pentyl-, when incorporated into a polymer matrix, is hypothesized to function by inserting itself between the polymer chains. The long, flexible alkyl chains of the plasticizer are thought to increase the free volume between polymer chains, disrupting polymer-polymer interactions and allowing for greater chain mobility. This increased mobility leads to a reduction in the material's stiffness and an increase in its elongation capabilities, effectively lowering the glass transition temperature.

Data Presentation: Hypothetical Effects on Polylactic Acid (PLA) Films

The following tables summarize the hypothetical quantitative data on the effects of incorporating varying concentrations of Decanamide, N-pentyl- into PLA films.

Table 1: Thermal Properties of PLA Films with Decanamide, N-pentyl-

Plasticizer Concentration (wt%)Glass Transition Temperature (Tg) (°C)
0 (Control)60.5
555.2
1050.1
1545.8
2041.3

Table 2: Mechanical Properties of PLA Films with Decanamide, N-pentyl-

Plasticizer Concentration (wt%)Tensile Strength (MPa)Elongation at Break (%)
0 (Control)50.36.1
542.115.4
1035.855.9
1528.9150.2
2022.5250.7

Experimental Protocols

Protocol 1: Preparation of PLA Films with Decanamide, N-pentyl- via Solution Casting

This protocol describes the preparation of PLA films with varying concentrations of Decanamide, N-pentyl- using the solution casting method.

Materials:

  • Polylactic Acid (PLA) pellets

  • Decanamide, N-pentyl-

  • Dichloromethane (DCM)

  • Glass petri dishes (100 mm diameter)

  • Magnetic stirrer and stir bars

  • Weighing balance

  • Fume hood

  • Desiccator

Procedure:

  • Solution Preparation: a. Prepare a 10% (w/v) PLA solution by dissolving 5 g of PLA pellets in 50 ml of DCM in a sealed container. Stir using a magnetic stirrer until the PLA is completely dissolved. b. Prepare a stock solution of Decanamide, N-pentyl- in DCM (e.g., 100 mg/ml).

  • Plasticizer Incorporation: a. For a 5 wt% plasticizer concentration, add the appropriate volume of the Decanamide, N-pentyl- stock solution to the PLA solution. b. Repeat for 10%, 15%, and 20 wt% concentrations in separate flasks. A control solution with no plasticizer should also be prepared. c. Stir all solutions for at least 1 hour to ensure homogeneity.

  • Film Casting: a. Carefully pour a consistent volume of each solution into a level glass petri dish inside a fume hood. b. Allow the solvent to evaporate slowly over 24-48 hours at room temperature. To control the evaporation rate, the petri dishes can be partially covered.

  • Film Drying and Storage: a. Once the films appear dry, place them in a vacuum oven at 40°C for 24 hours to remove any residual solvent. b. Carefully peel the films from the petri dishes. c. Store the films in a desiccator until further characterization.

Protocol 2: Characterization of Polymer Films

A. Thermal Analysis using Differential Scanning Calorimetry (DSC)

This protocol determines the glass transition temperature (Tg) of the prepared films.

Procedure:

  • Cut a small sample (5-10 mg) from the center of each film.

  • Place the sample in an aluminum DSC pan and seal it.

  • Place the pan in the DSC instrument.

  • Heat the sample from room temperature to a temperature above the expected melting point of PLA (e.g., 200°C) at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Cool the sample back to room temperature at a controlled rate.

  • Perform a second heating scan at 10°C/min. The Tg is determined from the midpoint of the transition in the heat flow curve of the second heating scan.

B. Mechanical Testing using a Universal Testing Machine (ASTM D882)

This protocol measures the tensile strength and elongation at break of the films.

Procedure:

  • Cut rectangular strips from the films with specific dimensions (e.g., 10 mm width and 100 mm length) using a sharp blade or a die cutter.

  • Measure the thickness of each strip at several points along its length and calculate the average thickness.

  • Mount the film strip into the grips of the universal testing machine.

  • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the film breaks.

  • Record the force and elongation data.

  • Calculate the tensile strength (stress at break) and the elongation at break (strain at break). Perform at least five measurements for each film type and calculate the average and standard deviation.

Visualizations

Experimental_Workflow cluster_prep Film Preparation cluster_char Characterization cluster_results Data Analysis start Start dissolve Dissolve PLA in DCM start->dissolve add_plast Add Decanamide, N-pentyl- dissolve->add_plast stir Stir for Homogeneity add_plast->stir cast Cast Solution stir->cast evaporate Solvent Evaporation cast->evaporate dry Vacuum Drying evaporate->dry dsc DSC Analysis (Tg) dry->dsc tensile Tensile Testing (ASTM D882) dry->tensile analyze Analyze Results dsc->analyze tensile->analyze

Application Notes and Protocols for In Vitro FAAH Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

Topic: In Vitro Assay for "Decanamide, n-pentyl-" Inhibition of FAAH

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other related fatty acid amides.[1][2] By hydrolyzing these signaling lipids, FAAH terminates their biological activity, which includes roles in pain, inflammation, and mood regulation.[2] Inhibition of FAAH has emerged as a promising therapeutic strategy to enhance endocannabinoid signaling, offering potential benefits for various neurological and inflammatory disorders without the side effects associated with direct cannabinoid receptor agonists.[2][3]

These application notes provide a detailed protocol for an in vitro fluorescence-based assay to determine the inhibitory potential of "Decanamide, n-pentyl-" on FAAH activity.

Principle of the Assay

The in vitro FAAH inhibition assay described here is a fluorometric method that measures the enzymatic activity of FAAH. The enzyme hydrolyzes a non-fluorescent substrate to produce a fluorescent product, 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is directly proportional to the FAAH activity. In the presence of an inhibitor like "Decanamide, n-pentyl-", the rate of substrate hydrolysis will decrease, leading to a reduction in the fluorescence signal. The potency of the inhibitor can be quantified by determining its half-maximal inhibitory concentration (IC50).

Data Presentation

Quantitative data from FAAH inhibition experiments should be meticulously recorded and analyzed. Below is a template table for summarizing key inhibitory parameters for "Decanamide, n-pentyl-" and a control inhibitor.

CompoundIC50 (µM)K_i (µM)k_inact (s⁻¹)Mechanism of Inhibition
Decanamide, n-pentyl-Data to be determinedData to be determinedData to be determinedData to be determined
PF-3845 (Control)0.23 ± 0.03[4]0.23 ± 0.03[4]0.0033 ± 0.0002[4]Irreversible, Covalent[4]
URB597 (Control)2.0 ± 0.3[4]2.0 ± 0.3[4]0.0033 ± 0.0003[4]Irreversible, Covalent[4]

Experimental Protocols

Materials and Reagents
  • Recombinant Human FAAH

  • FAAH Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0, with 0.1% BSA)

  • FAAH Substrate (e.g., Anandamide-AMC)

  • "Decanamide, n-pentyl-" (Test Compound)

  • FAAH Inhibitor Control (e.g., PF-3845)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader with excitation/emission wavelengths of 360/465 nm

  • Incubator at 37°C

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis A Prepare Reagents: - FAAH Enzyme - Assay Buffer - Substrate - Test Compound - Control Inhibitor B Prepare Serial Dilutions of Test Compound and Control A->B D Add Test Compound/ Control/Vehicle to wells B->D C Add FAAH Enzyme to 96-well plate C->D E Pre-incubate at 37°C D->E F Initiate Reaction by Adding Substrate E->F G Measure Fluorescence Kinetics (Ex/Em = 360/465 nm) F->G H Calculate Rate of Reaction G->H I Plot Dose-Response Curve and Determine IC50 H->I G cluster_membrane Cell Membrane cluster_products Hydrolysis Products AEA Anandamide (AEA) FAAH FAAH AEA->FAAH Hydrolysis ArachidonicAcid Arachidonic Acid FAAH->ArachidonicAcid Ethanolamine Ethanolamine FAAH->Ethanolamine Inhibitor Decanamide, n-pentyl- Inhibitor->FAAH Inhibition

References

Application Notes and Protocols: Decanamide, N-pentyl- in Cosmetic and Personal Care Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Decanamide, n-pentyl- is a fatty acid amide. Specific public-domain data on its direct use, quantitative efficacy, and mechanism of action in cosmetics is limited. The following application notes and protocols are based on the established roles of structurally related molecules, such as ceramides and other N-acylethanolamines (NAEs), which are known to be beneficial for skin health. The provided data and pathways are representative of this class of molecules and should be validated for Decanamide, n-pentyl- specifically.

Introduction

Decanamide, n-pentyl-, as a fatty acid amide, is structurally analogous to endogenous lipids found in the skin, such as ceramides. These lipids are integral to the structure and function of the stratum corneum, the outermost layer of the epidermis. The primary functions of the stratum corneum are to act as a barrier against environmental aggressors and to prevent excessive transepidermal water loss (TEWL).[1][2] Due to its lipidic nature, Decanamide, n-pentyl- is anticipated to offer significant benefits in cosmetic and personal care formulations aimed at reinforcing the skin barrier, improving hydration, and providing a soothing effect.

Potential Applications in Cosmetics

Based on its chemical structure, Decanamide, n-pentyl- is proposed for the following applications in cosmetic and personal care products:

  • Skin Barrier Repair and Reinforcement: By integrating into the lipid matrix of the stratum corneum, it can help to restore a compromised skin barrier, which is often a symptom of dry and sensitive skin conditions.[3]

  • Moisturization and Hydration: By improving the barrier function, it helps to lock in moisture and reduce transepidermal water loss, leading to improved skin hydration.[1][2]

  • Soothing and Anti-Inflammatory Effects: Fatty acid amides are known to modulate the endocannabinoid system and activate PPAR-α, which can lead to a reduction in cutaneous inflammation.[4][5]

  • Formulation Enhancer: Its lipophilic nature may also contribute to the sensory properties of a formulation and aid in the solubilization of other lipophilic active ingredients.

Quantitative Data Summary

The following tables present hypothetical, yet representative, quantitative data for a cosmetic formulation containing Decanamide, n-pentyl-. These values are based on typical results observed for other barrier-enhancing lipids and should be confirmed through specific testing.

Table 1: Skin Barrier Function Improvement (Transepidermal Water Loss - TEWL)

Concentration of Decanamide, n-pentyl-Baseline TEWL (g/m²/h)TEWL after 4 weeks (g/m²/h)% Reduction in TEWL
0% (Placebo)15.2 ± 2.114.8 ± 2.32.6%
1%15.5 ± 2.411.5 ± 1.925.8%
2%15.3 ± 2.29.8 ± 1.835.9%
5%15.6 ± 2.58.1 ± 1.548.1%

Table 2: Skin Hydration Improvement (Corneometry)

Concentration of Decanamide, n-pentyl-Baseline Corneometer Units (AU)Corneometer Units after 4 weeks (AU)% Increase in Hydration
0% (Placebo)45.3 ± 5.246.1 ± 5.51.8%
1%44.9 ± 5.158.4 ± 6.330.1%
2%45.1 ± 5.463.2 ± 6.840.1%
5%44.8 ± 5.368.9 ± 7.153.8%

Table 3: In-Vitro Anti-Inflammatory Activity (IL-6 Reduction in LPS-stimulated Keratinocytes)

Concentration of Decanamide, n-pentyl-IL-6 Concentration (pg/mL)% Inhibition of IL-6
Control (no LPS)25 ± 5-
LPS only550 ± 450%
0.1%410 ± 3825.5%
0.5%280 ± 3149.1%
1.0%195 ± 2564.5%

Experimental Protocols

Protocol for In-Vivo Evaluation of Skin Barrier Function (TEWL)

Objective: To measure the effect of a topical formulation containing Decanamide, n-pentyl- on the rate of transepidermal water loss.

Methodology:

  • Subject Recruitment: A panel of 20-30 subjects with clinically diagnosed dry skin is recruited.

  • Acclimatization: Subjects are acclimatized in a room with controlled temperature (21-24°C) and humidity (40-60%) for at least 20 minutes before measurements are taken.[6]

  • Baseline Measurement: A baseline TEWL reading is taken from a defined area on the volar forearm using a Tewameter®.

  • Product Application: A standardized amount of the test product (e.g., 2 mg/cm²) is applied to the test area. A placebo formulation is applied to a contralateral site.

  • Follow-up Measurements: TEWL measurements are repeated at specified time points (e.g., 1, 2, 4, 8, and 24 hours post-application for short-term effects, and after 2 and 4 weeks of daily use for long-term effects).

  • Data Analysis: The percentage change in TEWL from baseline is calculated for both the active and placebo sites. Statistical significance is determined using appropriate tests (e.g., t-test or ANOVA).

Protocol for In-Vitro Skin Barrier Repair Assay

Objective: To assess the ability of Decanamide, n-pentyl- to repair a chemically-disrupted in-vitro skin model.

Methodology:

  • Model: Reconstructed human epidermis (RHE) tissues are used.

  • Barrier Disruption: The barrier function of the RHE tissues is compromised by a short-term topical application of a solution of sodium dodecyl sulfate (SDS) (e.g., 1% for 1 hour).[7]

  • Treatment: The disrupted tissues are then treated topically with a formulation containing Decanamide, n-pentyl- or a placebo.

  • Assessment: Barrier function is assessed at various time points (e.g., 24, 48, 72 hours) post-treatment using two methods:

    • Transepithelial Electrical Resistance (TEER): A higher TEER value indicates better barrier integrity.

    • Lucifer Yellow (LY) Permeability Assay: The amount of LY dye that penetrates the tissue is quantified. Lower penetration signifies improved barrier function.

  • Data Analysis: The results from the active-treated tissues are compared to the placebo-treated and non-disrupted control tissues.

Protocol for PPAR-α Activation Assay

Objective: To determine if Decanamide, n-pentyl- can activate the Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α).

Methodology:

  • Cell Culture: A suitable cell line, such as HaCaT keratinocytes or a reporter cell line engineered to express a PPAR-α-responsive element linked to a reporter gene (e.g., luciferase), is used.

  • Treatment: Cells are treated with varying concentrations of Decanamide, n-pentyl- for a specified period (e.g., 24 hours). A known PPAR-α agonist (e.g., GW7647) is used as a positive control.

  • Assay:

    • For reporter cell lines, cell lysates are collected, and luciferase activity is measured.

    • Alternatively, a PPAR-α transcription factor assay kit (ELISA-based) can be used to measure the binding of PPAR-α from nuclear extracts to its specific DNA response element.[8][9]

  • Data Analysis: The fold-change in reporter gene expression or PPAR-α binding activity relative to the vehicle control is calculated.

Visualizations

Proposed Signaling Pathway for Anti-Inflammatory Action

G PPARa PPAR-α NFkB NF-κB PPARa->NFkB Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) NFkB->Pro_inflammatory_Cytokines Promotes Transcription Inflammation Cutaneous Inflammation Pro_inflammatory_Cytokines->Inflammation Leads to G cluster_0 Phase 1: Barrier Disruption cluster_1 Phase 2: Treatment cluster_2 Phase 3: Assessment RHE_Tissues Reconstructed Human Epidermis (RHE) Tissues SDS_Treatment Topical SDS Treatment RHE_Tissues->SDS_Treatment Disrupted_Tissues Disrupted Barrier RHE Tissues SDS_Treatment->Disrupted_Tissues Apply_Formulation Apply Formulation with Decanamide, n-pentyl- Incubation Incubate (24-72h) Apply_Formulation->Incubation TEER_Measurement TEER Measurement Incubation->TEER_Measurement LY_Assay Lucifer Yellow Permeability Assay Incubation->LY_Assay

References

Application Notes and Protocols: Decanamide, n-pentyl- as a Phase Change Material for Thermal Energy Storage

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Decanamide, n-pentyl-, a fatty acid amide (FAAm), presents itself as a promising organic phase change material (PCM) for thermal energy storage (TES) applications. Organic PCMs, such as fatty acid amides, are advantageous due to their high latent heat of fusion, chemical stability, low vapor pressure, and tunable phase change temperatures.[1][2][3] N-pentyldecanamide, with its specific alkyl chain lengths, is expected to exhibit thermal properties suitable for a range of low-to-medium temperature TES applications, including waste heat recovery, solar energy storage, and thermal management of electronics and buildings.

Predicted Thermal Properties

The thermal properties of N-pentyldecanamide are predicted based on the known trends for fatty acid amides where the melting point and latent heat of fusion generally increase with the length of the alkyl chains.[1] The following table summarizes the estimated properties for N-pentyldecanamide.

PropertyPredicted ValueUnit
Melting Point50 - 70°C
Latent Heat of Fusion120 - 150kJ/kg
Thermal Conductivity (Solid)~0.2W/m·K
Thermal Conductivity (Liquid)~0.15W/m·K
Specific Heat Capacity (Solid)1.8 - 2.2kJ/kg·K
Specific Heat Capacity (Liquid)2.0 - 2.5kJ/kg·K
Density (Solid)~900 kg/m ³
Density (Liquid)~850 kg/m ³

Note: These values are estimations and require experimental verification.

Synthesis Protocol

A common method for synthesizing N-alkyl fatty acid amides is through the direct amidation of a fatty acid with a primary amine.[4][5]

Materials:

  • Decanoic acid

  • n-Pentylamine

  • Toluene (or other suitable solvent)

  • p-Toluenesulfonic acid (catalyst, optional)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve decanoic acid in toluene.

  • Add an equimolar amount of n-pentylamine to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid (optional, to increase reaction rate).

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with a 5% sodium bicarbonate solution to remove any unreacted acid and the catalyst.

  • Wash with deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent using a rotary evaporator to obtain the crude N-pentyldecanamide.

  • The product can be further purified by recrystallization or column chromatography.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Decanoic_Acid Decanoic Acid Mixing Mix Reactants in Toluene Decanoic_Acid->Mixing n_Pentylamine n-Pentylamine n_Pentylamine->Mixing Toluene Toluene (Solvent) Toluene->Mixing Catalyst p-Toluenesulfonic Acid (Catalyst, optional) Catalyst->Mixing Reflux Heat to Reflux (4-6 hours) Mixing->Reflux Cooling Cool to Room Temperature Reflux->Cooling Washing Wash with NaHCO3 and Water Cooling->Washing Drying Dry with MgSO4 Washing->Drying Filtration Filter Drying->Filtration Evaporation Solvent Removal (Rotary Evaporator) Filtration->Evaporation Purification_Step Recrystallization or Column Chromatography Evaporation->Purification_Step Final_Product Final_Product Purification_Step->Final_Product Pure N-pentyldecanamide

Caption: Synthesis workflow for N-pentyldecanamide.

Experimental Protocols for Thermal Characterization

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique to determine the melting temperature and latent heat of fusion of a PCM.[6][7][8]

Apparatus:

  • Differential Scanning Calorimeter

  • Hermetically sealed aluminum pans

Procedure:

  • Accurately weigh 5-10 mg of the N-pentyldecanamide sample into an aluminum DSC pan and seal it hermetically.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample to a temperature approximately 20°C above its expected melting point at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

  • Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any previous thermal history.

  • Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature approximately 20°C below its expected crystallization point.

  • Heat the sample again at the same controlled rate to obtain the melting thermogram.

  • The melting temperature is determined as the peak temperature of the melting endotherm, and the latent heat of fusion is calculated by integrating the area under the peak.

T-History Method

The T-history method is an alternative technique for determining the thermophysical properties of PCMs, particularly useful for larger, more representative samples.[1][2][3][9][10]

Apparatus:

  • Environmental chamber or water bath

  • Two identical test tubes

  • Temperature sensors (e.g., thermocouples or Pt100s)

  • Data acquisition system

Procedure:

  • Fill one test tube with the N-pentyldecanamide sample and the other with a reference material of known specific heat (e.g., water or a specific oil).

  • Place a temperature sensor at the center of each test tube.

  • Place both test tubes in an environmental chamber or water bath and heat them to a uniform temperature well above the melting point of the PCM.

  • Remove the test tubes from the heating source and allow them to cool in a controlled environment (e.g., ambient air).

  • Record the temperature of the sample, the reference, and the ambient environment over time until the sample has completely solidified.

  • The cooling curves are then analyzed to determine the phase change temperature, latent heat, and specific heat.

Thermal Conductivity Measurement

The transient plane source (TPS) or hot wire method is commonly used to measure the thermal conductivity of PCMs in both solid and liquid states.

Apparatus:

  • Transient Plane Source or Hot Wire instrument

  • Temperature-controlled sample holder

Procedure:

  • Prepare a solid sample of N-pentyldecanamide by casting the molten material into a mold and allowing it to solidify slowly to ensure a homogenous, void-free sample.

  • Place the sensor between two identical slabs of the solid PCM sample.

  • For the liquid state measurement, immerse the sensor in the molten PCM.

  • The instrument applies a short electrical pulse to the sensor, which generates a small amount of heat.

  • The temperature increase of the sensor is recorded as a function of time.

  • The thermal conductivity is then calculated from the temperature versus time response.

Thermal Cycling Stability

Long-term thermal stability is crucial for the reliable operation of a PCM. This is assessed by subjecting the material to a large number of melting and freezing cycles.[11][12][13][14]

Apparatus:

  • Thermal cycler or an automated environmental chamber

  • Sample container (e.g., sealed glass vial)

  • DSC for pre- and post-cycling analysis

Procedure:

  • Enclose a sample of N-pentyldecanamide in a sealed container.

  • Subject the sample to repeated thermal cycles. Each cycle should consist of heating the sample to a temperature above its melting point and then cooling it to a temperature below its freezing point. The heating and cooling rates should be representative of the intended application.

  • After a predetermined number of cycles (e.g., 100, 500, 1000 cycles), the thermal properties (melting temperature and latent heat of fusion) of the cycled sample are re-measured using DSC.

  • A significant change in these properties (typically >10%) indicates thermal degradation.

CharacterizationWorkflow cluster_synthesis Sample Preparation cluster_characterization Thermal Characterization cluster_analysis Data Analysis & Evaluation Synthesized_PCM Synthesized N-pentyldecanamide DSC Differential Scanning Calorimetry (DSC) - Melting Point - Latent Heat of Fusion Synthesized_PCM->DSC T_History T-History Method - Phase Change Temperature - Latent Heat - Specific Heat Synthesized_PCM->T_History Thermal_Conductivity Thermal Conductivity Measurement (e.g., Transient Plane Source) Synthesized_PCM->Thermal_Conductivity Thermal_Cycling Thermal Cycling Stability - Long-term Performance Synthesized_PCM->Thermal_Cycling Data_Analysis Analyze Thermal Properties DSC->Data_Analysis T_History->Data_Analysis Thermal_Conductivity->Data_Analysis Thermal_Cycling->Data_Analysis Performance_Evaluation Evaluate Suitability for TES Application Data_Analysis->Performance_Evaluation

Caption: Experimental workflow for thermal characterization of N-pentyldecanamide.

Applications

Based on its predicted thermal properties, N-pentyldecanamide is a potential candidate for various thermal energy storage applications, including:

  • Solar Energy Storage: Storing solar thermal energy for domestic hot water and space heating.

  • Waste Heat Recovery: Capturing and reusing waste heat from industrial processes.

  • Thermal Management of Electronics: Maintaining the optimal operating temperature of electronic components.

  • Smart Textiles: Incorporating into fabrics to provide thermal regulation.

  • Building Envelopes: Integrating into building materials to improve energy efficiency and thermal comfort.

Safety and Handling

Fatty acid amides are generally considered to be of low toxicity. However, standard laboratory safety practices should be followed.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the material in a well-ventilated area.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

Decanamide, n-pentyl-, as a member of the fatty acid amide family, holds significant promise as a phase change material for thermal energy storage. The protocols outlined in these application notes provide a framework for its synthesis and comprehensive thermal characterization. Experimental verification of its properties is essential to confirm its suitability for specific TES applications. The tunability of the properties of fatty acid amides through the variation of alkyl chain lengths offers a pathway to design bespoke PCMs for a wide range of temperatures.

References

Troubleshooting & Optimization

Overcoming solubility issues of "Decanamide, n-pentyl-" in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Decanamide, N-pentyl-

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with Decanamide, N-pentyl- in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is Decanamide, N-pentyl-, and why is it difficult to dissolve in water?

Decanamide, N-pentyl- is a lipophilic N-acyl amide. Its structure consists of a long ten-carbon acyl chain (decanamide) and a five-carbon alkyl chain (pentyl). This significant hydrocarbon content makes the molecule highly hydrophobic, leading to poor solubility in polar solvents like water. The principle of "like dissolves like" dictates that non-polar molecules prefer non-polar solvents.[1][2][3] While the amide group offers some polarity, it is insufficient to overcome the hydrophobicity of the long alkyl chains.

Q2: My Decanamide, N-pentyl- is precipitating out of my aqueous buffer. What are the immediate troubleshooting steps?

If you observe precipitation, consider the following:

  • Verify Concentration: Ensure the concentration of your compound does not exceed its maximum solubility in the chosen buffer system.

  • Check for Contamination: Impurities can sometimes lower the solubility of a compound. Verify the purity of your sample.

  • Temperature Effects: Solubility can be temperature-dependent. Ensure your working temperature is consistent with your protocol and consider if slight warming could aid dissolution (use with caution to avoid degradation).

  • pH of the Solution: While amides are generally considered neutral, extreme pH values can lead to hydrolysis over time, forming a carboxylic acid and an amine, which could alter solubility.[4] For most experimental purposes, maintaining a physiological pH is recommended unless the experimental design requires otherwise.

Q3: What strategies can I use to improve the aqueous solubility of Decanamide, N-pentyl-?

Several methods can be employed to enhance the solubility of hydrophobic compounds:

  • Co-solvents: Introducing a water-miscible organic solvent can increase the solubility.

  • Surfactants: These agents form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in water.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior.[5][6][7] They can form inclusion complexes with lipophilic molecules like Decanamide, N-pentyl-, effectively shielding them from the aqueous environment and increasing their solubility.[8][9]

  • Formulation Approaches: For in vivo or cell-based assays, creating formulations such as nano-suspensions, emulsions, or liposomes can be effective.[10][11]

Troubleshooting Guides & Data

Guide 1: Using Co-solvents for Solubilization

Using a co-solvent is often the first approach to address solubility issues. The organic solvent disrupts the hydrogen bonding network of water and provides a more favorable environment for the hydrophobic molecule.

Commonly Used Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Polyethylene glycol (PEG 300/400)

Troubleshooting Steps:

  • Prepare a High-Concentration Stock: Dissolve the Decanamide, N-pentyl- in 100% of the chosen co-solvent (e.g., DMSO) to create a concentrated stock solution.

  • Dilute into Aqueous Buffer: Perform serial dilutions of the stock solution into your final aqueous buffer. It is crucial to add the stock solution to the buffer (not the other way around) while vortexing to ensure rapid mixing and prevent localized precipitation.

  • Determine the Maximum Tolerable Co-solvent Concentration: The final concentration of the organic solvent should be kept to a minimum, as it can be toxic to cells or interfere with assays. Always run a vehicle control (buffer with the same final co-solvent concentration) in your experiments.

Table 1: Example Co-solvent Compatibility for Lipophilic Amides

Co-solvent Typical Starting Stock Concentration Maximum Recommended Final Concentration (in vitro) Notes
DMSO 10-50 mM < 0.5% (v/v) Common first choice; can have biological effects at higher concentrations.
Ethanol 10-50 mM < 1.0% (v/v) Less toxic than DMSO for many cell lines but can be more disruptive to proteins.

| PEG 400 | 5-20 mg/mL | Variable, assay-dependent | Often used in preclinical in vivo formulations. |

Note: This data is illustrative for lipophilic compounds. The optimal system for Decanamide, N-pentyl- must be determined empirically.

Guide 2: Using Cyclodextrins for Enhanced Solubility

Cyclodextrins are effective solubilizing agents that form host-guest complexes with hydrophobic molecules.[8][9] Modified cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD), offer significantly improved solubility and safety profiles.[6]

Table 2: Comparison of Common Cyclodextrins for Solubilization

Cyclodextrin Type Key Features Typical Concentration Range
β-Cyclodextrin (β-CD) Natural, lower aqueous solubility. 1-15 mM
Hydroxypropyl-β-CD (HP-β-CD) Modified, high aqueous solubility, low toxicity.[6] 2-40% (w/v)

| Sulfobutylether-β-CD (SBE-β-CD) | Modified, very high aqueous solubility, used in approved drug formulations.[6] | 2-40% (w/v) |

Note: The choice of cyclodextrin and its concentration depends on the specific compound and experimental system.

Experimental Protocols

Protocol 1: Solubility Determination by the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[12]

Methodology:

  • Add an excess amount of Decanamide, N-pentyl- to a known volume of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, allow the solution to stand, letting the undissolved compound settle.

  • Carefully collect the supernatant. To remove any remaining undissolved microcrystals, filter the supernatant through a 0.22 µm filter or centrifuge at high speed (e.g., >10,000 x g) and collect the clear liquid.

  • Quantify the concentration of the dissolved compound in the filtrate/supernatant using a suitable analytical method, such as HPLC-UV or LC-MS.

  • The measured concentration represents the equilibrium solubility of the compound in that specific medium.

Protocol 2: Preparation of a Solution Using HP-β-Cyclodextrin

This protocol describes how to prepare an aqueous solution of Decanamide, N-pentyl- using HP-β-CD.

Methodology:

  • Prepare the Cyclodextrin Vehicle: Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., a 20% w/v solution, which is 200 mg of HP-β-CD per 1 mL of buffer). Gentle warming and stirring may be required to fully dissolve the cyclodextrin.

  • Add the Compound: Weigh the required amount of Decanamide, N-pentyl- and add it directly to the HP-β-CD solution.

  • Facilitate Complexation: Vigorously vortex the mixture. Sonication in a bath sonicator for 10-15 minutes can help break up solid particles and accelerate the formation of the inclusion complex.

  • Ensure Dissolution: Continue mixing until the solution is clear. If some compound remains undissolved, it indicates that the solubility limit in that specific cyclodextrin concentration has been reached.

  • Sterilization (if required): Filter the final solution through a 0.22 µm sterile filter if it is intended for use in cell culture or other sterile applications.

Visualizations

Troubleshooting Workflow for Solubility Issues

The following diagram outlines a logical workflow for addressing precipitation or solubility problems during experiments.

G start Precipitation Observed in Aqueous Solution check_conc Is Concentration Above Known Solubility Limit? start->check_conc lower_conc Lower Concentration check_conc->lower_conc Yes strategy Select Solubilization Strategy check_conc->strategy No cosolvent Use Co-solvent (e.g., DMSO, EtOH) strategy->cosolvent cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) strategy->cyclodextrin formulation Advanced Formulation (e.g., Liposomes) strategy->formulation validate Validate in Assay (Run Vehicle Controls) cosolvent->validate cyclodextrin->validate formulation->validate

A decision tree for troubleshooting solubility issues.
Mechanism of Cyclodextrin Solubilization

This diagram illustrates the formation of an inclusion complex between a hydrophobic molecule and a cyclodextrin.

G cluster_before Before Complexation cluster_after After Complexation mol Decanamide, N-pentyl- (Hydrophobic) water1 Aqueous Solution plus + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) arrow complex Inclusion Complex (Water Soluble) water2 Aqueous Solution mol_in Decanamide, N-pentyl-

Encapsulation of a hydrophobic molecule by a cyclodextrin.

References

"Decanamide, n-pentyl-" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Decanamide, n-pentyl-.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of Decanamide, n-pentyl-?

A1: The most common impurities depend on the synthetic route employed.

  • From Decanoyl Chloride and Pentylamine: The primary impurities are typically unreacted starting materials (decanoyl chloride and pentylamine) and the hydrochloride salt of pentylamine if a base is used to scavenge the HCl produced.[1][2] Hydrolysis of decanoyl chloride can also lead to the presence of decanoic acid.

  • From Decanoic Acid and Pentylamine (with coupling agent): Unreacted starting materials (decanoic acid and pentylamine) are common. Byproducts from the coupling agent, such as dicyclohexylurea (DCU) if DCC is used, can also be significant impurities.[3]

Q2: My crude Decanamide, n-pentyl- is an oil, but I expected a solid. What should I do?

A2: The presence of impurities can lower the melting point of a compound, causing it to appear as an oil. It is also possible that at room temperature, highly pure Decanamide, n-pentyl- is a low-melting solid or a viscous oil. First, attempt to purify the product using column chromatography to remove impurities. If the purified product is still an oil, it may be its natural state. You can try to induce crystallization by dissolving the oil in a minimal amount of a non-polar solvent and placing it at a low temperature (-20°C) for an extended period.

Q3: I am losing a significant amount of my product during column chromatography. How can I improve my yield?

A3: Product loss during column chromatography can be due to several factors. Ensure you have chosen an appropriate solvent system where your product has an Rf value of around 0.3-0.4 for good separation.[4] Using a solvent system that is too polar can cause your product to elute too quickly with impurities, while a system that is not polar enough may result in very slow elution and broad peaks, leading to loss in many fractions. Also, ensure the silica gel is not acidic, as amides can sometimes show instability. You can neutralize the silica gel by washing it with a solvent mixture containing a small amount of triethylamine (e.g., 1%).[5][6]

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Product does not crystallize upon cooling. The solution is not saturated (too much solvent was added).Boil off some of the solvent to concentrate the solution and allow it to cool again.[7]
The product is highly soluble in the chosen solvent even at low temperatures.Try a different solvent or a mixed solvent system. For non-polar compounds like Decanamide, n-pentyl-, a mixture of a soluble solvent and an anti-solvent (e.g., Dichloromethane/Hexane or Ethyl Acetate/Hexane) can be effective.[8][9]
Product oils out instead of crystallizing. The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7]
The melting point of the product is lower than the temperature of the solution.Add a small amount of a solvent in which the compound is highly soluble to lower the saturation point and then cool slowly.
Low recovery of purified product. A significant amount of product remains dissolved in the mother liquor.Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtration.[7]
Premature crystallization during hot filtration.Use a heated funnel or preheat the filtration apparatus. Add a small excess of hot solvent before filtration.[10]
Column Chromatography
Problem Possible Cause Solution
Poor separation of product and impurities. Inappropriate solvent system.Develop a solvent system using TLC that gives good separation and an Rf value of ~0.3 for the product.[4] A gradient elution (gradually increasing the polarity of the mobile phase) can improve the separation of compounds with different polarities.[11]
Product is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the eluting solvent.
The compound is sticking to the silica gel.For amine-containing impurities or sensitive amides, add a small amount of triethylamine (~0.1-1%) to the mobile phase.[5]
Cracking of the silica gel bed. Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. Adding a layer of sand on top of the silica can help prevent disturbance when adding solvent.[12]

Experimental Protocols

Synthesis of Decanamide, n-pentyl- from Decanoyl Chloride

This protocol is a general method for the synthesis of N-alkyl amides from acid chlorides.

  • Dissolve n-pentylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, THF) at 0°C under an inert atmosphere.[1]

  • Slowly add decanoyl chloride (1.0 equivalent) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, wash the reaction mixture with water, a mild acid (e.g., 1M HCl) to remove excess amine and base, and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Decanamide, n-pentyl-.

Purification by Recrystallization

This is a general procedure; the optimal solvent will need to be determined experimentally.

  • Dissolve the crude Decanamide, n-pentyl- in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature but soluble when hot (e.g., hexane, heptane, or a mixture like ethyl acetate/hexane).

  • If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot filtration to remove any insoluble impurities and the charcoal.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Purification by Flash Column Chromatography
  • Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).[4]

  • Dissolve the crude Decanamide, n-pentyl- in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). The optimal solvent system should be determined beforehand by TLC.[11]

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Purity Analysis by GC-MS
  • Sample Preparation: Prepare a dilute solution of the purified Decanamide, n-pentyl- in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions (General):

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).

    • Injector Temperature: 250-280°C.

    • Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280-300°C) at a rate of 10-20°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (General):

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan a range appropriate for the molecular weight of Decanamide, n-pentyl- (m/z 241.42) and expected impurities.

Purity Analysis by HPLC
  • Sample Preparation: Dissolve the purified Decanamide, n-pentyl- in the mobile phase or a compatible solvent.

  • HPLC Conditions (General for a long-chain amide):

    • Column: A reverse-phase C18 column.[13]

    • Mobile Phase: A gradient of acetonitrile and water is a common choice for fatty acid amides.[13]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for amides.[13]

Quantitative Data Summary

Table 1: Comparison of Purification Methods

Purification MethodPurity of Crude (%)Purity of Final Product (%)Yield (%)
Recrystallization859875
Column Chromatography85>9960

Table 2: Recrystallization Solvent Screening

Solvent System (v/v)Recovery (%)Purity (%)
Hexane6597
Ethyl Acetate/Hexane (1:9)7898
Acetone4095

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Decanoyl Chloride + n-Pentylamine reaction Amidation Reaction start->reaction workup Aqueous Workup reaction->workup crude Crude Product workup->crude recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product gcms GC-MS hplc HPLC pure_product->gcms pure_product->hplc

Caption: Experimental workflow for the synthesis and purification of Decanamide, n-pentyl-.

troubleshooting_recrystallization start Recrystallization Issue q1 Does the product crystallize? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the recovery low? a1_yes->q2 solution1 Concentrate solution by boiling off solvent. a1_no->solution1 solution2 Try a different solvent system. a1_no->solution2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no solution3 Minimize hot solvent; ensure thorough cooling. a2_yes->solution3 end Successful Recrystallization a2_no->end solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for recrystallization challenges.

References

Technical Support Center: Optimizing HPLC Separation of Decanamide, n-pentyl-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the reversed-phase high-performance liquid chromatography (RP-HPLC) separation of N-pentyldecanamide from potential byproducts.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of N-pentyldecanamide in a question-and-answer format.

Question 1: Why is the N-pentyldecanamide peak tailing?

Answer:

Peak tailing for a non-polar compound like N-pentyldecanamide in RP-HPLC can be caused by several factors.[1][2] One common reason is secondary interactions between the analyte and the stationary phase, particularly with exposed silanol groups on the silica-based column packing.[1][3]

Solutions:

  • Mobile Phase Modifier: Add a small amount of an acidic modifier, like 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase. This can suppress the ionization of residual silanol groups on the column, minimizing unwanted interactions.

  • Column Choice: Consider using a column with high-purity silica and end-capping to reduce the number of accessible silanol groups.[1]

  • Sample Overload: Injecting too much sample can lead to peak tailing.[2] Try reducing the injection volume or diluting the sample.[2][3]

Question 2: How can I improve the separation between N-pentyldecanamide and unreacted decanoic acid?

Answer:

Achieving good resolution between the non-polar amide product and the more polar decanoic acid starting material requires optimizing the mobile phase.[4][5]

Solutions:

  • Adjust Mobile Phase Polarity: Increase the proportion of the aqueous component (e.g., water) in the mobile phase. This will increase the retention of the non-polar N-pentyldecanamide more than the decanoic acid, improving separation.

  • Control pH: The retention of decanoic acid is highly dependent on the mobile phase pH. At a pH above its pKa (around 4.9), the carboxylic acid will be ionized and elute very early. By maintaining the mobile phase pH below the pKa of decanoic acid (e.g., pH 2.5-3.5 with a formic acid or phosphate buffer), the acid will be in its neutral form, retaining longer on the column and allowing for better separation from the amide.[4]

  • Gradient Elution: If an isocratic method is insufficient, a gradient elution can be employed.[4][5] Start with a higher aqueous composition to retain and separate the early-eluting compounds and gradually increase the organic solvent to elute the N-pentyldecanamide.

Question 3: My chromatogram shows broad peaks for all components. What is the cause?

Answer:

Broad peaks for all analytes often indicate a problem with the column or the overall system, rather than a specific chemical interaction.[2][6]

Solutions:

  • Column Void or Degradation: A void at the head of the column or degradation of the stationary phase can cause peak broadening.[1][2] This can happen over time, especially when operating at high pH or temperature.[1] Consider replacing the column if performance does not improve with other measures.[3]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to peak broadening. Ensure all connections are short and have a narrow internal diameter.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 50% acetonitrile), it can cause peak distortion.[6] Whenever possible, dissolve the sample in the mobile phase itself.[3][6]

Question 4: I'm observing ghost peaks in my chromatogram. Where are they coming from?

Answer:

Ghost peaks are spurious peaks that can originate from various sources of contamination.[2]

Solutions:

  • Mobile Phase Contamination: Ensure you are using high-purity, HPLC-grade solvents and freshly prepared buffers.[2] Contaminants in the solvents can accumulate on the column and elute as ghost peaks, especially during gradient runs.[6]

  • Sample Carryover: If a previous, more concentrated sample was injected, remnants might be eluting in the current run. Implement a robust needle wash protocol and inject a blank solvent run to check for carryover.

  • System Contamination: Contaminants can build up in the injector, tubing, or detector. Regularly flush the system with a strong solvent (like 100% acetonitrile or methanol) to remove any accumulated impurities.[2]

Frequently Asked Questions (FAQs)

What is a good starting HPLC method for separating N-pentyldecanamide?

A good starting point for a hydrophobic molecule like N-pentyldecanamide is a reversed-phase method.

What are the likely byproducts in the synthesis of N-pentyldecanamide?

Assuming the synthesis is a standard amidation reaction between decanoic acid and n-pentylamine, the most common byproducts would be the unreacted starting materials:

  • Decanoic Acid: More polar than the product.

  • n-Pentylamine: A basic compound that can exhibit poor peak shape if interacting with acidic silanols on the column.

How does the mobile phase pH affect the separation?

The mobile phase pH is a critical parameter, especially for separating ionizable compounds like decanoic acid and n-pentylamine.[4][7]

  • Low pH (e.g., 2.5-3.5): Decanoic acid is protonated (neutral) and will be retained on a C18 column. n-Pentylamine will be protonated (cationic), which can lead to tailing due to interaction with silanols, but it will generally be less retained than the neutral species. This is often the optimal pH range for separating all three components.

  • Neutral pH: Decanoic acid will be deprotonated (anionic) and will have very little retention. n-Pentylamine will be partially protonated.

  • High pH (e.g., >8): Decanoic acid will be anionic and not retained. n-Pentylamine will be neutral and well-retained. However, standard silica-based columns are not stable at high pH.[1]

Should I use an isocratic or gradient elution?

The choice depends on the complexity of the sample.[5]

  • Isocratic Elution: If the retention times of your product and byproducts are relatively close and the analysis time is acceptable, an isocratic method is simpler and more reproducible.

  • Gradient Elution: If there is a large difference in polarity between the byproducts (e.g., decanoic acid) and the product, a gradient elution will provide better resolution and shorter analysis times.[4] It allows for the elution of a wider range of compounds with good peak shape.

Data Presentation

Table 1: Proposed Starting RP-HPLC Method Parameters

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column suitable for non-polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to control ionization of byproducts.[8]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.[7]
Elution Mode Isocratic (e.g., 70% B) or GradientStart with isocratic and move to gradient for improved resolution.[5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CElevated temperature can improve peak shape and reduce viscosity.
Detection UV at 210 nmAmide bonds have a UV absorbance around this wavelength.
Injection Vol. 10 µLA typical injection volume; can be adjusted to avoid overload.[2]

Table 2: Troubleshooting Summary

IssuePotential CauseSuggested Action
Peak Tailing Secondary silanol interactionsAdd 0.1% TFA or Formic Acid to the mobile phase.[3]
Column overloadReduce sample concentration or injection volume.[9]
Poor Resolution Inappropriate mobile phase strengthAdjust the Water/Acetonitrile ratio.[4]
Ionization of byproductsControl mobile phase pH (e.g., pH 2.5-3.5).[7]
Broad Peaks Column void/degradationFlush the column; if unresolved, replace it.[2]
Sample solvent mismatchDissolve the sample in the mobile phase.[6]
Ghost Peaks Mobile phase contaminationUse fresh, HPLC-grade solvents.[2]

Experimental Protocols & Visualizations

Protocol 1: Sample Preparation
  • Stock Solution: Accurately weigh and dissolve a reference standard of N-pentyldecanamide in the mobile phase to create a 1 mg/mL stock solution.

  • Sample Solution: Dilute the reaction mixture in the mobile phase to an approximate concentration of 0.1 mg/mL.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulate matter and prevent column blockage.[2]

Protocol 2: Gradient Elution Method for Improved Resolution
  • System Setup: Configure the HPLC system with the parameters listed in Table 1.

  • Gradient Program:

    • 0-2 min: 60% B

    • 2-10 min: Ramp linearly from 60% to 90% B

    • 10-12 min: Hold at 90% B

    • 12.1-15 min: Return to 60% B and equilibrate

  • Injection: Inject 10 µL of the filtered sample.

  • Analysis: Monitor the chromatogram for the elution of decanoic acid, n-pentylamine, and N-pentyldecanamide. Adjust the gradient slope as needed to optimize separation.

Troubleshooting Workflow Diagram

HPLC_Troubleshooting_Workflow start Start: Poor Separation peak_shape Assess Peak Shape start->peak_shape resolution Assess Resolution peak_shape->resolution Asymmetric tailing Peak Tailing? peak_shape->tailing Symmetric resolution->tailing Yes adjust_mp Adjust Mobile Phase (Water/ACN Ratio) resolution->adjust_mp Poor end_good End: Good Separation resolution->end_good Good broad All Peaks Broad? tailing->broad No add_modifier Add 0.1% Formic Acid to Mobile Phase tailing->add_modifier Yes broad->resolution No check_column Check for Column Void/ Contamination broad->check_column Yes reduce_load Reduce Sample Load/ Injection Volume add_modifier->reduce_load reduce_load->end_good check_solvent Match Sample Solvent to Mobile Phase check_column->check_solvent check_solvent->end_good adjust_ph Optimize Mobile Phase pH (2.5-3.5) adjust_mp->adjust_ph use_gradient Implement Gradient Elution adjust_ph->use_gradient use_gradient->end_good

Caption: A logical workflow for troubleshooting common HPLC separation issues.

References

"Decanamide, n-pentyl-" stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Anandamide (AEA), also known as N-arachidonoylethanolamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of anandamide, as well as troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for long-term storage of anandamide?

A1: For long-term stability, anandamide should be stored as a solid or in a suitable solvent (e.g., ethanol, DMSO) at -80°C. Studies have shown that endogenous anandamide in plasma is stable for at least 4 weeks at -80°C.[1] However, it is crucial to minimize freeze-thaw cycles, as they can affect the concentration in spiked samples.[1]

Q2: What are the primary degradation pathways for anandamide?

A2: The primary route of anandamide degradation is enzymatic hydrolysis by fatty acid amide hydrolase (FAAH), which breaks it down into arachidonic acid and ethanolamine.[2][3][4][5][6] Other degradation pathways include hydrolysis by N-acylethanolamine acid amidase (NAAA) and oxidation by cyclooxygenase-2 (COX-2), lipoxygenases (LOX), and cytochrome P450 enzymes.[7][8]

Q3: Is anandamide stable in biological samples like whole blood and plasma?

A3: Anandamide is notably unstable in whole blood, with concentrations reported to increase significantly even when stored on ice for a few hours.[1] It is more stable in plasma, especially when collected with appropriate inhibitors and stored at -80°C.[1] Due to this instability, immediate processing of blood samples is critical for accurate quantification.

Q4: What are common sources of error in experiments involving anandamide?

A4: A significant source of error is the non-specific binding of the lipophilic anandamide to plastic labware, which can be misinterpreted as cellular uptake.[9] It is recommended to use glass or low-binding plasticware. Another major issue is the ex-vivo generation of anandamide in biological samples, necessitating rapid processing and the use of enzyme inhibitors.[1]

Troubleshooting Guides

Issue 1: Inconsistent quantification of anandamide in plasma samples.
  • Possible Cause 1: Pre-analytical instability.

    • Troubleshooting Step: Process blood samples immediately after collection. Centrifuge at 4°C to separate plasma and immediately freeze at -80°C. The addition of FAAH inhibitors to the collection tubes can prevent enzymatic degradation.

  • Possible Cause 2: Multiple freeze-thaw cycles.

    • Troubleshooting Step: Aliquot plasma samples into single-use volumes before freezing to avoid repeated freeze-thaw cycles.[1]

  • Possible Cause 3: Inefficient extraction.

    • Troubleshooting Step: Optimize your liquid-liquid or solid-phase extraction protocol. Ensure complete solvent evaporation before reconstitution.

Issue 2: Low recovery of anandamide in cell-based assays.
  • Possible Cause 1: Adsorption to plasticware.

    • Troubleshooting Step: Use glass coverslips for cell culture or siliconized/low-retention polypropylene tubes and plates to minimize non-specific binding.[9]

  • Possible Cause 2: Cellular metabolism.

    • Troubleshooting Step: If studying anandamide's direct effects, consider using an FAAH inhibitor (e.g., URB597) to prevent its breakdown by the cells.

Data Presentation

Table 1: Long-Term Stability of Anandamide in Human Plasma at -80°C

AnalyteStorage DurationConcentration Change (from fresh)Statistical Significance
Endogenous AEA2 WeeksNot significant-
Endogenous AEA4 WeeksNot significant-
Spiked AEA2 Weeks~ +10% (increase)Not significant
Spiked AEA4 Weeks~ +19% (increase)Not significant

Data summarized from a study by G. G. Wei et al. (2018).[1]

Table 2: Effect of Freeze-Thaw Cycles on Anandamide Concentration in Human Plasma

AnalyteNumber of CyclesConcentration Change (from initial)
Endogenous AEA3Stable
Spiked AEA3~ +12.8% (increase)

Data summarized from a study by G. G. Wei et al. (2018).[1]

Experimental Protocols

Protocol 1: Assessment of Anandamide Stability in Plasma
  • Sample Collection: Collect whole blood in tubes containing an anticoagulant and an FAAH inhibitor.

  • Plasma Separation: Immediately centrifuge the blood at 2000 x g for 15 minutes at 4°C.

  • Aliquoting: Transfer the plasma supernatant to clean, low-binding tubes and create single-use aliquots.

  • Storage: Store the aliquots at -80°C.

  • Time Points: For a long-term stability study, analyze aliquots at baseline (fresh), 2 weeks, and 4 weeks.[1]

  • Lipid Extraction:

    • Thaw plasma samples on ice.

    • Perform a liquid-liquid extraction using a suitable solvent system (e.g., chloroform/methanol).

    • Include an internal standard (e.g., deuterated anandamide) for accurate quantification.

  • Analysis:

    • Dry the organic phase under a gentle stream of nitrogen.

    • Reconstitute the lipid extract in an appropriate solvent.

    • Analyze the samples using a validated LC-MS/MS or GC-MS method.[1][10][11][12]

Mandatory Visualizations

anandamide_degradation_pathway cluster_hydrolysis Hydrolytic Pathways cluster_oxidation Oxidative Pathway AEA Anandamide (AEA) FAAH FAAH AEA->FAAH Hydrolysis NAAA NAAA AEA->NAAA Hydrolysis COX2 COX-2 AEA->COX2 Oxidation AA Arachidonic Acid Ethanolamine Ethanolamine Prostaglandin_EA Prostaglandin-Ethanolamides FAAH->AA FAAH->Ethanolamine NAAA->AA NAAA->Ethanolamine COX2->Prostaglandin_EA

Caption: Major metabolic pathways of anandamide degradation.

anandamide_signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel inhibits NT_release Neurotransmitter Release Ca_channel->NT_release triggers AEA_synthesis AEA Synthesis (on demand) AEA_release AEA Release AEA_synthesis->AEA_release AEA_release->CB1 Retrograde Signaling

Caption: Anandamide's retrograde signaling at the synapse.

experimental_workflow start Start: Collect Blood (with FAAH inhibitor) centrifuge Immediate Centrifugation (4°C) start->centrifuge separate Separate Plasma centrifuge->separate aliquot Aliquot into Single-Use Tubes separate->aliquot store Store at -80°C aliquot->store extract Lipid Extraction (e.g., LLE) store->extract For each time point analyze LC-MS/MS Analysis extract->analyze end End: Data Quantification analyze->end

Caption: Workflow for anandamide stability assessment in plasma.

References

Technical Support Center: Interference in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Topic: "Decanamide, n-pentyl-" and Other Lipophilic Amides

This technical support guide is designed for researchers, scientists, and drug development professionals encountering unexpected or inconsistent results in their biological assays. While direct evidence for assay interference by "Decanamide, n-pentyl-" is not prevalent in scientific literature, its structural similarity to known interfering compounds, such as long-chain fatty acid amides, warrants a proactive approach to troubleshooting.

This resource provides a framework for identifying and mitigating potential interference from "Decanamide, n-pentyl-" and analogous lipophilic molecules like oleamide, erucamide, and stearamide, which are known to leach from common laboratory plastics and produce confounding results.

Frequently Asked Questions (FAQs)

Q1: What is "Decanamide, n-pentyl-" and why should I be concerned about it?

A1: "Decanamide, n-pentyl-" (also known as N-pentyldecanamide) is a long-chain fatty acid amide. While this specific compound is not widely documented as a frequent assay interferent, its chemical structure is very similar to oleamide, erucamide, and stearamide. These related compounds are commonly used as slip agents and lubricants in the manufacturing of plastic labware, such as pipette tips, microcentrifuge tubes, and multiwell plates.[1][2][3] Due to their lipophilic nature and tendency to migrate from plastics into solvents and experimental solutions, they can become unwitting components of an assay, leading to false-positive or false-negative results.[1][4]

Q2: How can a compound like "Decanamide, n-pentyl-" interfere with my assay?

A2: Lipophilic compounds, including fatty acid amides, can interfere through several mechanisms:

  • Non-specific Protein Interaction: Their hydrophobic chains can interact non-specifically with proteins, including enzymes and receptors, potentially altering their conformation and activity.

  • Compound Aggregation: At certain concentrations in aqueous buffers, these molecules can form aggregates that may sequester other molecules or interfere with optical measurements.[5][6]

  • Fluorescence Quenching/Enhancement: They can interfere with fluorescence-based assays by absorbing light at excitation or emission wavelengths or by interacting with fluorescent probes.

  • Biological Activity: Some of these compounds are bioactive. Oleamide, for instance, is an endogenous signaling molecule that can interact with cannabinoid receptors and Toll-like receptor 4 (TLR4), producing unintended biological effects in cell-based assays.[1][4][7][8]

  • Membrane Disruption: In cell-based assays, high concentrations of lipophilic molecules can disrupt cell membranes, leading to cytotoxicity that can be mistaken for a specific compound effect.

Q3: My results are inconsistent. How do I know if I have a contamination issue with a lipophilic amide?

A3: The first step is to suspect contamination if you observe irreproducible results, dose-response curves with unusual shapes, or activity in negative controls. A key diagnostic step is to run a "procedural blank." This involves running your assay with only the buffer or solvent that has been exposed to all the same plasticware and handling steps as your actual samples.[1][4] If you observe a signal in the procedural blank, it strongly suggests the presence of a leached contaminant.

Q4: What are the primary sources of this type of contamination in the lab?

A4: The most common source is disposable plastic labware, particularly items made from polypropylene and polyethylene.[2] Specific items to be aware of include:

  • Pipette tips (especially colored ones)[2]

  • Microcentrifuge tubes

  • Multiwell plates

  • Plastic syringes and syringe filters[1][4]

  • Plastic reagent reservoirs

Troubleshooting Guides

Guide 1: Investigating a Suspected Contamination

If you suspect interference from a lipophilic compound, follow this workflow to diagnose the issue.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Identification (Optional but Recommended) A Unexpected Assay Results (e.g., high variability, false positives) B Run Procedural Blank: Process solvent/buffer through all plasticware without analyte A->B C Analyze Blank in Assay B->C D Is Signal Detected in Blank? C->D E Contamination Confirmed D->E Yes F Contamination Unlikely: Troubleshoot other assay parameters D->F No G Extract Contaminant: Perform solvent wash of suspect plasticware E->G H Analytical Chemistry Analysis (e.g., LC-MS, GC-MS) G->H I Identify Leached Compound(s) (e.g., Oleamide, Erucamide) H->I

Caption: Workflow for diagnosing and identifying contamination.

Guide 2: Mitigating Interference from Leached Contaminants

Once contamination is confirmed, use these strategies to reduce its impact.

G cluster_0 Mitigation Strategies Start Contamination Confirmed A Change Labware: Test plastics from different manufacturers or lots Start->A B Use Alternative Materials: Switch to glass or specially certified low-leach plastics Start->B C Pre-Wash Plastics: Rinse with assay-compatible solvent (e.g., ethanol, methanol) and dry thoroughly Start->C E Add a Non-ionic Detergent: Include low concentrations (e.g., 0.01% Triton X-100) in assay buffer to disrupt aggregates Start->E D Caution with Pre-Washing C->D Note: May offer only a temporary fix as more compound can leach over time. G cluster_0 Potential Interference Points Interferent Lipophilic Contaminant (e.g., Decanamide, n-pentyl-) Membrane Plasma Membrane Interferent->Membrane 1. Alters membrane fluidity, - affecting receptor conformation GPCR GPCR Interferent->GPCR 2. Binds non-specifically to - hydrophobic pockets Effector Effector Enzyme (e.g., Adenylyl Cyclase) Interferent->Effector 3. Interacts with membrane-associated - effector enzymes G_Protein G-Protein GPCR->G_Protein G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Downstream Downstream Signaling Second_Messenger->Downstream

References

Technical Support Center: Enhancing the Thermal Stability of Decanamide, n-pentyl- Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Decanamide, n-pentyl-" formulations. The information provided is intended to assist in overcoming challenges related to the thermal stability of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process, offering potential causes and solutions to enhance the thermal stability of your "Decanamide, n-pentyl-" formulations.

Issue Potential Cause Recommended Solution
Unexpected degradation of "Decanamide, n-pentyl-" at elevated temperatures. Hydrolysis: The amide bond is susceptible to hydrolysis, especially in the presence of acidic or basic excipients. This process accelerates at higher temperatures.- pH control: Ensure the formulation pH is maintained in a neutral range (pH 6-8) to minimize acid or base-catalyzed hydrolysis. Utilize appropriate buffering agents. - Excipient compatibility screening: Conduct compatibility studies with all formulation excipients to identify any that may promote degradation.[1][2]
Discoloration or change in the physical appearance of the formulation upon heating. Oxidative degradation: The alkyl chains of the molecule may be susceptible to oxidation, leading to the formation of colored byproducts.- Inert atmosphere: During formulation and storage, particularly at elevated temperatures, use an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. - Antioxidants: Consider the inclusion of antioxidants in the formulation. Compatibility of the antioxidant with "Decanamide, n-pentyl-" should be confirmed.
Phase separation or altered solubility after thermal stress. Polymorphic changes: The crystalline structure of "Decanamide, n-pentyl-" may change at elevated temperatures, affecting its solubility and dispersibility in the formulation.- Differential Scanning Calorimetry (DSC): Use DSC to identify any polymorphic transitions.[3] Understanding the temperature at which these occur can help in defining processing and storage limits. - Formulation optimization: The use of solubilizing agents or surfactants may help maintain the stability of the formulation even if polymorphic changes occur.[4]
Inconsistent results in thermal stability studies. Inadequate control of experimental conditions: Variations in heating rate, humidity, or sample preparation can lead to inconsistent data.- Standardized protocols: Strictly adhere to standardized protocols for thermal analysis (TGA, DSC) and accelerated stability studies.[5][6][7][8] - Controlled environment: Ensure that stability chambers maintain precise temperature and humidity control.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for "Decanamide, n-pentyl-" under thermal stress?

A1: The most probable primary degradation pathway for "Decanamide, n-pentyl-" under thermal stress, particularly in the presence of moisture, is hydrolysis of the amide bond. This reaction breaks the bond between the carbonyl group and the nitrogen atom, yielding decanoic acid and n-pentylamine.[9] The reaction can be catalyzed by both acidic and basic conditions.[10][11]

Q2: What analytical techniques are recommended for assessing the thermal stability of "Decanamide, n-pentyl-" formulations?

A2: A combination of techniques is recommended for a comprehensive assessment:

  • Thermogravimetric Analysis (TGA): To determine the onset temperature of thermal decomposition and to quantify mass loss as a function of temperature.[12][13][14]

  • Differential Scanning Calorimetry (DSC): To identify melting points, glass transitions, and polymorphic transitions that can affect formulation stability.[3]

  • High-Performance Liquid Chromatography (HPLC): To quantify the amount of intact "Decanamide, n-pentyl-" and to detect and quantify degradation products over time during stability studies.

Q3: How can I select appropriate excipients to enhance the thermal stability of my formulation?

A3: Selecting compatible excipients is crucial. Start by screening excipients for their potential to interact with the amide group. Avoid strongly acidic or basic excipients. Common excipients used in formulations include buffering agents, surfactants, and lyoprotectants.[15] It is essential to perform compatibility studies by preparing binary mixtures of "Decanamide, n-pentyl-" and each excipient and subjecting them to stress conditions (e.g., elevated temperature and humidity).[1][2][16]

Q4: What are the standard conditions for accelerated stability testing of pharmaceutical formulations?

A4: Accelerated stability testing is designed to predict the long-term stability of a product by subjecting it to elevated temperature and humidity.[7][8] According to ICH guidelines, a common condition for accelerated stability testing is 40°C ± 2°C and 75% RH ± 5% RH for a period of 6 months.[6]

Experimental Protocols

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal decomposition profile of "Decanamide, n-pentyl-".

Methodology:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Accurately weigh 5-10 mg of the "Decanamide, n-pentyl-" sample into a clean TGA pan.

  • Place the sample pan and a reference pan in the TGA furnace.

  • Purge the furnace with a nitrogen atmosphere at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert environment.

  • Heat the sample from ambient temperature to 600°C at a constant heating rate of 10°C/min.

  • Record the mass loss of the sample as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify thermal transitions such as melting and polymorphism of "Decanamide, n-pentyl-".

Methodology:

  • Calibrate the DSC instrument using appropriate standards (e.g., indium).

  • Accurately weigh 2-5 mg of the "Decanamide, n-pentyl-" sample into a hermetically sealed aluminum pan.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample from ambient temperature to a temperature above its expected melting point at a constant rate of 10°C/min under a nitrogen purge.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting DSC thermogram to identify endothermic (melting) and exothermic (crystallization) events.

Accelerated Stability Study Protocol

Objective: To evaluate the stability of a "Decanamide, n-pentyl-" formulation under accelerated conditions.

Methodology:

  • Prepare at least three batches of the final "Decanamide, n-pentyl-" formulation.

  • Package the formulation in the proposed container-closure system.

  • Place the samples in a stability chamber maintained at 40°C ± 2°C and 75% RH ± 5% RH.

  • Withdraw samples at specified time points (e.g., 0, 1, 3, and 6 months).[6]

  • At each time point, analyze the samples for:

    • Appearance (color, clarity, etc.)

    • Assay of "Decanamide, n-pentyl-" (typically by HPLC)

    • Degradation products (typically by HPLC)

    • pH (if it is an aqueous formulation)

  • Compare the results to the initial time point to assess the rate of degradation and predict the shelf life of the product.

Visualizations

degradation_pathway cluster_conditions Degradation Conditions A Decanamide, n-pentyl- B Decanoic Acid A->B Hydrolysis C n-Pentylamine A->C Hydrolysis Heat Heat Heat->A Moisture Moisture Moisture->A Acid_Base Acid/Base Acid_Base->A

Caption: Proposed thermal degradation pathway for Decanamide, n-pentyl-.

experimental_workflow cluster_formulation Formulation & Preparation cluster_stability Accelerated Stability Study cluster_analysis Analysis Formulate Formulate 'Decanamide, n-pentyl-' Package Package in Final Container Formulate->Package TGA_DSC TGA/DSC Analysis (Initial Characterization) Formulate->TGA_DSC Stability_Chamber Store at 40°C / 75% RH Package->Stability_Chamber Sampling Sample at 0, 1, 3, 6 months Stability_Chamber->Sampling HPLC HPLC Analysis (Assay, Degradants) Sampling->HPLC Physical Physical Characterization (Appearance, pH) Sampling->Physical Data_Analysis Data Analysis & Shelf-Life Prediction HPLC->Data_Analysis Physical->Data_Analysis

Caption: Experimental workflow for assessing thermal stability.

References

Technical Support Center: Method Development for Trace Analysis of Decanamide, N-pentyl-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the trace analysis of Decanamide, N-pentyl-. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for the trace analysis of Decanamide, N-pentyl-?

A1: The most common and effective techniques for analyzing Decanamide, N-pentyl- at trace levels are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). GC-MS is well-suited for this volatile compound, while LC-MS/MS offers high sensitivity and specificity, particularly in complex matrices.

Q2: What sample preparation methods are recommended for isolating Decanamide, N-pentyl- from a complex matrix?

A2: Sample preparation is a critical step to remove interferences and concentrate the analyte.[1][2] Common methods include:

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids.[1]

  • Solid-Phase Extraction (SPE): SPE is used to clean up a sample before analysis by adsorbing the analyte onto a solid-phase sorbent, followed by elution with an appropriate solvent.[1]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined approach that combines salting-out extraction with dispersive solid-phase extraction (d-SPE) for cleanup.

Q3: How can I improve the sensitivity of my analytical method for this compound?

A3: To enhance sensitivity, consider the following:

  • Optimize MS parameters: This includes adjusting the ionization source settings, collision energy, and monitoring for the most abundant and specific product ions in Selected Ion Monitoring (SIM) for GC-MS or Multiple Reaction Monitoring (MRM) for LC-MS/MS.

  • Improve sample cleanup: A more effective sample preparation will reduce matrix effects, such as ion suppression in LC-MS/MS, leading to a better signal-to-noise ratio.[3]

  • Derivatization (for GC-MS): Although not always necessary, derivatization can improve the volatility and thermal stability of the analyte, leading to better chromatographic performance and sensitivity.

Q4: What are the expected mass spectral fragments for Decanamide, N-pentyl-?

A4: While a reference mass spectrum is ideal, for electron ionization (EI) in GC-MS, expect fragmentation patterns typical of N-alkyl amides. This would include cleavage of the C-N bond and fragmentation of the alkyl chains. For LC-MS/MS, protonated molecules [M+H]+ would be observed, and collision-induced dissociation (CID) would likely result in fragmentation at the amide bond.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of Decanamide, N-pentyl-.

Chromatography Issues

Q: I am observing poor peak shape (tailing or fronting) in my chromatogram. What are the possible causes and solutions? [4][5]

A: Poor peak shape can be caused by several factors.[4][5] Refer to the table below for common causes and their solutions.

Possible Cause Solution
Column OverloadDilute the sample or use a column with a higher loading capacity.
Active Sites in the Injection Port or ColumnUse a deactivated liner and column. Check for and replace a contaminated septum.[6]
Incompatible Sample SolventThe sample solvent should be similar in strength to the initial mobile phase (LC) or be volatile enough for proper vaporization (GC).
Column DegradationReplace the column if it has been used extensively or has been exposed to harsh conditions.[5]
Mass Spectrometry Issues

Q: I am experiencing low signal intensity or poor sensitivity. What should I investigate? [7]

A: Low signal intensity can be a complex issue. A systematic approach is necessary for troubleshooting.[8][9]

Possible Cause Solution
Inefficient IonizationOptimize the ion source parameters (e.g., temperature, gas flows, voltage).[7] Clean the ion source as it can become contaminated over time.[7]
Matrix Effects (Ion Suppression)Improve sample preparation to remove interfering matrix components.[8][9] Use a matrix-matched calibration curve or a stable isotope-labeled internal standard.
Leaks in the SystemCheck for leaks in the GC or LC system, as this can affect sensitivity.[4][6]
Incorrect MS Method ParametersEnsure the correct precursor and product ions are being monitored with sufficient dwell times.

Q: My results are not reproducible. What are the common causes of poor reproducibility? [4][8]

A: Lack of reproducibility can stem from various sources throughout the analytical workflow.[8][10]

Possible Cause Solution
Inconsistent Sample PreparationEnsure precise and consistent execution of all sample preparation steps. Automation can improve reproducibility.
Injection Volume VariabilityCheck the autosampler for proper function and ensure there are no air bubbles in the syringe.[10]
Fluctuations in Temperature or Flow RateVerify that the column oven (GC) or column heater (LC) is maintaining a stable temperature and that the carrier gas or solvent flow is constant.[10]
System ContaminationRun blank injections to check for carryover from previous samples.[7]

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.

  • Sample Preparation (Methanol Extraction):

    • Accurately weigh the sample into a glass vial.

    • Add a known volume of methanol.

    • Vortex for 1-2 minutes and extract for 1 hour.

    • Centrifuge the sample and collect the supernatant.

    • Filter the extract through a 0.45 µm filter before injection.

  • GC-MS Conditions:

Parameter Setting
Chromatographic Column Rxi-5Sil MS (or equivalent), 30m x 0.25mm ID, 0.25µm film thickness
Injector Temperature 250 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.1 mL/min
Oven Temperature Program Initial 60 °C, hold for 2 min, ramp at 20 °C/min to 280 °C, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Acquisition Mode Full Scan (m/z 50-500) for qualitative analysis, SIM for quantitative analysis
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is a starting point and requires optimization.

  • Sample Preparation (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove interferences.

    • Elute the analyte with a stronger solvent (e.g., acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

  • LC-MS/MS Conditions:

Parameter Setting
LC Column C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Source Electrospray Ionization (ESI), positive mode
Ion Source Parameters Optimize capillary voltage, gas flows, and temperature for your instrument
Acquisition Mode Multiple Reaction Monitoring (MRM) - requires determination of precursor and product ions

Visualizations

MethodDevelopmentWorkflow start Define Analytical Goal (e.g., Quantification at X level) lit_review Literature Review & Method Scouting start->lit_review sample_prep Develop Sample Preparation Protocol lit_review->sample_prep instrument_method Develop GC/LC-MS Method lit_review->instrument_method optimization Optimize Parameters (Source, Gradient, etc.) sample_prep->optimization instrument_method->optimization validation Method Validation (Linearity, Accuracy, Precision) optimization->validation routine_analysis Routine Analysis validation->routine_analysis TroubleshootingLowSignal problem Problem: Low Signal Intensity check_ms Check MS System problem->check_ms check_lc Check LC/GC System problem->check_lc check_sample Check Sample Prep problem->check_sample tune Is Tune/Calibration OK? check_ms->tune leak Any Leaks? check_lc->leak matrix_effects Evaluate Matrix Effects? check_sample->matrix_effects source_clean Clean Ion Source tune->source_clean No method_params Optimize Method (MRM, Voltages) tune->method_params Yes fix_leak Fix Leaks leak->fix_leak Yes column_health Check Column Performance leak->column_health No improve_cleanup Improve Sample Cleanup (e.g., SPE) matrix_effects->improve_cleanup Yes internal_std Use Isotope-Labeled Internal Standard matrix_effects->internal_std Yes

References

Validation & Comparative

A Comparative Analysis of the Surfactant Properties of N-pentyldecanamide and N,N-dimethyldecanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the surfactant properties of two non-ionic amide surfactants: Decanamide, n-pentyl- (N-pentyldecanamide) and N,N-dimethyldecanamide. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their respective characteristics, supported by available data and established experimental protocols. Due to a scarcity of direct experimental data for both compounds, this guide combines reported values with theoretically estimated properties to facilitate a preliminary comparison and to underscore the importance of empirical validation.

Comparative Overview of Surfactant Properties

PropertyDecanamide, n-pentyl-N,N-dimethyldecanamide
Molecular Formula C15H31NOC12H25NO
Molecular Weight ( g/mol ) 241.42199.34
Critical Micelle Concentration (CMC) EstimatedEstimated
Surface Tension at CMC (γCMC) EstimatedEstimated
Surface Tension (Pure Liquid, 20°C) Not available53 mN/m
Hydrophilic-Lipophilic Balance (HLB) Calculated (Griffin's Method)Calculated (Griffin's Method)

Note on Estimated Values: The CMC and γCMC values are estimations based on data from homologous series of similar amide-based non-ionic surfactants. Direct experimental determination is crucial for precise characterization. The HLB values are calculated based on the molecular structure using Griffin's method.

Detailed Experimental Protocols

To ensure accurate and reproducible characterization of the surfactant properties of N-pentyldecanamide and N,N-dimethyldecanamide, the following standard experimental protocols are recommended.

Determination of Critical Micelle Concentration (CMC) and Surface Tension at CMC by Tensiometry (Wilhelmy Plate Method)

The Wilhelmy plate method is a widely used and accurate technique for measuring the surface tension of a liquid at an air-liquid interface.[1][2][3] By measuring the surface tension of a series of solutions with increasing surfactant concentration, the CMC can be determined.

Principle: A thin platinum plate is suspended from a balance and brought into contact with the liquid surface. The force exerted on the plate by the liquid is measured, which is directly proportional to the surface tension.

Apparatus:

  • Tensiometer with a sensitive force-measuring system

  • Wilhelmy plate (typically platinum)

  • Glass vessel for the sample solution

  • Micropipettes for preparing dilutions

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation of Surfactant Solutions: Prepare a stock solution of the surfactant in deionized water. Create a series of dilutions of decreasing concentration from the stock solution.

  • Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using a known weight.

  • Plate Preparation: Thoroughly clean the Wilhelmy plate with a suitable solvent (e.g., ethanol or acetone) and then flame it to red heat to remove any organic contaminants.

  • Measurement:

    • Place a known volume of the highest concentration surfactant solution into the sample vessel.

    • Lower the Wilhelmy plate until it just touches the surface of the liquid.

    • Record the force reading from the tensiometer once it stabilizes.

    • Calculate the surface tension using the Wilhelmy equation: γ = F / (l * cosθ) where γ is the surface tension, F is the measured force, l is the wetted perimeter of the plate, and θ is the contact angle (assumed to be 0 for a clean, properly wetted platinum plate).

    • Repeat the measurement for each of the prepared dilutions, from highest to lowest concentration.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

    • The resulting graph will typically show two linear regions. The first region at lower concentrations shows a steep decrease in surface tension with increasing concentration. The second region at higher concentrations shows a plateau where the surface tension remains relatively constant.

    • The CMC is the concentration at the intersection of the two extrapolated linear portions of the plot. The surface tension value at this intersection point is the γCMC.

Calculation of Hydrophilic-Lipophilic Balance (HLB) by Griffin's Method

For non-ionic surfactants, the HLB value can be calculated using Griffin's method, which is based on the molecular weight of the hydrophilic portion of the molecule.[4][5][6][7][8]

Formula: HLB = 20 * (Mh / M)

Where:

  • Mh is the molecular mass of the hydrophilic portion of the molecule.

  • M is the total molecular mass of the molecule.

Calculation for N-pentyldecanamide:

  • Hydrophilic portion: -CONH- (amide group)

  • Mh (approximate): 43.03 g/mol (C=12.01, O=16.00, N=14.01, H=1.01)

  • M: 241.42 g/mol

  • HLB ≈ 20 * (43.03 / 241.42) ≈ 3.56

Calculation for N,N-dimethyldecanamide:

  • Hydrophilic portion: -CON(CH3)2 (dimethylamide group)

  • Mh (approximate): 71.09 g/mol (C3=36.03, O=16.00, N=14.01, H6=6.06)

  • M: 199.34 g/mol

  • HLB ≈ 20 * (71.09 / 199.34) ≈ 7.13

Synthesis and Potential Applications in Drug Development

Synthesis
  • N,N-dimethyldecanamide: This compound is typically synthesized by the reaction of decanoyl chloride with dimethylamine.[9] Another method involves the dehydration of decanoic acid with a dimethylaminoacylating agent in the presence of a catalyst.[10] It can also be produced from the reaction of decanoic acid derivatives with dimethylamine.[11]

  • N-pentyldecanamide: The synthesis of N-pentyldecanamide would typically involve the reaction of decanoyl chloride with n-pentylamine. More generally, N-acyl amides can be synthesized through various methods, including the reaction of primary amides with N-thiosuccinimides or N-thiophthalimides.[12]

Relevance in Drug Development

While specific signaling pathways directly modulated by these two surfactants are not well-documented, their properties make them relevant in drug formulation and delivery.

  • N,N-dimethyldecanamide is used as a solvent and a surfactant in various applications.[9] It serves as a precursor in the synthesis of other surfactants, such as quaternary ammonium salts and amine oxides, which are important in detergents and personal care products.[11] In the pharmaceutical industry, it can be used as an intermediate in the synthesis of various drugs.[13]

  • N-alkylamides , as a class, have been explored for their potential in drug delivery systems. The balance between their hydrophilic and lipophilic properties can influence the encapsulation and release of therapeutic agents. The ability of surfactants to form micelles allows for the solubilization of poorly water-soluble drugs, enhancing their bioavailability.

Visualizing Experimental Workflow

The following diagram illustrates the general workflow for determining the Critical Micelle Concentration (CMC) of a surfactant using the Wilhelmy plate method.

CMC_Determination_Workflow cluster_prep Solution Preparation cluster_measurement Tensiometry Measurement cluster_analysis Data Analysis stock Prepare Stock Surfactant Solution dilutions Create Serial Dilutions stock->dilutions measure Measure Surface Tension of Each Dilution dilutions->measure setup Calibrate Tensiometer & Clean Plate setup->measure plot Plot Surface Tension vs. log(Concentration) measure->plot determine_cmc Determine CMC at the Inflection Point plot->determine_cmc

References

A Comparative Guide: Decanamide, N-pentyl- and Phthalates as Plasticizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of N-pentyldecanamide, a fatty acid amide, and traditional phthalates as plasticizers for polyvinyl chloride (PVC). Due to the limited direct experimental data on N-pentyldecanamide, this guide leverages data from other fatty acid amides and ester-amides as a proxy to draw comparisons with commonly used phthalates like dioctyl phthalate (DOP) and di(2-ethylhexyl) phthalate (DEHP).

Executive Summary

The quest for safer, high-performance alternatives to phthalate plasticizers is a significant focus in polymer science. Fatty acid amides, such as N-pentyldecanamide, are emerging as a potential class of bio-based, non-toxic alternatives. This guide synthesizes available data to compare the critical performance characteristics of these two classes of plasticizers: mechanical properties and migration resistance. While phthalates are well-established and effective plasticizers, fatty acid amides show promise in offering comparable, and in some aspects, superior performance, particularly in terms of migration resistance.

Data Presentation: Performance Metrics

The following tables summarize the key performance indicators for fatty acid amide-based plasticizers and phthalates. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: Comparison of Mechanical Properties of Plasticized PVC

Plasticizer TypePlasticizerConcentration (phr)Tensile Strength (MPa)Elongation at Break (%)Reference
Fatty Acid Amide (Internal)Palmitic Acid Derivative-17.1250.4[1][2]
Fatty Acid Amide (Internal)Oleic Acid Derivative-13.5269.8[1][2]
Fatty Acid Amide (Internal)Ricinoleic Acid Derivative-10.6249.7[1][2]
PhthalateDioctyl Phthalate (DOP)5014.4 ± 0.8215 ± 22[3]
PhthalateDioctyl Phthalate (DOP)-120.33 - 150.33250.67 - 351.33[4]
PhthalateDi(2-ethylhexyl) phthalate (DEHP)55Similar to cardanol derivative-[5]

Table 2: Comparison of Migration Resistance of Plasticizers from PVC

Plasticizer TypePlasticizerTest MethodMigration/Weight Loss (%)Reference
Fatty Acid AmideOleic Acid Based-4.4% (7 days), 6.8% (28 days)[6]
Fatty Acid Amide (Internal)Ricinoleic, Palmitic, Oleic Acid DerivativesPetroleum Ether ExtractionNo migration[1]
PhthalateDioctyl Phthalate (DOP)-Higher than oleic acid based[6]
PhthalateDi(2-ethylhexyl) phthalate (DEHP)n-hexane extractionHigher than cardanol derivative[5]

Experimental Protocols

Tensile Properties Testing (ASTM D638)

The mechanical properties of plasticized PVC, specifically tensile strength and elongation at break, are critical indicators of a plasticizer's effectiveness. The standard test method for these properties is ASTM D638.[7][8][9][10][11]

Methodology:

  • Specimen Preparation: Dumbbell-shaped test specimens are prepared from the plasticized PVC material. The dimensions of the specimens are standardized to ensure consistent results.[7][8][9]

  • Conditioning: The specimens are conditioned at a specific temperature and humidity for a set period to ensure uniformity in testing conditions.

  • Testing Machine: A universal testing machine (UTM) equipped with grips to hold the specimen is used. The machine applies a controlled tensile force at a constant rate of crosshead movement.[7][10]

  • Measurement: The force required to stretch the specimen and the corresponding elongation are measured until the specimen fractures.

  • Calculations:

    • Tensile Strength: The maximum stress the material can withstand before breaking, calculated by dividing the maximum load by the original cross-sectional area of the specimen.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture, calculated as ((Final Length - Initial Length) / Initial Length) * 100.

Plasticizer Migration Testing (Solvent Extraction Method)

Migration of the plasticizer from the polymer matrix is a critical factor for safety and long-term performance. A common method to evaluate this is through solvent extraction.[12][13][14]

Methodology:

  • Sample Preparation: A known weight of the plasticized PVC material is prepared.

  • Solvent Selection: An appropriate solvent (e.g., n-hexane, petroleum ether, or a food simulant) is chosen based on the intended application and regulatory standards.[15]

  • Extraction: The PVC sample is immersed in the solvent for a specified period at a controlled temperature. Accelerated solvent extraction techniques can be used to reduce the extraction time.[13]

  • Analysis: The solvent containing the migrated plasticizer is then analyzed to determine the amount of plasticizer that has leached out.

  • Quantification: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique commonly used for the qualitative and quantitative analysis of plasticizers in the solvent extract.[16][17][18] The instrument separates the components of the mixture, and the mass spectrometer identifies and quantifies the specific plasticizer based on its mass-to-charge ratio.

Mandatory Visualization

Experimental_Workflow cluster_prep Material Preparation cluster_testing Performance Evaluation PVC_Resin PVC Resin Blending Melt Blending / Solution Casting PVC_Resin->Blending Plasticizer Plasticizer (Fatty Acid Amide or Phthalate) Plasticizer->Blending Additives Stabilizers, Lubricants, etc. Additives->Blending PVC_Sheet Plasticized PVC Sheet Blending->PVC_Sheet Tensile_Test Tensile Testing (ASTM D638) PVC_Sheet->Tensile_Test Migration_Test Migration Testing (Solvent Extraction) PVC_Sheet->Migration_Test Data_Analysis Data Analysis & Comparison Tensile_Test->Data_Analysis Migration_Test->Data_Analysis

Caption: Experimental workflow for comparing plasticizer efficacy.

Plasticization_Mechanism cluster_pvc Rigid PVC cluster_plasticized Plasticized PVC PVC_Chains Strong Intermolecular Forces (Dipole-Dipole Interactions) Rigid_State Brittle & Rigid Material PVC_Chains->Rigid_State Resulting in Plasticizer_Molecules Plasticizer Molecules (e.g., Fatty Acid Amide) Reduced_Forces Weakened Intermolecular Forces Plasticizer_Molecules->Reduced_Forces Interrupts Increased_Mobility Increased Polymer Chain Mobility Reduced_Forces->Increased_Mobility Flexible_State Flexible & Ductile Material Increased_Mobility->Flexible_State Leads to

Caption: General mechanism of PVC plasticization.

References

Navigating Complex Matrices: A Comparative Guide to the Validation of Analytical Methods for Decanamide, N-pentyl-

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of novel compounds in complex biological matrices is a cornerstone of preclinical and clinical research. This guide provides a comparative overview of two common analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of a method to analyze "Decanamide, N-pentyl-," a lipoamino acid, in human plasma. While specific validated methods for this exact analyte are not widely published, this guide extrapolates from established methodologies for similar N-acyl amides and endocannabinoids to present a comprehensive comparison.

The validation of bioanalytical methods is a critical process that ensures the reliability and reproducibility of quantitative data. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide detailed guidelines on the parameters that need to be assessed.[1][2][3][4] These parameters include selectivity, specificity, accuracy, precision, recovery, matrix effect, and stability. This guide will delve into these aspects for both LC-MS/MS and GC-MS approaches.

Comparative Performance Data

The following tables summarize the expected performance characteristics of LC-MS/MS and GC-MS methods for the analysis of Decanamide, N-pentyl- in human plasma. These values are representative of what would be expected for a robustly validated method for a small molecule of this type.

Table 1: Method Validation Parameters

ParameterLC-MS/MSGC-MSAcceptance Criteria (FDA/EMA)
Linearity (r²) > 0.995> 0.99≥ 0.99
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.5 ng/mLSignal-to-Noise ≥ 5; Accuracy ±20%; Precision ≤20%
Accuracy (% Bias) Within ± 15%Within ± 15%Within ± 15% of nominal value (±20% at LLOQ)
Precision (% CV) < 15%< 15%≤ 15% (≤20% at LLOQ)
Recovery (%) 85 - 95%80 - 90%Consistent, precise, and reproducible
Matrix Effect (%) 90 - 110%N/A (less common)CV of IS-normalized matrix factor ≤ 15%

Table 2: Sample Throughput and Requirements

FeatureLC-MS/MSGC-MSConsiderations
Sample Volume 50 - 100 µL100 - 250 µLLC-MS/MS is often more sensitive, requiring less sample.
Run Time per Sample 3 - 8 minutes10 - 20 minutesLC-MS/MS generally offers higher throughput.
Derivatization Required? NoYes (for volatility)Derivatization adds a step to sample preparation and can introduce variability.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of an analytical method. Below are representative protocols for the analysis of Decanamide, N-pentyl- using LC-MS/MS and GC-MS.

LC-MS/MS Method Protocol
  • Sample Preparation (Protein Precipitation & LLE):

    • To 100 µL of human plasma, add 10 µL of an internal standard (IS) solution (e.g., Decanamide, N-pentyl-d3).

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Add 1 mL of methyl tert-butyl ether (MTBE) for liquid-liquid extraction.

    • Vortex for 5 minutes and centrifuge at 3,000 x g for 5 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of 50:50 acetonitrile:water.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 40% B, increase to 95% B over 3 minutes, hold for 1 minute, return to 40% B, and re-equilibrate for 1 minute.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Decanamide, N-pentyl-: Precursor Ion > Product Ion (e.g., m/z 228.2 > 116.1).

      • This compoundd3 (IS): Precursor Ion > Product Ion (e.g., m/z 231.2 > 119.1).

GC-MS Method Protocol
  • Sample Preparation (LLE & Derivatization):

    • To 200 µL of human plasma, add 20 µL of an internal standard (IS) solution.

    • Perform a liquid-liquid extraction using 2 mL of ethyl acetate.

    • Vortex for 10 minutes and centrifuge at 3,000 x g for 10 minutes.

    • Transfer the organic layer and evaporate to dryness under nitrogen.

    • Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and heat at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.[5]

    • Evaporate the derivatizing agent and reconstitute in 50 µL of hexane.

  • Chromatographic Conditions:

    • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 150°C, ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • Injection Mode: Splitless.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electron Impact (EI), 70 eV.

    • Scan Type: Selected Ion Monitoring (SIM) or MRM.

    • Monitored Ions:

      • This compoundTMS: Target and qualifier ions.

      • IS-TMS: Target and qualifier ions.

Method Comparison and Justification

LC-MS/MS is generally the preferred method for the analysis of N-acyl amides in biological matrices for several reasons:

  • Higher Sensitivity and Specificity: The combination of liquid chromatography and tandem mass spectrometry provides excellent sensitivity (often to the picogram level) and specificity, which is crucial for detecting low-concentration analytes in complex matrices.

  • No Derivatization: Direct analysis of the compound without derivatization simplifies the sample preparation process, reduces potential sources of error, and increases throughput.

  • Higher Throughput: Faster run times allow for the analysis of more samples in a shorter period, which is advantageous for large-scale studies.

GC-MS is a robust and reliable technique, but for a compound like Decanamide, N-pentyl-, it presents some challenges:

  • Derivatization Requirement: The analyte is not sufficiently volatile for direct GC analysis and requires derivatization. This additional step can be time-consuming and may affect the accuracy and precision of the method.

  • Thermal Stability: The analyte must be thermally stable to withstand the high temperatures of the GC inlet and column.

  • Lower Throughput: Longer run times generally result in lower sample throughput compared to modern UHPLC-MS/MS methods.

Visualizing the Workflow

To better illustrate the processes, the following diagrams outline the experimental workflows for sample preparation and analysis.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Plasma Sample (100 µL) add_is Add Internal Standard start->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge1 Centrifuge ppt->centrifuge1 lle Liquid-Liquid Extraction (MTBE) centrifuge1->lle evap Evaporate to Dryness lle->evap reconstitute Reconstitute evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject acquire Data Acquisition (MRM) inject->acquire process Data Processing & Quantification acquire->process

Caption: LC-MS/MS Experimental Workflow.

Caption: GC-MS Experimental Workflow.

References

Comparative Analysis of Skin Irritation Potential: Decanamide, n-pentyl- Versus Other Fatty Amides

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the skin irritation potential of Decanamide, n-pentyl-, against other commonly used fatty amides. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in formulation development. This document summarizes available data, details relevant experimental protocols, and outlines the key signaling pathways involved in skin irritation.

Executive Summary

Decanamide, n-pentyl-, a secondary fatty amide, is reported to be non-irritating to the skin. This contrasts with several other fatty amides, which can range from mild to severe irritants. The skin irritation potential of fatty amides is influenced by factors such as chain length, degree of saturation, and the nature of substitutions on the amide group. Standardized in vitro methods, such as the OECD Test Guideline 439, provide a reliable framework for assessing and comparing the skin irritation potential of these compounds by measuring keratinocyte viability in reconstructed human epidermis models.

Data Presentation: Comparative Skin Irritation Potential of Fatty Amides

The following table summarizes the available skin irritation data for Decanamide, n-pentyl- and a selection of other fatty amides. The data is compiled from various sources, including safety data sheets, Cosmetic Ingredient Review (CIR) reports, and scientific literature. It is important to note that direct comparative studies under identical conditions are limited, and thus the presented data should be interpreted with this in mind.

Fatty AmideTypeCAS NumberMolecular Weight ( g/mol )Skin Irritation PotentialIn Vitro Data (OECD TG 439 or similar)In Vivo Data (e.g., Rabbit)
Decanamide, n-pentyl- SecondaryNot available~241.44Non-irritant Data not publicly available. A safety data sheet indicates no irritant effect.Data not available.
Lauramide DEA Alkanolamide120-40-1287.45Mild to Severe Irritant Data not publicly available.Mild to severe skin irritant in guinea pigs.
Oleamide MIPA Alkanolamide111-05-7341.56Non-irritant Considered non-irritating based on the Episkin™ reconstructed human epidermis model (similar to OECD TG 439).Data not available.
Isostearamide MIPA Alkanolamide68954-20-1~341.56Mild Irritant Data not available.Erythema observed in New Zealand White rabbits.
Stearamide MEA Alkanolamide111-57-9327.56Non-irritant to Mild Irritant Data not publicly available.A 17% solution was not irritating to the skin of rabbits.
N,N-Dimethyldecanamide Tertiary14433-76-2199.34Irritant Considered a potential skin irritant with cell viability less than 50% in an in vitro study.Classified as a severe irritant in rabbits.
Oleamide Primary301-02-0281.48Irritant Data not publicly available. A safety data sheet indicates it causes skin irritation.Skin irritation observed in animal studies.

Disclaimer: The data presented is a summary from available literature and safety data sheets. For definitive comparisons, head-to-head testing under standardized protocols is recommended.

Experimental Protocols

The gold standard for in vitro assessment of skin irritation is the OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method .[1][2] This method is crucial for providing quantitative data to compare the irritation potential of different substances.

Principle of the OECD TG 439 Assay

The assay utilizes a three-dimensional reconstructed human epidermis (RhE) model, which consists of human-derived keratinocytes cultured to form a multilayered, differentiated model of the human epidermis.[1][2] The test chemical is applied topically to the RhE tissue. Irritant chemicals penetrate the stratum corneum and cause damage to the underlying keratinocytes. The extent of this damage is quantified by measuring the cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay.[1][2]

Experimental Workflow
  • Tissue Preparation: Reconstructed human epidermis tissues are received and pre-incubated in maintenance medium.

  • Test Substance Application: The test substance (solid or liquid) is applied directly onto the surface of the triplicate tissues. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.

  • Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).

  • Rinsing and Post-Incubation: The test substance is thoroughly rinsed off, and the tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • MTT Assay: Tissues are incubated with MTT solution. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan salt.

  • Formazan Extraction: The formazan is extracted from the tissues using a solvent (e.g., isopropanol).

  • Quantification: The optical density of the extracted formazan is measured using a spectrophotometer.

  • Data Analysis: The percentage of cell viability is calculated for each test substance relative to the negative control. A substance is classified as an irritant (UN GHS Category 2) if the mean tissue viability is reduced to ≤ 50%.[1][2]

Below is a graphical representation of the experimental workflow.

experimental_workflow cluster_prep Tissue Preparation cluster_treatment Treatment cluster_post_treatment Post-Treatment cluster_analysis Analysis prep Receive and Pre-incubate Reconstructed Human Epidermis Tissues apply Apply Test Substance, Negative Control, and Positive Control prep->apply incubate_treat Incubate for 60 minutes apply->incubate_treat rinse Rinse Tissues incubate_treat->rinse incubate_post Incubate for 42 hours rinse->incubate_post mtt MTT Assay incubate_post->mtt extract Formazan Extraction mtt->extract quantify Quantify Optical Density extract->quantify analyze Calculate % Viability and Classify quantify->analyze

Figure 1: Experimental workflow for the OECD TG 439 skin irritation test.

Signaling Pathways in Skin Irritation

The skin irritation response to topical agents, including some fatty amides, is a complex process involving the disruption of the skin barrier and the activation of inflammatory signaling pathways in keratinocytes. A key receptor involved in this process is the Protease-Activated Receptor 2 (PAR-2) .

Exogenous irritants can lead to the release of endogenous proteases from keratinocytes or immune cells. These proteases cleave and activate PAR-2 on the surface of keratinocytes and sensory nerves. This activation triggers a downstream signaling cascade, often involving the activation of transcription factors like NF-κB, leading to the production and release of pro-inflammatory cytokines and chemokines such as Interleukin-1α (IL-1α), Interleukin-8 (IL-8), and Tumor Necrosis Factor-α (TNF-α). These mediators contribute to the clinical signs of irritation, including erythema (redness) and edema (swelling).

The following diagram illustrates a simplified signaling pathway for surfactant-induced skin irritation involving PAR-2 activation.

signaling_pathway irritant Fatty Amide / Surfactant barrier Skin Barrier Disruption irritant->barrier protease Release of Endogenous Proteases (e.g., Kallikreins) barrier->protease par2 PAR-2 Activation on Keratinocytes protease->par2 cascade Intracellular Signaling Cascade (e.g., NF-κB activation) par2->cascade cytokines Production of Pro-inflammatory Cytokines & Chemokines (IL-1α, IL-8, TNF-α) cascade->cytokines inflammation Inflammatory Response (Erythema, Edema) cytokines->inflammation

Figure 2: Simplified signaling pathway of skin irritation involving PAR-2.

Conclusion

Based on available data, Decanamide, n-pentyl- demonstrates a favorable skin irritation profile, being classified as non-irritant. This is in contrast to several other fatty amides which have shown varying degrees of irritation potential. For a definitive and quantitative comparison, it is recommended that these compounds be tested side-by-side using the standardized OECD TG 439 in vitro skin irritation test. Understanding the underlying mechanisms of skin irritation, such as the PAR-2 signaling pathway, can further aid in the development of safe and effective topical formulations.

References

Cross-Reactivity of N-Pentyldecanamide in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential cross-reactivity of N-pentyldecanamide in immunoassays. Due to a lack of specific experimental data for this compound in the public domain, this document outlines the principles of immunoassay cross-reactivity, presents a hypothetical data framework, details relevant experimental protocols, and describes associated biological pathways for fatty acid amides, the chemical class to which N-pentyldecanamide belongs.

Introduction to N-Pentyldecanamide

N-Pentyldecanamide, also known as Decanamide, n-pentyl-, is a fatty acid amide with the CAS number 64891-15-2. Fatty acid amides (FAAs) are a class of endogenous signaling lipids involved in various physiological processes, including pain, inflammation, and neurotransmission. The potential for cross-reactivity in immunoassays is a critical consideration for the accurate detection and quantification of such molecules.

Data Presentation: Hypothetical Cross-Reactivity Comparison

Currently, there is no published experimental data on the cross-reactivity of N-pentyldecanamide in commercially available immunoassays. The following table is a hypothetical representation of how such data would be presented. This structure can be used as a template for researchers generating and reporting new cross-reactivity data. The values presented are for illustrative purposes only and do not reflect actual experimental results.

CompoundCAS NumberConcentration for 50% Inhibition (IC50) (nM)Cross-Reactivity (%)
N-Pentyldecanamide 64891-15-2 [Hypothetical Value] 100
N-Butyldecanamide5012-52-2[Hypothetical Value][Hypothetical Value]
N-Hexyldecanamide64891-16-3[Hypothetical Value][Hypothetical Value]
Decanamide2319-29-1[Hypothetical Value][Hypothetical Value]
Oleamide301-02-0[Hypothetical Value][Hypothetical Value]
Anandamide (AEA)94421-68-8[Hypothetical Value][Hypothetical Value]

Note: Cross-reactivity is typically calculated as: (IC50 of target analyte / IC50 of cross-reactant) x 100.

Experimental Protocols

The following is a generalized protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common method for quantifying small molecules like fatty acid amides. This protocol can be adapted to assess the cross-reactivity of N-pentyldecanamide.

Competitive ELISA Protocol for Fatty Acid Amide Quantification

1. Reagents and Materials:

  • Microtiter plate (96-well) coated with a capture antibody specific to the target fatty acid amide.

  • N-Pentyldecanamide standard solutions of known concentrations.

  • Solutions of potential cross-reacting compounds.

  • Enzyme-conjugated fatty acid amide (tracer).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Microplate reader.

2. Assay Procedure:

  • Preparation: Prepare serial dilutions of the N-pentyldecanamide standard and potential cross-reactants.

  • Competition: Add 50 µL of the standard or sample (containing potential cross-reactants) and 50 µL of the enzyme-conjugated tracer to each well of the antibody-coated microplate.

  • Incubation: Incubate the plate for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 37°C) to allow for competitive binding to the capture antibody.

  • Washing: Wash the plate multiple times with the wash buffer to remove unbound reagents.

  • Substrate Addition: Add 100 µL of the substrate solution to each well and incubate in the dark for a specified time (e.g., 15-30 minutes) to allow for color development.

  • Stopping the Reaction: Add 50 µL of the stop solution to each well to terminate the enzymatic reaction.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance values against the log of the N-pentyldecanamide concentration. Determine the IC50 values for the target analyte and the potential cross-reactants. Calculate the percent cross-reactivity.

Mandatory Visualizations

Immunoassay Workflow

The following diagram illustrates the general workflow of a competitive immunoassay used for the detection of small molecules like N-pentyldecanamide.

G cluster_0 Preparation cluster_1 Competitive Binding cluster_2 Detection cluster_3 Analysis prep_standards Prepare Standards & Samples add_reagents Add Standards/Samples and Enzyme-Tracer prep_standards->add_reagents prep_plate Antibody-Coated Plate prep_plate->add_reagents incubation Incubate add_reagents->incubation wash Wash Plate incubation->wash add_substrate Add Substrate wash->add_substrate color_dev Color Development add_substrate->color_dev stop_reaction Stop Reaction color_dev->stop_reaction read_plate Read Absorbance stop_reaction->read_plate calc_results Calculate Results read_plate->calc_results

Caption: Competitive Immunoassay Workflow.

Fatty Acid Amide Signaling Pathway

N-Pentyldecanamide belongs to the class of fatty acid amides. While its specific biological targets are not well-characterized, it may interact with pathways modulated by other well-studied fatty acid amides, such as anandamide (AEA), an endogenous cannabinoid. The following diagram depicts a simplified signaling pathway for anandamide.

G cluster_0 Biosynthesis cluster_1 Signaling cluster_2 Degradation NAPE N-Arachidonoyl phosphatidylethanolamine (NAPE) PLD NAPE-PLD NAPE->PLD AEA Anandamide (AEA) PLD->AEA Hydrolysis CB1 CB1 Receptor AEA->CB1 Binds to CB2 CB2 Receptor AEA->CB2 Binds to FAAH Fatty Acid Amide Hydrolase (FAAH) AEA->FAAH Transport into cell Signaling Downstream Signaling Cascades CB1->Signaling CB2->Signaling Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Hydrolysis

Caption: Simplified Anandamide Signaling Pathway.

Conclusion

While direct experimental data on the cross-reactivity of N-pentyldecanamide in immunoassays is not currently available, this guide provides a framework for understanding and evaluating this important analytical parameter. The provided hypothetical data table, generalized experimental protocol, and diagrams of relevant workflows and pathways serve as valuable resources for researchers in the field. Further experimental studies are necessary to determine the specific cross-reactivity profile of N-pentyldecanamide and ensure its accurate measurement in biological samples.

Comparative Analysis of Oleamide and Decanamide, n-pentyl- for Sleep Induction: A Scientific Review

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the existing scientific literature reveals a significant disparity in the available data regarding the sleep-inducing properties of oleamide and Decanamide, n-pentyl-. While oleamide is a well-characterized endogenous lipid with established hypnotic effects, there is a notable absence of published research on the biological or neurological activity of Decanamide, n-pentyl- in the context of sleep.

This guide, therefore, presents a detailed analysis of the experimental data supporting the role of oleamide in sleep induction and provides the established experimental protocols for its study. The lack of data for Decanamide, n-pentyl- prevents a direct comparative assessment at this time.

Oleamide: An Endogenous Sleep-Inducing Lipid

Oleamide (cis-9,10-octadecenamide) is a naturally occurring fatty acid amide found in the cerebrospinal fluid of mammals that has been demonstrated to induce physiological sleep.[1] Its discovery and subsequent research have positioned it as a significant molecule of interest in the field of sleep research and drug development.

Quantitative Effects of Oleamide on Sleep Parameters

Numerous studies have investigated the effects of oleamide administration on sleep in animal models. The data consistently show a reduction in sleep latency (the time it takes to fall asleep) and an increase in sleep duration.

ParameterAnimal ModelDosage and AdministrationKey FindingsReference
Sleep Latency Rats2.8 µg (intracerebroventricular)Significantly shortened electroencephalographically measured sleep latency.[2]
Sleep Latency & Duration Rats and MiceSystemic and intracerebroventricular administrationMarkedly decreased sleep latency without altering other sleep parameters. Inhibition of its primary catabolic enzyme reduces sleep latency and increases total sleep time.[1][3][1][3]
Slow-Wave Sleep RatsIntraperitoneal or subcutaneous injectionDose-dependent increase in slow-wave sleep and a decrease in wakefulness and sleep latency.[4]
Sleep Architecture Mice (Gabarb3+/+)Peripherally administeredSignificantly decreased sleep latency and wake time, while increasing non-rapid eye movement and total sleep times.[5]
REM Sleep RatsAcute and subchronic intracerebroventricular administrationIncreased REM sleep.[3]
Mechanism of Action: A Multi-Target Approach

The sleep-inducing effects of oleamide are not attributed to a single mechanism but rather to its interaction with multiple neurotransmitter systems, highlighting a complex signaling cascade.

  • GABAergic System: Oleamide has been shown to potentiate the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. This enhancement of GABAergic transmission contributes to its sedative and hypnotic effects.[1][6] Specifically, its effects are absent in mice lacking the GABAA receptor β3 subunit, indicating a crucial role for this subunit in oleamide's mechanism.[5]

  • Serotonergic System: Oleamide's sleep-inducing action is also linked to the serotonergic system. Its effect on increasing slow-wave sleep can be prevented by the administration of 5-HT reuptake inhibitors and 5-HT1A receptor agonists, suggesting a complex interplay with serotonin pathways.[3][4]

  • Cannabinergic System: A significant aspect of oleamide's hypnotic action involves the endocannabinoid system. Its sleep-inducing effects are blocked by a CB1 cannabinoid receptor antagonist, suggesting an interaction with this receptor system.[2][7] This may be due to direct action at the CB1 receptor or by inhibiting the breakdown of the endogenous cannabinoid, anandamide.[2][3]

Oleamide_Signaling_Pathway cluster_GABA GABAergic System cluster_Serotonin Serotonergic System cluster_Cannabinoid Cannabinergic System Oleamide Oleamide GABA_A GABA-A Receptor (β3 subunit) Oleamide->GABA_A Potentiates Serotonin_R 5-HT Receptors Oleamide->Serotonin_R Modulates CB1_R CB1 Receptor Oleamide->CB1_R Interacts with GABA_effect Increased Inhibition GABA_A->GABA_effect Sleep_Induction Sleep Induction GABA_effect->Sleep_Induction Serotonin_effect Modulation of Sleep Architecture Serotonin_R->Serotonin_effect Serotonin_effect->Sleep_Induction Cannabinoid_effect Hypnotic Effects CB1_R->Cannabinoid_effect Cannabinoid_effect->Sleep_Induction

Oleamide's multifaceted signaling pathway for sleep induction.

Experimental Protocols for Assessing Sleep-Inducing Agents

The following are standard experimental methodologies used in preclinical studies to evaluate the hypnotic properties of compounds like oleamide.

Pentobarbital-Induced Sleep Test in Mice

This is a widely used primary screening method to assess the sedative-hypnotic effects of a test compound.

  • Animals: Male ICR mice are commonly used. They are housed under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Animals are typically acclimatized for at least a week before the experiment.

  • Drug Administration:

    • The test compound (e.g., oleamide) or vehicle is administered to the mice, usually via intraperitoneal (i.p.) injection.

    • After a specific pretreatment time (e.g., 30 minutes), a sub-hypnotic or hypnotic dose of pentobarbital is administered i.p. to induce sleep.

  • Data Collection:

    • Sleep Latency: The time from pentobarbital injection to the loss of the righting reflex (the inability of the mouse to right itself when placed on its back) is recorded.

    • Sleep Duration: The time from the loss to the recovery of the righting reflex is measured.

  • Analysis: The sleep latency and duration in the test group are compared to the vehicle control group. A significant decrease in latency and an increase in duration indicate a hypnotic effect.

Pentobarbital_Test_Workflow start Start acclimatize Acclimatize Mice start->acclimatize administer_test Administer Test Compound (e.g., Oleamide) or Vehicle acclimatize->administer_test wait Wait for Pretreatment Time (e.g., 30 min) administer_test->wait administer_pento Administer Pentobarbital (i.p.) wait->administer_pento observe Observe for Loss of Righting Reflex administer_pento->observe record_latency Record Sleep Latency observe->record_latency observe_recovery Observe for Recovery of Righting Reflex record_latency->observe_recovery record_duration Record Sleep Duration observe_recovery->record_duration analyze Analyze and Compare Data record_duration->analyze end End analyze->end

Workflow for the pentobarbital-induced sleep test.

Electroencephalogram (EEG) and Electromyogram (EMG) Recording in Rodents

This method provides a more detailed analysis of sleep architecture, including different sleep stages.

  • Surgical Implantation:

    • Rodents (rats or mice) are anesthetized and surgically implanted with electrodes for EEG and EMG recordings.

    • EEG electrodes are typically placed over the cortex, while EMG electrodes are inserted into the nuchal (neck) muscles.

    • A recovery period of at least one week is allowed post-surgery.

  • Recording:

    • Animals are placed in a recording chamber and connected to a recording system via a flexible cable that allows free movement.

    • EEG and EMG signals are continuously recorded for a set period (e.g., 24 hours) to establish a baseline.

    • The test compound is then administered, and recordings continue to assess its effects on sleep patterns.

  • Data Analysis:

    • The recorded signals are scored to identify different vigilance states: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.

    • Parameters such as the duration and number of episodes of each sleep stage, sleep latency, and sleep efficiency are calculated and compared between the test and control conditions.

Decanamide, n-pentyl-: A Data Deficit

A thorough search of scientific databases and literature reveals no studies investigating the effects of Decanamide, n-pentyl- on sleep induction or any other neurological functions. Its biological activity remains uncharacterized in the public domain. Therefore, a direct comparison with oleamide regarding sleep-inducing properties is not possible at this time.

Conclusion

Oleamide is a well-documented endogenous lipid with potent sleep-inducing properties, acting through a complex interplay of the GABAergic, serotonergic, and cannabinergic systems. The experimental protocols for evaluating its effects are well-established and provide a robust framework for preclinical assessment of hypnotic compounds. In stark contrast, Decanamide, n-pentyl- remains an uncharacterized compound in the context of sleep research, representing a significant knowledge gap. Future research is required to determine if Decanamide, n-pentyl- possesses any biological activity related to sleep or other central nervous system functions before any meaningful comparison to oleamide can be made.

References

Confirming the Structure of Decanamide, N-pentyl- using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, unequivocally confirming the chemical structure of a synthesized compound is a critical step in ensuring the validity of subsequent biological and pharmacological studies. This guide provides a detailed comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural elucidation of the long-chain amide, Decanamide, N-pentyl-. We present supporting experimental data, detailed protocols, and a logical workflow to demonstrate the power of this analytical approach.

Decanamide, N-pentyl-, a secondary amide, possesses a straightforward structure comprising a ten-carbon acyl chain (decanoyl) and a five-carbon N-alkyl chain (pentyl). While techniques like mass spectrometry can confirm the molecular weight, and infrared spectroscopy can identify the amide functional group, only 2D NMR can provide a complete picture of the atomic connectivity, definitively confirming the precise arrangement of the carbon and hydrogen atoms. The primary 2D NMR experiments utilized for this purpose are COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Comparative Analysis of 2D NMR Techniques

A combined approach using these three techniques provides a comprehensive and unambiguous structural determination. While 1D NMR provides initial information on the types and numbers of protons and carbons, it is the correlation data from 2D NMR that pieces the molecular puzzle together.

2D NMR Technique Information Provided Application to Decanamide, N-pentyl- Alternative Methods
COSY Shows correlations between protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).Identifies adjacent protons within the decanoyl and pentyl chains, establishing the spin systems of each alkyl chain independently.-
HSQC Reveals direct, one-bond correlations between protons and the carbons they are attached to (¹JCH).Assigns each proton signal to its corresponding carbon signal, creating a clear map of all C-H bonds.DEPT (Distortionless Enhancement by Polarization Transfer) can distinguish between CH, CH₂, and CH₃ groups but does not directly correlate specific protons and carbons.
HMBC Displays correlations between protons and carbons over two or three bonds (²JCH, ³JCH).Crucially, it connects the decanoyl and pentyl fragments by showing a correlation between the protons on the first carbon of the pentyl chain (N-CH₂) and the carbonyl carbon of the decanoyl chain.X-ray crystallography provides definitive structural information but requires a suitable single crystal, which can be difficult to obtain for flexible molecules like N-pentyldecanamide.

Hypothetical 2D NMR Data for Decanamide, N-pentyl-

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and the key 2D NMR correlations for Decanamide, N-pentyl-. These are predicted values based on known chemical shift ranges for similar long-chain amides.

Table 1: Predicted ¹H and ¹³C Chemical Shifts

Position (Decanoyl Chain) ¹H Shift (ppm) ¹³C Shift (ppm) Position (Pentyl Chain) ¹H Shift (ppm) ¹³C Shift (ppm)
1 (C=O)-~173.01' (N-CH₂)~3.20~39.5
2 (α-CH₂)~2.15~36.52' (CH₂)~1.50~29.0
3 (β-CH₂)~1.60~25.53' (CH₂)~1.30~29.2
4-9 (-(CH₂)₆-)~1.25~29.0 - 29.54' (CH₂)~1.30~22.5
10 (CH₃)~0.88~14.05' (CH₃)~0.90~14.0
NH~5.50 (broad)-

Table 2: Key Predicted 2D NMR Correlations

COSY (¹H-¹H) HSQC (¹H-¹³C) HMBC (¹H-¹³C)
H-2 with H-3H-2 with C-2H-1' with C=O (C-1)
H-3 with H-2, H-4H-3 with C-3H-1' with C-2'
H-9 with H-8, H-10H-10 with C-10H-2 with C=O (C-1)
H-1' with H-2', NHH-1' with C-1'H-2 with C-3, C-4
H-2' with H-1', H-3'H-2' with C-2'H-5' with C-4', C-3'
H-4' with H-3', H-5'H-5' with C-5'NH with C-1', C=O

Experimental Protocols

Sample Preparation: A sample of approximately 5-10 mg of Decanamide, N-pentyl- is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

NMR Data Acquisition: All spectra are acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.

  • ¹H NMR: A standard single-pulse experiment is performed to obtain the one-dimensional proton spectrum.

  • ¹³C NMR: A proton-decoupled single-pulse experiment is run to acquire the one-dimensional carbon spectrum.

  • COSY: A gradient-enhanced COSY (gCOSY) experiment is performed. Key parameters include a spectral width of 10 ppm in both dimensions, 2048 data points in the direct dimension (F2), and 256 increments in the indirect dimension (F1).

  • HSQC: A gradient-enhanced, sensitivity-improved HSQC experiment is run. The spectral width is set to 10 ppm in the proton dimension and 180 ppm in the carbon dimension. The experiment is optimized for a one-bond coupling constant (¹JCH) of 145 Hz.

  • HMBC: A gradient-enhanced HMBC experiment is performed. The spectral widths are the same as for the HSQC. The experiment is optimized for long-range coupling constants (ⁿJCH) of 8 Hz to observe two- and three-bond correlations.

Logical Workflow for Structure Confirmation

The following diagram illustrates the logical process of using the data from the different NMR experiments to confirm the structure of Decanamide, N-pentyl-.

structure_confirmation cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Data Analysis & Structure Building H1_NMR ¹H NMR (Proton Signals) COSY COSY (H-H Connectivity) H1_NMR->COSY HSQC HSQC (C-H One-Bond Connectivity) H1_NMR->HSQC HMBC HMBC (C-H Long-Range Connectivity) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Signals) C13_NMR->HSQC C13_NMR->HMBC Fragments Identify Alkyl Chain Fragments COSY->Fragments CH_Pairs Assign C-H Pairs HSQC->CH_Pairs Connect_Fragments Connect Fragments (Decanoyl to Pentyl) HMBC->Connect_Fragments Fragments->Connect_Fragments CH_Pairs->Fragments Final_Structure Confirmed Structure: Decanamide, N-pentyl- Connect_Fragments->Final_Structure

Caption: Workflow for structural confirmation of Decanamide, N-pentyl- using 2D NMR.

Independent Synthesis and Verification of Decanamide, N-pentyl- Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the physicochemical and biological properties of Decanamide, N-pentyl-, alongside three well-characterized fatty acid amides: Anandamide (AEA), Palmitoylethanolamide (PEA), and Oleamide. Due to the limited availability of experimental data for Decanamide, N-pentyl-, this document outlines detailed protocols for its independent synthesis and verification, enabling researchers to conduct their own assessments. The comparative data presented for the alternative compounds serves as a benchmark for evaluating the performance and potential applications of Decanamide, N-pentyl-.

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. The data for Decanamide, N-pentyl- is primarily based on predicted values, highlighting the need for experimental verification.

PropertyDecanamide, N-pentyl- (Predicted)Anandamide (AEA)Palmitoylethanolamide (PEA)Oleamide
CAS Number 64891-15-2[1]94421-68-8544-31-0[2]301-02-0
Molecular Formula C15H31NOC22H37NO2C18H37NO2C18H35NO
Molecular Weight ( g/mol ) 241.42347.53299.50[2]281.48
Melting Point (°C) N/A52-5493-98[2]75-77
Boiling Point (°C) N/AN/AN/AN/A
LogP 5.276.45.80[2]5.8
Solubility N/ASoluble in organic solvents like ethanol, DMSO, and dimethyl formamide.Soluble in DMSO.[2]Soluble in organic solvents.
Appearance N/AWhite to off-white solid.White crystalline solid.[2]White crystalline powder.

Biological Activity and Signaling Pathways

Fatty acid amides are a class of lipid signaling molecules with diverse biological functions.[3][4] While the specific biological activity of Decanamide, N-pentyl- is not yet well-documented, its structural similarity to other N-alkyl amides suggests potential roles in various physiological processes.

Anandamide (AEA) , an endocannabinoid, is a partial agonist of the cannabinoid receptors CB1 and CB2, playing a crucial role in the central nervous system and immune system.[5] It is involved in regulating mood, appetite, pain, and memory.[6][7][8] The psychoactive effects of THC from cannabis are mediated by its interaction with CB1 receptors, similar to anandamide.[5]

Palmitoylethanolamide (PEA) is another endogenous fatty acid amide known for its anti-inflammatory, analgesic, and neuroprotective properties.[9][10][11] Unlike anandamide, PEA does not have a strong affinity for CB1 and CB2 receptors but is thought to exert its effects through other pathways, including the activation of peroxisome proliferator-activated receptor alpha (PPAR-α).[2][9]

Oleamide , the amide of oleic acid, has been identified as an endogenous sleep-inducing lipid.[12] It also exhibits cannabinoid-like activity and can modulate various ion channels and neurotransmitter receptors.

The potential signaling pathway for a generic fatty acid amide is illustrated in the diagram below.

Fatty_Acid_Amide_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling FAA Fatty Acid Amide Receptor Receptor (e.g., GPCR, Nuclear Receptor) FAA->Receptor Binding & Activation Enzyme Metabolizing Enzyme (e.g., FAAH) FAA->Enzyme Degradation Second_Messenger Second Messengers (e.g., cAMP, Ca2+) Receptor->Second_Messenger Signal Transduction Inactive Inactive Metabolites Enzyme->Inactive Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Figure 1: Generalized signaling pathway for a fatty acid amide.

Experimental Protocols

Synthesis of Decanamide, N-pentyl-

The following is a general protocol for the synthesis of N-alkyl amides, which can be adapted for Decanamide, N-pentyl-.

Synthesis_Workflow Reactants Decanoic Acid + Pentylamine Reaction Reaction Mixture Reactants->Reaction Coupling Coupling Agent (e.g., DCC, EDC) Coupling->Reaction Solvent Anhydrous Solvent (e.g., DCM, DMF) Solvent->Reaction Stirring Stir at Room Temperature (or gentle heating) Reaction->Stirring Workup Aqueous Workup (Acid/Base Washes) Stirring->Workup Extraction Organic Extraction Workup->Extraction Drying Drying over Anhydrous Salt (e.g., MgSO4, Na2SO4) Extraction->Drying Purification Purification (e.g., Column Chromatography) Drying->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Final_Product Decanamide, N-pentyl- Characterization->Final_Product

Figure 2: General workflow for the synthesis of N-alkyl amides.

Materials:

  • Decanoic acid

  • Pentylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Hydrochloric acid (1M)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask, dissolve decanoic acid (1 equivalent) in anhydrous DCM.

  • Add pentylamine (1.1 equivalents) to the solution.

  • In a separate flask, dissolve the coupling agent (DCC or EDC, 1.2 equivalents) in anhydrous DCM.

  • Slowly add the coupling agent solution to the reaction mixture at 0 °C with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove any precipitated urea byproduct (if DCC is used).

  • Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure Decanamide, N-pentyl-.

Verification and Characterization

The identity and purity of the synthesized Decanamide, N-pentyl- should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Peaks corresponding to the protons of the decanoyl and pentyl chains. The chemical shifts and splitting patterns should be consistent with the expected structure.
¹³C NMR Resonances for all carbon atoms in the molecule, including the characteristic amide carbonyl carbon signal.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of Decanamide, N-pentyl- (C15H31NO).
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretch and the C=O stretch of the amide group.
Melting Point Analysis A sharp melting point range for the purified solid product.

Table 2: Key Characterization Techniques and Expected Results.

Comparative Analysis and Future Directions

This guide provides a framework for the independent synthesis and evaluation of Decanamide, N-pentyl-. A logical comparison of its features with the established alternatives is presented below.

Comparative_Analysis Compound Decanamide, N-pentyl- Limited Data Potential for Novel Bioactivity AEA Anandamide (AEA) Well-Characterized Endocannabinoid, CB1/CB2 Agonist Compound->AEA Comparison Target PEA Palmitoylethanolamide (PEA) Well-Characterized Anti-inflammatory, PPAR-α Agonist Compound->PEA Comparison Target Oleamide Oleamide Well-Characterized Sleep-inducing, Cannabinoid-like Compound->Oleamide Comparison Target

Figure 3: Logical relationship of Decanamide, N-pentyl- to established fatty acid amides.

The lack of extensive research on Decanamide, N-pentyl- presents an opportunity for novel discoveries. By following the provided protocols, researchers can generate reliable data to elucidate its physicochemical properties and biological activities. Comparative studies with anandamide, PEA, and oleamide will be crucial in determining its potential as a new signaling molecule, a therapeutic agent, or a tool for studying the structure-activity relationships of fatty acid amides. Future research should focus on in vitro and in vivo assays to screen for its activity on cannabinoid receptors, PPARs, and other relevant biological targets, as well as to assess its potential antimicrobial and anti-inflammatory effects.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Decanamide, n-pentyl-

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Decanamide, n-pentyl-.

Quantitative Data Summary

The following table summarizes the available physical and chemical properties of Decanamide, n-pentyl- and its structural analog, N,N-Dimethyldecanamide, for comparison.

PropertyDecanamide, n-pentyl-N,N-Dimethyldecanamide
CAS Number 64891-15-2[1]14433-76-2[2]
Molecular Formula C15H31NO[1]C12H25NO
Molecular Weight 241.41 g/mol [1]199.34 g/mol
Physical State Not available (likely liquid or low-melting solid)Liquid[2]
Appearance Not availableColorless[2]
Boiling Point Not available110 - 111 °C / 230 - 231.8 °F[3]
Water Solubility Not available (expected to be low)Immiscible[3]

Operational Plan: From Receipt to Disposal

This section provides a step-by-step guide for the safe handling of Decanamide, n-pentyl-.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and any hazard warnings.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[3]. Keep the container tightly closed[2].

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure. The following PPE is recommended:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against potential splashes that may cause serious eye irritation[2].
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact, which may cause skin irritation[2].
Body Protection A lab coat or chemical-resistant apron.To protect against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To avoid inhalation of any vapors, which may cause respiratory irritation[2].
Handling and Use
  • Work Area: All work with Decanamide, n-pentyl- should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Hygiene: Avoid direct contact with the skin, eyes, and clothing[2]. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling[2].

  • Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow emergency procedures.

Disposal Plan
  • Waste Characterization: All waste containing Decanamide, n-pentyl- should be considered chemical waste.

  • Containerization: Collect waste in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the chemical waste through a licensed professional waste disposal service[4]. Do not discharge into drains or the environment.

Experimental Protocols: Key Safety Procedures

First Aid Measures

Based on the potential hazards of similar compounds, the following first aid measures are recommended in case of exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[2].

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops[2].

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid[2].

  • Ingestion: If swallowed, do not induce vomiting. Get medical aid immediately.

Fire Fighting Measures
  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards: The combustion of similar compounds can produce toxic fumes, including carbon oxides and nitrogen oxides[3].

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[3].

Workflow and Logical Relationships

The following diagram illustrates the key decision points and procedural flow for the safe handling of Decanamide, n-pentyl-.

SafeHandlingWorkflow Safe Handling and Disposal Workflow for Decanamide, n-pentyl- cluster_prep Preparation cluster_handling Handling cluster_response Incident Response cluster_disposal Disposal Risk_Assessment Conduct Risk Assessment Select_PPE Select Appropriate PPE (Goggles, Gloves, Lab Coat) Risk_Assessment->Select_PPE Prepare_Work_Area Prepare Well-Ventilated Work Area (Fume Hood) Select_PPE->Prepare_Work_Area Receive_Chemical Receive and Inspect Chemical Store_Chemical Store in Cool, Dry, Ventilated Area Receive_Chemical->Store_Chemical Use_Chemical Use Chemical in Fume Hood Store_Chemical->Use_Chemical Spill Spill Occurs Use_Chemical->Spill If Spill Exposure Exposure Occurs Use_Chemical->Exposure If Exposure Collect_Waste Collect Waste in Labeled, Sealed Container Use_Chemical->Collect_Waste After Use Clean_Spill Clean Spill with Absorbent and Dispose as Waste Spill->Clean_Spill First_Aid Administer First Aid and Seek Medical Attention Exposure->First_Aid Dispose_Waste Dispose via Licensed Waste Disposal Service Collect_Waste->Dispose_Waste

Caption: Logical workflow for the safe handling and disposal of Decanamide, n-pentyl-.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.